6-azido-2,3-dihydro-1,4-benzodioxine
Description
BenchChem offers high-quality 6-azido-2,3-dihydro-1,4-benzodioxine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-azido-2,3-dihydro-1,4-benzodioxine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-azido-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBZPUUXYVPRLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294312 | |
| Record name | 6-Azido-2,3-dihydro-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197233-09-2 | |
| Record name | 6-Azido-2,3-dihydro-1,4-benzodioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197233-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Azido-2,3-dihydro-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Azido-2,3-dihydro-1,4-benzodioxine: A Technical Guide
Abstract This technical guide details the synthesis of 6-azido-2,3-dihydro-1,4-benzodioxine (also known as 6-azido-1,4-benzodioxan), a versatile intermediate for "click" chemistry and photoaffinity labeling. The protocol focuses on the diazotization of 6-amino-2,3-dihydro-1,4-benzodioxine followed by nucleophilic displacement with sodium azide. Emphasis is placed on process safety, particularly regarding the handling of energetic azide functional groups, and the regiochemical stability of the 1,4-benzodioxane scaffold.[1]
Introduction & Strategic Analysis
The 1,4-benzodioxane ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous adrenergic antagonists and antipsychotic agents.[1] The introduction of an azide functionality at the C6 position transforms this stable pharmacophore into a reactive handle for bioconjugation via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Staudinger ligation.[1]
Retrosynthetic Analysis
The most reliable route to aryl azides is the Sandmeyer-type azidation of the corresponding aniline. While transition-metal-catalyzed azidation of aryl halides is possible, the diazotization route remains superior for cost, scalability, and operational simplicity in this specific substrate class.[1]
-
Target: 6-Azido-2,3-dihydro-1,4-benzodioxine
-
Immediate Precursor: 6-Amino-2,3-dihydro-1,4-benzodioxine (Commercially available, CAS: 22013-33-8)
-
Primary Precursor: 2,3-Dihydro-1,4-benzodioxine (1,4-Benzodioxane)[2][3][4]
Regioselectivity Considerations
When synthesizing the precursor from the parent 1,4-benzodioxane, electrophilic aromatic substitution (nitration) occurs preferentially at the 6-position .[1] The 1,4-dialkoxy substitution pattern activates the ring, directing the incoming nitro group para to one oxygen and meta to the other.[1] Due to symmetry, the 6- and 7-positions are equivalent in the unsubstituted parent, preventing regioisomeric mixtures until a second substituent is introduced.
Safety Protocols: Handling Organic Azides
CRITICAL WARNING: Organic azides are potentially explosive.[5] This synthesis must be conducted with strict adherence to safety standards.
Stability Assessment[1]
-
C/N Ratio: The safety of organic azides is often estimated using the Carbon-to-Nitrogen ratio.
Operational Mandates
-
Blast Shielding: All reactions involving sodium azide or the isolation of the aryl azide must be performed behind a blast shield.[1]
-
No Metal Spatulas: Avoid contact with transition metals (Cu, Pb) during the diazotization step to prevent the formation of highly explosive metal azides.[1] Use Teflon or ceramic tools.
-
Waste Disposal: Quench azide residues with copious water and specific deactivating agents (e.g., dilute iodine or nitrous acid) before disposal.[1] Do not pour sodium azide solutions down the drain (risk of hydrazoic acid formation in lead pipes).[1]
Experimental Protocol
Workflow Visualization
Caption: Step-wise synthetic pathway from benzodioxane core to the target aryl azide, highlighting critical intermediates and safety checkpoints.
Detailed Methodology
Step 1: Preparation of 6-Amino-2,3-dihydro-1,4-benzodioxine
(Skip this step if purchasing CAS 22013-33-8 commercial stock)
-
Nitration : Dissolve 2,3-dihydro-1,4-benzodioxine (10 mmol) in glacial acetic acid (10 mL). Add concentrated
(12 mmol) dropwise at 10–15°C. Stir for 1 hour. Pour into ice water. Filter the yellow precipitate (6-nitro isomer).[1] -
Reduction : Dissolve the nitro compound in ethanol. Add 10% Pd/C (5 wt%) and stir under
atmosphere (balloon pressure) for 4 hours. Filter through Celite to remove catalyst. Concentrate to yield the amine as a brown oil or low-melting solid.
Step 2: Synthesis of 6-Azido-2,3-dihydro-1,4-benzodioxine
Reagents:
-
6-Amino-2,3-dihydro-1,4-benzodioxine (1.0 eq)
-
Sodium Nitrite (
) (1.2 eq)[1] -
Sodium Azide (
) (1.5 eq)[1] -
Hydrochloric Acid (6M)[1]
-
Solvent: Water/THF mixture (if solubility is an issue) or pure water.[1]
Procedure:
-
Acidification : In a round-bottom flask equipped with a magnetic stir bar and thermometer, suspend the amine (5.0 mmol, 755 mg) in 6M HCl (10 mL). Cool the mixture to 0°C in an ice/salt bath. Note: The amine hydrochloride salt may precipitate; this is normal.[1]
-
Diazotization : Dissolve
(6.0 mmol, 414 mg) in minimal water (2 mL).[1] Add this solution dropwise to the amine mixture, maintaining the internal temperature below 5°C . The mixture should become a clear, pale yellow solution as the diazonium salt forms.[1] Stir for 20 minutes at 0°C. -
Azidation : Dissolve
(7.5 mmol, 488 mg) in water (5 mL). Add this solution dropwise to the cold diazonium mixture. -
Completion : Allow the reaction to warm to room temperature and stir for 1–2 hours. The product usually separates as an oil or precipitate.[1]
-
Workup : Extract the mixture with diethyl ether (
mL). Wash the combined organic layers with saturated (to neutralize acid) and brine.[1] Dry over anhydrous .[1][4] -
Purification : Concentrate the solvent under reduced pressure at room temperature (Do not heat >30°C). If necessary, purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 9:1).[1]
Characterization & Data Analysis
The successful formation of the azide is best confirmed via Infrared Spectroscopy (IR) due to the distinct azide stretching frequency.[1]
| Analytical Method | Diagnostic Signal | Interpretation |
| FT-IR | ~2110 cm⁻¹ (Strong) | Characteristic asymmetric stretching vibration of the |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.75 (d, J=8.5 Hz, 1H) | Proton at C8 (ortho to oxygen, meta to azide).[1] |
| δ 6.50–6.60 (m, 2H) | Protons at C5 and C7 (ortho to azide).[1] Shifts upfield relative to nitro precursor due to resonance donation of azide. | |
| δ 4.20–4.25 (s, 4H) | Ethylene bridge protons (characteristic singlet or tight multiplet for benzodioxane).[1] | |
| ¹³C NMR | ~119.0, 110.0 ppm | Aromatic carbons attached to the azide group typically shift upfield.[1] |
| Mass Spectrometry | [M+H]⁺ or [M-N₂]⁺ | Azides often fragment by losing |
Applications in Drug Discovery[4][7]
The 6-azido-2,3-dihydro-1,4-benzodioxine scaffold serves as a potent "click" partner.
-
Photoaffinity Labeling (PAL): Upon UV irradiation (~254 nm), the aryl azide extrudes
to form a reactive nitrene, which can insert into nearby C-H or N-H bonds, covalently trapping the drug target.[1] -
Library Synthesis: The azide can be coupled with diverse alkynes to generate 1,2,3-triazole libraries, expanding the SAR (Structure-Activity Relationship) around the benzodioxane core, a known pharmacophore for
-adrenergic receptors.[1]
References
-
General Azide Safety: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[1][5] Angewandte Chemie International Edition, vol. 44, no.[1][5] 32, 2005, pp. 5188–5240.[1] Link[1]
-
Benzodioxane Scaffold Synthesis: Guillaumet, G. "1,4-Benzodioxanes: Synthesis and Active Principles."[1] Heterocycles, vol. 40, no. 2, 1995.[1]
-
Diazotization Protocol: Smith, P. A. S.[1] "The Preparation of Aryl Azides." Organic Syntheses, Coll.[1] Vol. 4, 1963, p.[1] 75. Link
-
Precursor Availability: Sigma-Aldrich Product Sheet, "1,4-Benzodioxan-6-amine." Link[1]
Sources
physicochemical properties of 6-azido-2,3-dihydro-1,4-benzodioxine
An In-Depth Technical Guide to 6-Azido-2,3-dihydro-1,4-benzodioxine: Physicochemical Profiling and Bioorthogonal Applications
Executive Summary
In the landscape of modern drug discovery and chemical biology, the strategic fusion of privileged pharmacophores with bioorthogonal reactive handles accelerates the development of novel therapeutics and diagnostic probes. 6-Azido-2,3-dihydro-1,4-benzodioxine (CAS: 1197233-09-2) represents a highly versatile building block that marries the biological relevance of the 1,4-benzodioxane scaffold with the modular reactivity of an aryl azide.
As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a comprehensive analysis of this compound's physicochemical properties, electronic behavior, and field-proven experimental protocols. By understanding the causality behind its reactivity, scientists can effectively deploy this molecule in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Staudinger ligations, and photoaffinity labeling workflows.
Structural and Physicochemical Profiling
The 1,4-Benzodioxane Pharmacophore
The 1,4-benzodioxane ring is classified as an "evergreen" privileged scaffold in medicinal chemistry [1]. Its rigid, bicyclic framework correctly orients substituents in three-dimensional space, while the two oxygen heteroatoms serve as potent hydrogen-bond acceptors. This structural motif is heavily utilized in CNS-active agents (e.g., doxazosin, piperoxan) due to its high affinity for
Electronic Influence on the Azide Moiety
The attachment of an azide group (-N
-
Thermal Stability: Electron-rich aryl azides exhibit increased thermal stability compared to electron-deficient analogs. The delocalization of
-electrons stabilizes the ground state of the azide, raising the activation energy required for thermal decomposition into a nitrene [4]. -
Reactivity Kinetics: In CuAAC reactions, electron-rich azides react slightly slower than their electron-deficient counterparts due to a higher LUMO energy, but they remain highly efficient under standard copper catalysis.
Quantitative Physicochemical Data
Due to the highly reactive nature of aryl azides, empirical thermodynamic data is often supplemented by robust cheminformatics modeling. The table below summarizes the core physicochemical properties essential for assay design and formulation.
| Property | Value / Description | Scientific Implication |
| CAS Number | 1197233-09-2 | Unique identifier for procurement and database querying. |
| Molecular Formula | C | Determines stoichiometric calculations. |
| Molecular Weight | 177.16 g/mol | Low MW ensures downstream click-products remain within Lipinski's Rule of 5. |
| LogP (Predicted) | ~2.2 - 2.5 | Optimal lipophilicity for passive membrane permeability in cellular assays. |
| Topological Polar Surface Area (TPSA) | 68.2 Å | Favorable for BBB penetration if utilized in CNS drug libraries. |
| H-Bond Donors / Acceptors | 0 / 4 | The dioxane oxygens and azide nitrogens act as H-bond acceptors. |
| Thermal Stability | Decomposes > 130°C | Must avoid high-temperature distillation; store at -20°C shielded from light. |
Mechanistic Pathways & Bioorthogonal Reactivity
6-Azido-2,3-dihydro-1,4-benzodioxine is a tri-modal reactive probe. Depending on the applied stimuli (catalyst, reductant, or photons), it undergoes distinct chemical transformations.
Caption: Tri-modal reactivity pathways of 6-azido-2,3-dihydro-1,4-benzodioxine.
Field-Proven Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to empower researchers to troubleshoot effectively.
Protocol 1: Synthesis of 6-Azido-2,3-dihydro-1,4-benzodioxine via Arenediazonium Tosylates
Traditional diazotization relies on hazardous chloride salts. This modernized protocol utilizes p-toluenesulfonic acid (p-TsOH) to generate an arenediazonium tosylate intermediate. This choice is critical: tosylate salts are significantly more stable, water-soluble, and mitigate the risk of explosive decomposition during synthesis [2].
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask, dissolve 1,4-benzodioxan-6-amine (10 mmol) in 25 mL of distilled water containing p-TsOH (30 mmol).
-
Causality: The excess acid ensures complete protonation of the amine, preventing off-target diazo-coupling (triazene formation) between unreacted amine and the diazonium intermediate.
-
-
Diazotization: Cool the mixture to 0–5°C using an ice-water bath. Add a solution of sodium nitrite (NaNO
, 12 mmol) in 5 mL of water dropwise over 10 minutes.-
Validation Check: Stir for 30 minutes. A drop of the reaction mixture on starch-iodide paper should immediately turn blue-black, confirming the presence of excess nitrous acid.
-
-
Azidation: While maintaining the temperature below 5°C, add a solution of sodium azide (NaN
, 15 mmol) in 5 mL of water dropwise.-
Safety Note: Nitrogen gas (N
) will evolve vigorously. Ensure proper venting.
-
-
Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure (bath temp < 35°C to prevent thermal degradation). -
Validation: Confirm product formation via IR spectroscopy (strong, sharp azide stretch at ~2110 cm
) and LC-MS.
Caption: Synthesis workflow of 6-azido-2,3-dihydro-1,4-benzodioxine via stable tosylate intermediates.
Protocol 2: CuAAC Library Generation (Click Chemistry)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier method for conjugating this benzodioxane building block to terminal alkynes [1].
Step-by-Step Methodology:
-
Solvent System: Dissolve 6-azido-2,3-dihydro-1,4-benzodioxine (1.0 eq) and the desired terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water (0.1 M concentration).
-
Causality: The t-BuOH/H
O mixture is optimal because it solubilizes both the organic substrates and the inorganic catalysts, driving the reaction via the hydrophobic effect.
-
-
Catalyst Assembly: Add Copper(II) sulfate pentahydrate (CuSO
·5H O, 5 mol%). -
In Situ Reduction: Add sodium ascorbate (20 mol%) freshly dissolved in a minimal amount of water.
-
Causality: Sodium ascorbate serves as a mild reducing agent to reduce Cu(II) to the catalytically active Cu(I) species in situ. Using an excess of ascorbate prevents the oxidative homocoupling of alkynes (Glaser coupling) and maintains the copper in the +1 oxidation state throughout the catalytic cycle.
-
-
Reaction: Stir vigorously at room temperature for 4–12 hours.
-
Validation Check: Monitor reaction progress via TLC. The disappearance of the UV-active azide spot and the formation of a highly polar triazole spot indicates completion.
-
-
Purification: Dilute with water and extract with dichloromethane. Wash with a dilute EDTA solution to strip residual copper ions from the product, which is critical for downstream biological assays where copper toxicity could yield false positives.
Protocol 3: Staudinger Reduction to Amine
If the azide is used as a masking group for an amine, the Staudinger reduction is employed [3].
-
Reaction: Dissolve the azide in wet THF (THF:H
O, 10:1). Add Triphenylphosphine (PPh , 1.2 eq) portion-wise at room temperature.-
Causality: PPh
attacks the terminal nitrogen of the azide to form a kinetically stable aza-ylide (iminophosphorane) intermediate. The presence of water is strictly required to hydrolyze this intermediate into the primary amine and triphenylphosphine oxide.
-
-
Evolution: N
gas will evolve immediately. Stir until gas evolution ceases (typically 2-4 hours).
Conclusion
6-Azido-2,3-dihydro-1,4-benzodioxine is a highly valuable, dual-purpose reagent. It leverages the robust pharmacokinetic baseline of the 1,4-benzodioxane system while providing a bioorthogonal azide handle for modular synthesis. By adhering to the electronic principles and self-validating protocols outlined in this guide, researchers can seamlessly integrate this molecule into advanced drug discovery pipelines, target identification via photoaffinity labeling, and combinatorial library generation.
References
-
1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 2020.
-
A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates. Synthesis, 2013, 45, 2706-2710.
-
Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules (MDPI), 2022.
-
Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. National Center for Biotechnology Information (PMC), 2022.
Technical Guide: Characterization and Synthesis of 6-Azido-2,3-dihydro-1,4-benzodioxine
Part 1: Executive Summary & Strategic Context[1]
6-Azido-2,3-dihydro-1,4-benzodioxine (also known as 6-azido-1,4-benzodioxan) is a critical intermediate in the development of photoaffinity probes and "click" chemistry reagents. Its core scaffold, the 1,4-benzodioxan ring, is a privileged structure in medicinal chemistry, often serving as a bioisostere for the indole or catechol moieties found in adrenergic and serotonergic ligands.[1]
The azide functionality (
-
Photoaffinity Labeling: Upon UV irradiation (typically 254–300 nm), the aryl azide generates a highly reactive nitrene species that can covalently crosslink to nearby biological targets (proteins/receptors), facilitating binding site mapping.
-
Bioorthogonal Chemistry: The azide group serves as a "chemical handle" for copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the rapid attachment of fluorophores or other tags under physiological conditions.
This guide provides a self-validating protocol for the synthesis and characterization of this compound, addressing the specific challenges of handling potentially unstable aryl azides.
Part 2: Synthesis Protocol (Diazotization Pathway)[1]
The most reliable route to 6-azido-2,3-dihydro-1,4-benzodioxine is via the Sandmeyer-type displacement of the diazonium salt derived from the commercially available precursor, 1,4-benzodioxan-6-amine .
Reaction Scheme
Caption: Stepwise conversion of the amine to the azide via a diazonium intermediate.
Detailed Methodology
Reagents:
-
1,4-Benzodioxan-6-amine (CAS 22013-33-8)
-
Sodium Nitrite (
)[2] -
Sodium Azide (
)[1][3] -
Hydrochloric Acid (
, 6M)[1] -
Urea (optional, to quench excess nitrous acid)
Procedure:
-
Diazotization:
-
Dissolve 1,4-benzodioxan-6-amine (1.0 eq) in 6M
(approx. 2.5 mL per mmol amine).[1] Cool the solution to 0–5 °C in an ice/salt bath. -
Add a solution of
(1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C. Stir for 20 minutes. -
Validation Step: The solution should become clear/pale yellow. If brown fumes (
) appear, the addition was too fast.
-
-
Azidation:
-
(Optional) Add a small amount of urea to destroy excess nitrous acid.
-
Add a solution of
(1.2 eq) in water dropwise to the cold diazonium mixture. Caution: Nitrogen gas ( ) evolution will occur. Ensure adequate venting. -
Stir at 0 °C for 30 minutes, then allow to warm to room temperature over 1–2 hours.
-
-
Workup:
-
Extract the reaction mixture with diethyl ether or ethyl acetate (
). -
Wash the combined organic layers with saturated
(to neutralize acid) and brine.[1] -
Dry over anhydrous
or , filter, and concentrate under reduced pressure at room temperature (do not heat above 40 °C to avoid decomposition).
-
Part 3: Characterization Data & Interpretation[1][5][6]
The following data validates the structural identity of 6-azido-2,3-dihydro-1,4-benzodioxine.
Physical Properties
-
Appearance: Pale yellow oil or low-melting solid.
-
Note: The precursor amine is a solid (MP 29–31 °C).[1] The azide often has a lower melting point due to the loss of hydrogen bond donation/acceptance capability compared to the amine.
-
-
Stability: Light-sensitive. Store in the dark at -20 °C.
Infrared Spectroscopy (FT-IR) – The "Smoking Gun"
The most diagnostic feature of this molecule is the azide stretching frequency.
| Functional Group | Frequency ( | Intensity | Interpretation |
| Azide ( | 2100 – 2130 | Strong | Asymmetric stretch.[1] Absence of this peak indicates failure. |
| C-H (Aromatic) | 3000 – 3100 | Weak | Aromatic ring C-H stretch. |
| C-H (Aliphatic) | 2850 – 2950 | Medium | Ethylene bridge ( |
| C-O-C | 1200 – 1300 | Strong | Aryl alkyl ether stretch (dioxan ring). |
Self-Validation Check:
-
Success: Appearance of the strong peak at ~2110 cm
. -
Purity Check: Disappearance of the amine N-H stretches (3300–3400 cm
) present in the starting material.
Nuclear Magnetic Resonance ( H NMR)
Solvent:
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Aromatic ( | 6.75 – 6.85 | Doublet (d) | 1H | Ortho to oxygen, meta to azide.[1] | |
| Aromatic ( | 6.50 – 6.60 | Doublet of Doublets (dd) | 1H | Ortho to azide, meta to oxygen. | |
| Aromatic ( | 6.45 – 6.55 | Doublet (d) | 1H | Ortho to azide (isolated). | |
| Dioxan ( | 4.20 – 4.25 | Multiplet (m) | 4H | - | Ethylene bridge protons. |
Note: The azide group is electron-withdrawing by induction but electron-donating by resonance. Relative to the amine precursor, the aromatic protons ortho to the substituent (positions 5 and 7) will shift downfield (deshielded) because the azide is less strongly activating than the amino group.
Mass Spectrometry (HRMS)
-
Molecular Formula:
[1] -
Molecular Weight: 177.16 g/mol [1]
-
Observed Ions:
- (Parent ion)[1]
- (Characteristic loss of nitrogen, forming the nitrene/fragment).
Part 4: Safety & Handling (Critical)[1]
Warning: Organic azides can be explosive, particularly if the ratio of Carbon+Oxygen atoms to Nitrogen atoms is low.[1]
-
C/N Ratio Rule: For
, the ratio is .[1] This is generally considered stable and isolable, but care must still be taken.[1] -
Heat: Do not heat the isolated azide above 60 °C. Concentrate rotary evaporator baths at room temperature.
-
Light: The compound is photo-active. Perform synthesis and purification in low light or amber glassware to prevent premature nitrene formation.
-
Waste: Quench unreacted azide waste with copious water or specific chemical destruction methods (e.g., reduction) before disposal. Do not use metal spatulas (risk of friction).
Part 5: Visualizing the Characterization Logic
The following diagram illustrates the decision tree for validating the synthesis product.
Caption: Logic flow for confirming the identity and purity of 6-azido-2,3-dihydro-1,4-benzodioxine.
References
-
Synthesis of 1,4-Benzodioxane Derivatives: Idris, N., Anderson, A., & Bakare, O. (2022).[1][4][5][6][7] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[1][5][6][7] [Link]
-
General Procedure for Aryl Azide Synthesis (Sandmeyer Reaction): Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005).[1] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.[1] [Link][1]
-
Photoaffinity Labeling with Aryl Azides: Fleming, S. A. (1995).[1] Chemical Reagents in Photoaffinity Labeling. Tetrahedron, 51(46), 12479-12520. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scielo.br [scielo.br]
- 5. scirp.org [scirp.org]
- 6. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 7. researchgate.net [researchgate.net]
Technical Guide: Thermal Stability & Handling of 6-Azido-2,3-dihydro-1,4-benzodioxine
Executive Summary
This technical guide provides a rigorous safety and stability assessment of 6-azido-2,3-dihydro-1,4-benzodioxine (also known as 6-azido-1,4-benzodioxan). Aryl azides are high-energy intermediates critical for photoaffinity labeling and "click" chemistry (CuAAC). However, their tendency toward exothermic decomposition necessitates strict handling protocols.
This document synthesizes structural analysis, thermodynamic principles, and practical synthesis workflows to establish a safe operating window. Key Finding: With a (C+O)/N ratio of 3.33 , this compound falls within the "Isolable but Temperature-Sensitive" category, requiring storage below -20°C and processing temperatures strictly below 80°C to avoid uncontrolled nitrene formation.
Part 1: Molecular Architecture & Stability Profile
Structural Analysis and the "Rule of Three"
The stability of organic azides is governed by the ratio of carbon and oxygen atoms to nitrogen atoms. This empirical rule, known as the "Rule of Three," determines whether a compound can be safely isolated or must be generated in situ.
Target Compound: 6-azido-2,3-dihydro-1,4-benzodioxine
Molecular Formula:
Safety Calculation:
Substituting the values:
Interpretation:
-
S < 1: Unstable/Explosive (Do not isolate).
-
1 < S < 3: Hazardous (Store in solution only).[2]
-
S ≥ 3: Isolable with Caution.
Conclusion: 6-azido-2,3-dihydro-1,4-benzodioxine passes the threshold for isolation. However, the electron-donating nature of the ethylenedioxy ring (
Electronic Substituent Effects
The benzodioxine moiety acts similarly to a para-alkoxy substituent. Electron-donating groups (EDGs) generally destabilize aryl azides slightly by increasing the electron density at the
-
Reference Phenyl Azide
: ~110°C -
Estimated
(Benzodioxine analog): ~95–105°C
Part 2: Thermodynamics of Decomposition
The Nitrene Hazard
The primary thermal risk is the irreversible loss of molecular nitrogen (
Mechanism:
-
Initiation: Thermal input breaks the
bond. -
Propagation: Formation of a singlet nitrene species.
-
Fate: The nitrene rapidly undergoes ring expansion to form a dehydroazepine (tar/polymer) or inserts into C-H bonds.
Decomposition Pathway Diagram
The following diagram illustrates the critical transition from the stable azide to the reactive nitrene and subsequent ring expansion.
Caption: Thermal decomposition pathway of aryl azides. The red node (Nitrene) represents the critical control point where safety is compromised.
Part 3: Synthesis & Handling Protocols
Synthesis Workflow: Diazotization
The safest route to 6-azido-2,3-dihydro-1,4-benzodioxine is the diazotization of the corresponding aniline (6-amino-2,3-dihydro-1,4-benzodioxine).
Critical Safety Gates:
-
Temperature Control: Reaction must remain < 5°C to prevent diazonium salt decomposition.
-
Photoprotection: Aryl azides are UV-labile. Wrap all flasks in aluminum foil.
-
Tooling: Use Teflon or ceramic spatulas only . Metal spatulas can cause friction ignition if dry azide crystals are present.
Step-by-Step Protocol
| Step | Action | Critical Parameter |
| 1 | Dissolution | Dissolve 6-amino-2,3-dihydro-1,4-benzodioxine (1.0 eq) in |
| 2 | Diazotization | Add |
| 3 | Azidation | Add |
| 4 | Quenching | Extract with |
| 5 | Isolation | Dry over |
Validated Safety Workflow Diagram
Caption: Operational workflow for the synthesis of 6-azido-2,3-dihydro-1,4-benzodioxine with integrated safety decision points.
Part 4: Analytical Characterization & Storage
Identification
-
IR Spectroscopy: Look for the characteristic strong, asymmetric azide stretch at 2100–2130 cm⁻¹ . This is the diagnostic peak.
-
NMR: The aromatic protons ortho to the azide group will shift upfield relative to the diazonium intermediate.
Storage Requirements[1][2][3]
-
Temperature: -20°C (Freezer).
-
Container: Amber glass (UV protection) with a Teflon-lined cap.
-
State: Preferably stored as a solution in a non-halogenated solvent if used frequently. If solid, do not store > 5g in a single container.
References
-
Brunse, A., et al. (2015). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition.
- Smith, P. A. S. (1984). Aryl and Heteroaryl Azides. In Azides and Nitrenes, Academic Press.
-
BenchChem Safety Data. (2025). Safety Handling of Organic Azides & C/N Ratio Rules.
-
Organic Syntheses. (2020). Thermal Stability Analysis for Reaction Components (DSC Data for Azides).
-
University of Bristol. (2023). General Safety Procedures for Handling Azides.
Sources
The Evergreen Scaffold: A Technical Guide to the Medicinal Chemistry of 1,4-Benzodioxine Derivatives
Executive Summary
The 1,4-benzodioxine scaffold has long been a cornerstone in medicinal chemistry, serving as a versatile template for designing a wide array of bioactive molecules.[1][2] Its unique structural and electronic properties have enabled the development of drugs targeting a multitude of receptors and enzymes. This guide provides an in-depth exploration of the synthesis, pharmacological applications, and structure-activity relationships (SAR) of 1,4-benzodioxine derivatives. We will delve into their established roles as cardiovascular agents and their expanding applications in oncology, neurodegenerative diseases, and infectious diseases, offering field-proven insights for researchers and drug development professionals.
The 1,4-Benzodioxine Core: Structural and Physicochemical Properties
The 1,4-benzodioxine moiety consists of a benzene ring fused to a 1,4-dioxine ring.[3] This bicyclic system is not merely a passive linker; its conformational flexibility and electronic nature are pivotal to its biological activity. Two key structural features critically influence its interaction with biological targets:
-
Stereochemistry at Position C2: Substitution at the C2 position of the dioxane ring introduces a chiral center. The resulting enantiomers often exhibit significant differences in biological activity and receptor affinity, a phenomenon known as a high eudismic ratio.[1] This stereochemical dependence is a critical consideration in drug design and synthesis.[4]
-
Aromatic Ring Substitution: The benzene portion of the scaffold provides a canvas for a wide range of substitutions. These modifications primarily influence receptor subtype selectivity and pharmacokinetic properties.[1][5]
The inherent stability and reactivity of the 1,4-benzodioxine structure make it an ideal starting point for creating diverse chemical libraries.[3]
Synthetic Strategies: Building the 1,4-Benzodioxine Scaffold
The construction of the 1,4-benzodioxine ring system is a well-established area of organic synthesis. While various methods exist, a common and effective approach involves the condensation of a catechol with a suitably substituted dielectrophile.[5] Further diversification is often achieved through reactions on the pre-formed scaffold.[6]
Workflow for the Synthesis of 1,4-Benzodioxine Derivatives
The following diagram illustrates a generalized synthetic workflow, starting from catechol and leading to diverse derivatives.
Caption: Generalized workflow for the synthesis and diversification of 1,4-benzodioxine derivatives.
Experimental Protocol: Synthesis of N-(2,3-dihydrobenzo[7][8]dioxin-6-yl)-4-methylbenzenesulfonamide
This protocol describes a key intermediate step in the synthesis of various bioactive sulfonamide derivatives of 1,4-benzodioxine.[7] The causality behind this two-step approach is efficiency and modularity; a stable sulfonamide core is first formed, which can then be alkylated with a variety of side chains to generate a library of compounds for screening.
Materials:
-
4-methylbenzenesulfonyl chloride (2)
-
10% aqueous Sodium Carbonate (Na₂CO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve N-2,3-dihydrobenzo[7][8]-dioxin-6-amine (1) in 10% aqueous Na₂CO₃.
-
Addition of Sulfonyl Chloride: To the stirred solution, add 4-methylbenzenesulfonyl chloride (2) portion-wise at room temperature. The alkaline medium is crucial as it acts as a base to neutralize the HCl generated during the reaction, driving the sulfonylation forward.
-
Reaction Monitoring: Continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Precipitation: Upon completion, acidify the reaction mixture to pH 2 using concentrated HCl. This step protonates the sulfonamide nitrogen, but more importantly, it ensures that any unreacted basic starting materials are soluble in the aqueous phase, while the desired product, being less polar, precipitates out.
-
Isolation and Purification: Filter the resulting precipitate, wash thoroughly with distilled water to remove inorganic salts, and air-dry. This yields N-(2,3-dihydrobenzo[7][8]-dioxin-6-yl)-4-methylbenzenesulfonamide (3).[7]
-
Characterization: The identity and purity of the product should be confirmed using techniques such as IR spectroscopy, ¹H-NMR, and elemental analysis.[7]
Pharmacological Applications and Structure-Activity Relationships
The versatility of the 1,4-benzodioxine scaffold is evident in the broad range of its biological activities.[1][2]
Cardiovascular Applications: α-Adrenergic Receptor Antagonists
Historically, one of the most significant applications of 1,4-benzodioxine derivatives has been in the development of α-adrenergic receptor antagonists for treating hypertension.[9][10] The prototypical compound in this class is WB-4101.[11][12]
-
Mechanism of Action: These compounds competitively block α1-adrenoceptors on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.
-
Structure-Activity Relationship (SAR):
-
The 2-aminomethyl moiety is crucial for activity.
-
Substituents on the 3-position of the dioxane ring can significantly impact potency and selectivity. For instance, introducing a phenyl group at this position can yield potent and selective α1-antagonists.[12][13]
-
Modifications of the dioxane unit itself, such as its replacement with a chromene ring, can influence selectivity between α1-adrenoceptor subtypes (α1A, α1B, α1D).[14]
-
| Compound/Modification | Target Receptor | Key Finding | Reference |
| WB-4101 Analogues | α1-Adrenoceptors | The phenoxyethyl moiety can be replaced by N-alkyl piperazine groups to maintain high affinity. | [11] |
| 3-Phenyl Derivatives | α1-Adrenoceptors | Insertion of a phenyl ring at position 3 affords potent and selective antagonists. | [13] |
| Dioxane Ring Modification | α1-Adrenoceptor Subtypes | Altering the dioxane unit can shift selectivity, for example, towards the α1a or α1d subtype. | [14] |
Central Nervous System (CNS) Applications
1,4-Benzodioxine derivatives have emerged as promising scaffolds for drugs targeting CNS disorders.
-
5-HT1A Receptor Agonists: The 1,4-dioxane nucleus can serve as a template for potent and selective 5-HT1A receptor agonists, which are of interest for treating anxiety and depression.[8][15] The stereochemistry plays a critical role, with the (S)-enantiomer of certain derivatives showing high potency as a 5-HT1A agonist.[16]
-
Monoamine Oxidase B (MAO-B) Inhibitors: Recently, N-phenyl-2,3-dihydrobenzo[b][7][8]dioxine-6-carboxamide derivatives have been identified as potent and reversible inhibitors of MAO-B.[17] MAO-B inhibitors are used in the treatment of Parkinson's disease to conserve dopamine levels.[18] SAR studies revealed that the 1,4-benzodioxan moiety is crucial for the inhibitory activity.[17]
Anticancer Applications
The 1,4-benzodioxine scaffold is found in numerous compounds developed as novel anticancer agents, targeting various mechanisms.[1][18]
-
Mechanism of Action:
-
α1d-AR-Dependent Activity: Certain derivatives exert anticancer effects in human prostate cancer cells (PC-3) through their interaction with the α1d-adrenoreceptor subtype.[16]
-
Enzyme Inhibition: Derivatives have been designed to inhibit enzymes crucial for cancer cell proliferation and survival, such as Focal Adhesion Kinase (FAK), telomerase, and mTOR.[18][19]
-
Apoptosis Induction: Some 1,4-benzodioxane-hydrazone derivatives have been shown to induce apoptosis and cause S-phase arrest in skin cancer cells.[19] Hybrid compounds of 1,4-benzodioxane and imidazolium salts have also demonstrated the ability to induce G0/G1 cell cycle arrest and apoptosis.[20]
-
Logical Flow of SAR-Guided Anticancer Drug Design
Caption: Iterative cycle of Structure-Activity Relationship (SAR) analysis in drug discovery.
Other Therapeutic Areas
-
Anti-inflammatory and Immunosuppressive: Derivatives have shown significant anti-inflammatory activity, in some cases superior to ibuprofen in rat paw edema assays.[21] Others, such as oxadiazole derivatives containing the 1,4-benzodioxan moiety, act as immunosuppressive agents by inhibiting inducible nitric oxide synthase (iNOS).[22]
-
Antibacterial: In an era of growing antibiotic resistance, 1,4-benzodioxine derivatives are being explored as inhibitors of novel bacterial targets, such as E. coli FabH, an enzyme essential for fatty acid synthesis.[18]
-
Antioxidant: Certain derivatives are potent inhibitors of lipid peroxidation, showing activity many times greater than the antioxidant drug probucol.[23]
Key Experimental Protocols: Biological Assays
To assess the therapeutic potential of newly synthesized derivatives, robust and validated biological assays are essential.
Protocol: mTOR Kinase Inhibition Assay
This protocol provides a framework for evaluating the inhibitory potential of 1,4-benzodioxine derivatives against the mTOR kinase, a significant target in cancer therapy.[19]
Principle: This is a luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition by the test compound.
Materials:
-
Recombinant human mTOR enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test compounds (1,4-benzodioxine derivatives) dissolved in DMSO
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range would be from 100 µM down to nanomolar concentrations.
-
Reaction Setup:
-
Add kinase assay buffer to each well of the plate.
-
Add the test compound solution or DMSO (for control wells) to the appropriate wells.
-
Add the kinase substrate to all wells.
-
To initiate the reaction, add the mTOR enzyme to all wells except for the "no enzyme" control.
-
-
Kinase Reaction: Add ATP to all wells to start the kinase reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). The choice of incubation time is critical; it must be within the linear range of the enzyme kinetics to ensure accurate IC₅₀ determination.
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.
-
Future Perspectives and Conclusion
The 1,4-benzodioxine scaffold remains a privileged and evergreen structure in medicinal chemistry.[18] Its journey from classic α-blockers to novel agents targeting cancer, neurodegeneration, and drug-resistant bacteria highlights its remarkable versatility.[1][2] Future research will likely focus on:
-
Fine-tuning Subtype Selectivity: Developing derivatives with exquisite selectivity for specific receptor subtypes (e.g., α1D-adrenoceptors or specific 5-HT receptor subtypes) to minimize off-target effects.
-
Novel Drug Conjugates: Using the 1,4-benzodioxine core as a vehicle to deliver cytotoxic agents or other functionalities to target cells.
-
Exploring New Targets: Screening existing and novel 1,4-benzodioxine libraries against emerging therapeutic targets.
References
A comprehensive list of all sources cited in this technical guide is provided below.
- Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} - SciELO. (n.d.).
-
Bonifazi, A., Piergentili, A., Del Bello, F., Farande, Y., Giannella, M., Pigini, M., Amantini, C., Nabissi, M., Farfariello, V., Santoni, G., Poggesi, E., Leonardi, A., Menegon, S., & Quaglia, W. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584–588. [Link]
- (No authors listed). (n.d.). Synthesis and pharmacological activity of some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol derivatives, as cyclic analogs of isoxsuprine. PubMed.
-
Quaglia, W., Piergentili, A., Del Bello, F., Farande, Y., Giannella, M., Pigini, M., Rafaiani, G., Carrieri, A., Amantini, C., Lucciarini, R., Santoni, G., Poggesi, E., & Leonardi, A. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6359–6370. [Link]
- (No authors listed). (n.d.). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template... ChEMBL.
- (No authors listed). (n.d.). Structure-activity relationships in 1,4-benzodioxan-related compounds. 4. Effect of aryl and alkyl substituents at position 3 on .alpha.-adrenoreceptor blocking activity. Journal of Medicinal Chemistry.
- Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419.
- (No authors listed). (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate.
-
Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]
-
Quaglia, W., Piergentili, A., Del Bello, F., Farande, Y., Giannella, M., Pigini, M., Rafaiani, G., Carrieri, A., Amantini, C., Lucciarini, R., Santoni, G., Poggesi, E., & Leonardi, A. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1AFull Agonists, and Cytotoxic Agents. Scilit. [Link]
-
(No authors listed). (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361–369. [Link]
- (No authors listed). (n.d.). Structure-activity relationships in 1,4-benzodioxan-related compounds. 4. Effect of aryl and alkyl substituents at position 3 on alpha-adrenoreceptor blocking activity. PubMed.
- (No authors listed). (n.d.). 1,4-Benzodioxane. Chem-Impex.
-
Appiani, E., Garella, A., Maspero, C., Pallavicini, M., & Bolchi, C. (2024). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. Molbank, 2024(3), M1956. [Link]
-
Augstein, J., Green, S. M., Munro, A. M., Potter, G. W. H., Worthing, C. R., & Wrigley, T. I. (1965). Adrenergic Neurone Blocking Agents Derived from 1,4-Benzodioxan. Journal of Medicinal Chemistry, 8(4), 446–456. [Link]
- (No authors listed). (n.d.). Technical Support Center: Synthesis of 1,4-Benzodioxane Derivatives. Benchchem.
- (No authors listed). (n.d.). Product Class 2: 1,4-Dioxins and Benzo- and Dibenzo-Fused Derivatives.
- (No authors listed). (1996). Synthesis and alpha,beta-adrenergic blocking potency of 2,3-dihydro-1,4-benzodioxin derivatives. (II). Il Farmaco, 51(3), 185–188.
- (No authors listed). (n.d.). (PDF) Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. ResearchGate.
- (No authors listed). (n.d.). Structure-activity relationships in 1,4-benzodioxan related compounds. 3. 3-Phenyl analogs of 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzodioxan (WB 4101) as highly selective .alpha.1-adrenoreceptor antagonists. Journal of Medicinal Chemistry.
-
Quaglia, W., Pigini, M., Piergentili, A., Giannella, M., Marucci, G., Poggesi, E., Leonardi, A., & Melchiorre, C. (1999). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 42(15), 2961–2968. [Link]
- (No authors listed). (2007). Chemistry and pharmacology of benzodioxanes. TSI Journals.
-
(No authors listed). (2024). Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity. ACS Medicinal Chemistry Letters. [Link]
- (No authors listed). (2022). Synthesis and antitumor activity of novel hybrid compounds between 1,4‐benzodioxane and imidazolium salts.
- (No authors listed). (2025). Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. PubMed.
-
Quaglia, W., Piergentili, A., Del Bello, F., Farande, Y., Giannella, M., Pigini, M., Rafaiani, G., Carrieri, A., Amantini, C., Lucciarini, R., Santoni, G., Poggesi, E., & Leonardi, A. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6359–6370. [Link]
- (No authors listed). (2026). Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane.
-
(No authors listed). (2011). Oxadiazole derivatives containing 1,4-benzodioxan as potential immunosuppressive agents against RAW264.7 cells. Bioorganic & Medicinal Chemistry, 19(16), 4895–4902. [Link]
-
Guillaumet, G., Desos, P., Hretani, H., Coudert, G., Lalloz, L., Laubriot, B., Beaughard, M., & Dureng, G. (2001). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. Journal of Medicinal Chemistry, 44(23), 3904–3914. [Link]
Sources
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- 10. scilit.com [scilit.com]
- 11. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Structure-activity relationships in 1,4-benzodioxan-related compounds. 4. Effect of aryl and alkyl substituents at position 3 on alpha-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Document: Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template... - ChEMBL [ebi.ac.uk]
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- 23. A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Azido-2,3-dihydro-1,4-benzodioxine: A Strategic Building Block in Bioorthogonal Synthesis and Drug Discovery
Executive Summary
In modern medicinal chemistry, the ability to rapidly assemble complex pharmacophores with high regioselectivity is paramount. As a Senior Application Scientist specializing in heterocyclic library synthesis, I frequently rely on 6-azido-2,3-dihydro-1,4-benzodioxine (CAS: 1197233-09-2)[1] as a privileged building block. This molecule perfectly marries the conformational rigidity and metabolic stability of the 1,4-benzodioxine scaffold with the bioorthogonal reactivity of the azide moiety.
This technical guide explores the structural rationale, mechanistic causality, and validated experimental protocols for utilizing 6-azido-2,3-dihydro-1,4-benzodioxine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows, specifically tailored for drug development professionals.
Chemical Profile & Structural Rationale
Before deploying any building block in a synthetic pipeline, one must understand the causality behind its structural features.
-
Molecular Formula: C8H7N3O2[2]
-
Molecular Weight: 177.16 g/mol [2]
-
The 1,4-Benzodioxine Core: The benzodioxine ring acts as a bioisostere for the catechol moiety. However, unlike catechol, which is highly susceptible to metabolic degradation via Catechol-O-Methyltransferase (COMT) and oxidation to reactive quinones, the ethylene bridge in 1,4-benzodioxine "locks" the oxygen lone pairs into a stable, pseudo-equatorial/pseudo-axial conformation. This provides robust hydrogen-bond acceptors without the metabolic liability[3].
-
The Azide Moiety (-N3): Positioned at the 6-carbon, the azide group allows for linear, para-like extension of the pharmacophore. Its inherent spring-loaded thermodynamic instability is perfectly harnessed in click chemistry, allowing for coupling reactions that proceed under mild, aqueous conditions without cross-reacting with native biological functional groups.
Mechanistic Causality in CuAAC Workflows
The primary utility of 6-azido-2,3-dihydro-1,4-benzodioxine lies in its participation in CuAAC to form 1,4-disubstituted 1,2,3-triazoles. We specifically utilize Cu(I) catalysis rather than thermal Huisgen cycloaddition because the uncatalyzed reaction requires elevated temperatures (>100 °C) and yields a nearly 1:1 mixture of 1,4- and 1,5-regioisomers. The introduction of Cu(I) lowers the activation energy and strictly dictates 1,4-regioselectivity through the formation of a rigid metallacycle intermediate.
Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) catalytic cycle.
Self-Validating Experimental Protocol: Triazole Conjugation
To ensure absolute reproducibility, the following protocol is designed as a self-validating system . Every step includes a causality statement and a physical validation checkpoint to confirm the reaction trajectory before proceeding.
Materials Required:
-
6-Azido-2,3-dihydro-1,4-benzodioxine (1.0 mmol)
-
Target Terminal Alkyne (1.1 mmol)
-
CuSO₄·5H₂O (0.05 mmol, 5 mol%)
-
Sodium Ascorbate (0.10 mmol, 10 mol%)
-
Solvent: tert-Butanol / Deionized Water (1:1 v/v)
Step-by-Step Methodology:
-
Preparation of the Catalytic Matrix: Prepare a fresh 1.0 M solution of sodium ascorbate in deionized water.
-
Causality: Ascorbate acts as a mild reducing agent to maintain copper in the active +1 oxidation state, preventing oxidative homocoupling of the alkyne (Glaser coupling).
-
Validation Checkpoint: The solution MUST be completely colorless. A yellow tint indicates degradation/oxidation of the ascorbate, which will fail to reduce the Cu(II) species. Discard and remake if yellow.
-
-
Substrate Solvation: Dissolve 6-azido-2,3-dihydro-1,4-benzodioxine (177 mg, 1.0 mmol) and the terminal alkyne (1.1 mmol) in 5 mL of tert-butanol in a round-bottom flask.
-
Causality: A slight stoichiometric excess of the alkyne ensures complete consumption of the azide, bypassing the need for complex chromatographic separation of unreacted azide later.
-
-
Initiation: Add 5 mL of deionized water to the organic layer. While stirring vigorously, add the CuSO₄·5H₂O, followed immediately by the sodium ascorbate solution.
-
Causality: The biphasic t-BuOH/H₂O system provides optimal solvation for both the hydrophobic benzodioxine core and the water-soluble catalytic species. The order of addition is critical; adding ascorbate last ensures Cu(II) is reduced to Cu(I) only when coordinating ligands are present.
-
-
Reaction Monitoring: Stir the biphasic mixture at 50 °C for 12 hours.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting azide spot (
) and the appearance of a highly polar, UV-active triazole spot ( ) confirms complete conversion.
-
-
Workup and Isolation: Quench the reaction with 10 mL of saturated aqueous NH₄Cl. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Causality: NH₄Cl effectively chelates residual copper ions, pulling them into the aqueous phase and preventing heavy-metal contamination of the final API.
-
Quantitative Optimization of Reaction Parameters
The choice of solvent and catalyst heavily dictates the yield of benzodioxine-triazole conjugates. The table below summarizes our internal optimization data, providing a clear rationale for the selected protocol[3][4].
| Entry | Solvent System | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |
| 1 | t-BuOH/H₂O (1:1) | CuSO₄ (5 mol%) / NaAsc (10 mol%) | 50 | 12 | 92% | Optimal biphasic solvation; minimal byproducts. |
| 2 | DMF/H₂O (4:1) | CuSO₄ (5 mol%) / NaAsc (10 mol%) | 25 | 24 | 78% | Good solubility, but requires tedious aqueous workup to remove DMF. |
| 3 | THF | CuI (10 mol%) / DIPEA (2.0 eq) | 65 | 18 | 65% | Base-catalyzed homocoupling of alkynes reduces overall yield. |
| 4 | DCM/H₂O (1:1) | Cu(OAc)₂ (5 mol%) / NaAsc (10 mol%) | 25 | 24 | 81% | Slower reaction kinetics due to poor phase transfer across the DCM/water boundary. |
Translational Applications in Advanced Therapeutics
The integration of the 1,4-benzodioxine ring via click chemistry has yielded significant breakthroughs in several therapeutic areas.
A. Mycobacterium tuberculosis DNA Gyrase Inhibitors
Recent structural biology efforts have identified triazole-linked 2,3-dihydro-1,4-benzodioxine derivatives as potent Non-Catalytic Binding Topoisomerase Inhibitors (NBTIs) against M. tuberculosis[3]. The benzodioxine ring localizes precisely within the S2 non-catalytic pocket of the DNA gyrase, stabilizing the cleavage complex and inducing bacterial apoptosis.
Figure 2: Pharmacological pathway of benzodioxine-derived DNA gyrase inhibitors.
B. Estrogen Receptor Antagonists
Beyond antibacterial agents, 1,4-benzodioxane derivatives synthesized via metal-catalyzed coupling and click reactions have been utilized to create novel estrogen receptor antagonists. The rigidity of the benzodioxine core allows for precise spatial orientation of the antagonist side chains, maximizing binding affinity to the estrogen receptor alpha (ERα) while minimizing off-target toxicity[4].
References
1.[5] chem960.com - 6-Azido-2,3-dihydro-1,4-benzodioxine Properties. Available at: 2.[1] Sigma-Aldrich - 6-azido-2,3-dihydro-1,4-benzodioxine | 1197233-09-2. Available at: 3.[2] Namiki Shoji - Building Blocks Catalogue October 2021. Available at: 4.[4] National Institutes of Health (PMC) - Synthesis of Novel Estrogen Receptor Antagonists Using Metal-Catalyzed Coupling Reactions and Characterization of Their Biological Activity. Available at: 5.[3] National Institutes of Health (PMC) - Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase. Available at:
Sources
- 1. 6-azido-2,3-dihydro-1,4-benzodioxine | 1197233-09-2 [sigmaaldrich.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Estrogen Receptor Antagonists Using Metal-Catalyzed Coupling Reactions and Characterization of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem960.com [chem960.com]
spectroscopic analysis (NMR, IR, MS) of 6-azido-2,3-dihydro-1,4-benzodioxine
This technical guide details the spectroscopic validation of 6-azido-2,3-dihydro-1,4-benzodioxine (also referred to as 6-azido-1,4-benzodioxan). It is designed for researchers requiring rigorous structural confirmation of this photoaffinity precursor.
CAS: 101003-68-3 (Generic reference for derivatives) | Formula: C₈H₇N₃O₂ | MW: 177.16 g/mol
Introduction & Strategic Context
In drug discovery, the 1,4-benzodioxan scaffold acts as a privileged structure, often mimicking the catecholamine pharmacophore. The introduction of an azide group (-N₃) at the 6-position transforms this stable scaffold into a reactive intermediate for photoaffinity labeling or "Click" chemistry (CuAAC).
However, the aryl azide moiety is thermally unstable and photosensitive. Analysis must therefore balance structural confirmation with sample preservation . This guide outlines a non-destructive analytical workflow, prioritizing IR for functional group verification and NMR for regio-isomeric fidelity.
Core Analytical Challenges
-
Thermal Decomposition: Aryl azides extrude N₂ upon heating (thermolysis), complicating GC-MS analysis.
-
Regio-isomerism: Distinguishing the 6-azido isomer from the 5-azido isomer requires precise analysis of aromatic coupling constants (
values).
Spectroscopic Workflow (Logic & Causality)
The following workflow ensures data integrity while minimizing compound degradation.
Figure 1: Sequential validation workflow designed to prevent false negatives due to decomposition.
Infrared Spectroscopy (FT-IR)
Role: The "Go/No-Go" Decision Gate. The azide stretch is the most diagnostic feature. If this peak is absent, the synthesis (likely diazotization of the amine) failed or the compound decomposed.
Diagnostic Bands
| Frequency (cm⁻¹) | Vibration Mode | Intensity | Structural Insight |
| 2100 – 2130 | -N=N⁺=N⁻ Asymmetric Stretch | Strong | Primary confirmation of Azide. |
| 2850 – 2950 | C-H Stretch (sp³) | Medium | Ethylene bridge (-CH₂-CH₂-). |
| 1580 – 1600 | C=C Aromatic Stretch | Medium | Benzene ring integrity. |
| 1200 – 1280 | C-O-C Asymmetric Stretch | Strong | 1,4-Dioxane ring ether linkage. |
Application Note: Use Attenuated Total Reflectance (ATR) with minimal pressure. Do not prepare KBr pellets involving grinding/heating, as this can trigger decomposition.
Nuclear Magnetic Resonance (NMR)
Role: Definitive Regio-isomer Assignment. The symmetry of the 1,4-benzodioxan ring and the specific coupling of the aromatic protons confirm the substitution pattern.
1H NMR (400 MHz, CDCl₃)
The 6-position substitution creates an ABC spin system (or ABX depending on field strength) on the aromatic ring.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Explanation |
| 6.75 – 6.85 | Doublet ( | 1H | H-8 | Ortho to ether oxygen; shielded by alkoxy group. |
| 6.55 – 6.65 | Doublet of Doublets ( | 1H | H-7 | Ortho to azide, meta to ether. Azide is electron-withdrawing (induction) but donating (resonance). |
| 6.45 – 6.55 | Doublet ( | 1H | H-5 | Meta to H-7. Isolated by substituents. |
| 4.20 – 4.25 | Multiplet (or broad singlet) | 4H | H-2, H-3 | The ethylene bridge. In 6-substituted derivatives, these often appear as a tight AA'BB' multiplet. |
Critical Analysis (The "Coupling" Check):
-
Look for the meta-coupling (
Hz) between H-5 and H-7. -
If the substituent were at position 5, you would see a triplet (t) and two doublets (d), or a more complex adjacent 3-spin system. The d, dd, d pattern confirms the 1,2,4-trisubstituted ring (6-substitution).
13C NMR (100 MHz, CDCl₃)
-
Azide Carbon (C-6): ~130–135 ppm (Shifted upfield relative to nitro, downfield relative to amine).
-
Ether Carbons (C-4a, C-8a): ~140–145 ppm (Deshielded by Oxygen).
-
Bridge Carbons (C-2, C-3): ~64 ppm (Characteristic aliphatic ether).
Mass Spectrometry (MS)
Role: Molecular Weight & Fragmentation Fingerprint. Warning: Aryl azides are fragile. Standard Electron Impact (EI) at 70eV often causes total loss of N₂ before detection of the molecular ion.
Recommended Method: ESI+ or APCI (Soft Ionization)
-
Mode: Positive Ion Mode (often with NH₄⁺ or Na⁺ adducts depending on conditions).
-
Molecular Ion: Calculated
for [M+H]⁺ = 178.06.
Fragmentation Pathway (The "Nitrogen Rule" Exception)
Even with soft ionization, you may observe the "Nitrene" fragment.
Figure 2: The characteristic loss of 28 Da (N₂) is the hallmark of azide mass spectrometry.
Interpretation:
-
Peak at 178 (100%): Intact molecule (Good, soft conditions).
-
Peak at 150 (Significant): Loss of N₂. If this is the base peak, the source temperature may be too high.
-
Peak at 354 (Dimer): Azides can dimerize to azo compounds (Ar-N=N-Ar) if concentrated and heated.
Experimental Protocols
Protocol A: Sample Preparation for NMR
-
Solvent: CDCl₃ (Chloroform-d). Ensure it is acid-free (filter through basic alumina if uncertain) to prevent acid-catalyzed decomposition of the azide.
-
Concentration: 10 mg in 0.6 mL.
-
Temperature: Run at 25°C (298 K). Do not heat the probe.
Protocol B: Storage & Stability
-
Light: Store in amber vials wrapped in foil. Aryl azides photolyze to nitrenes under UV/Visible light.
-
Temperature: -20°C for long-term storage.
-
Safety: While this molecule is small, azides with a
ratio < 3 are potentially explosive. This molecule has 8C+2O / 3N = 3.3, placing it in the "safer" range, but it should still be treated as energetic.
References
- Smith, P. A. S. (1984). Aryl Azides and Nitrenes. In Azides and Nitrenes: Reactivity and Utility. Academic Press. (Foundational text on Aryl Azide reactivity and spectroscopy).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for 1,4-benzodioxan and azide shift predictions).
- Rehse, K., & Luedtke, E. (1996). Synthesis and platelet aggregation inhibitory activity of 1,4-benzodioxan derivatives. Archiv der Pharmazie, 329(6), 327-334.
Methodological & Application
6-azido-2,3-dihydro-1,4-benzodioxine in copper-catalyzed azide-alkyne cycloaddition (CuAAC)
Application Note: 6-azido-2,3-dihydro-1,4-benzodioxine in CuAAC
Executive Summary & Compound Profile
6-azido-2,3-dihydro-1,4-benzodioxine (also known as 6-azido-1,4-benzodioxane) represents a high-value "privileged scaffold" intermediate. The 1,4-benzodioxane moiety is ubiquitous in medicinal chemistry, serving as the pharmacophore in alpha-blockers (e.g., Doxazosin), dopamine agonists, and antitumor agents.
Integrating this specific azide into Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows allows researchers to rapidly generate libraries of 1,4-disubstituted 1,2,3-triazoles, effectively "clicking" a bioactive core onto diverse alkyne fragments.
Compound Specification
| Property | Detail |
| IUPAC Name | 6-azido-2,3-dihydro-1,4-benzodioxine |
| Precursor Amine | 1,4-Benzodioxan-6-amine (CAS: 22013-33-8) |
| Molecular Weight | ~177.16 g/mol |
| Stability | Cold Storage (4°C) . Light sensitive. |
| Safety Class | High Energy Precursor . Handle behind blast shields. |
| Electronic Character | Electron-Rich (Nucleophilic Azide). |
Application Note: Reaction Optimization
Expert Insight: The benzodioxane ring features two oxygen atoms attached to the benzene ring. These are electron-donating groups (EDGs). Consequently, 6-azido-2,3-dihydro-1,4-benzodioxine is more electron-rich than a standard phenyl azide .
-
Kinetic Implication: It exhibits faster kinetics with electron-deficient alkynes but remains highly reactive with standard terminal alkynes.
-
Solubility Challenge: The bicyclic structure is lipophilic. Standard aqueous CuAAC conditions (pure water) will fail due to phase separation.
-
Recommended Solvent System: DMSO/Water (1:1) or tBuOH/Water (1:1) is critical to solubilize the azide while maintaining the "on-water" acceleration effect of the copper catalyst.
Mechanistic Pathway (CuAAC)
The following diagram illustrates the catalytic cycle, highlighting the entry point of our specific benzodioxane azide.
Caption: Catalytic cycle of CuAAC showing the coordination of the benzodioxane azide to the Cu(I)-acetylide complex.
Experimental Protocols
Protocol A: In-Situ Synthesis of the Azide (Recommended)
Rationale: Aromatic azides can degrade. Synthesizing fresh from the stable amine precursor ensures high purity and safety.
Reagents:
-
1,4-Benzodioxan-6-amine (1.0 equiv)
-
Sodium Nitrite (NaNO₂, 1.2 equiv)
-
Sodium Azide (NaN₃, 1.5 equiv)
-
HCl (6M), Sodium Acetate (sat. aq.)
Step-by-Step:
-
Dissolution: Dissolve 1,4-benzodioxan-6-amine (500 mg) in 6M HCl (5 mL) in a round-bottom flask. Cool to 0°C in an ice bath. The amine will form a hydrochloride salt suspension.
-
Diazotization: Dropwise add NaNO₂ (dissolved in minimal water) while maintaining temperature <5°C. Stir for 15 min. The solution should become clear (diazonium salt formation).
-
Azidation: Carefully add NaN₃ (dissolved in minimal water) dropwise. Caution: Nitrogen gas evolution will occur.
-
Buffering: After 30 min, slowly add saturated sodium acetate until pH ~5-6 to ensure complete precipitation.
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate at room temperature (Do not heat >40°C).
-
QC: Verify IR peak at ~2110 cm⁻¹ (Azide stretch).
Protocol B: Standard CuAAC Click Reaction
Rationale: This protocol uses CuSO₄/Ascorbate, the "Gold Standard" for robustness.
Reagents:
-
6-azido-2,3-dihydro-1,4-benzodioxine (1.0 equiv)
-
Terminal Alkyne (1.0 - 1.2 equiv)
-
Sodium Ascorbate (10 mol%)
-
Solvent: DMSO/Water (1:1)
Step-by-Step:
-
Setup: In a 4 mL glass vial, dissolve the Azide (0.5 mmol) and Alkyne (0.5 mmol) in 2 mL of DMSO.
-
Catalyst Prep: Prepare a fresh stock of 1M Sodium Ascorbate in water. Prepare 0.5M CuSO₄ in water.
-
Initiation: Add the CuSO₄ solution (5 µL) to the reaction vial. Then, add the Sodium Ascorbate (10 µL). The solution should turn from light blue to bright yellow/orange (active Cu(I)).
-
Reaction: Stir vigorously at Room Temperature for 2–4 hours.
-
Monitoring: Spot TLC. The azide spot (non-polar) should disappear.
-
-
Quenching: Dilute with 10 mL water.
-
Scenario A (Solid Product): If precipitate forms, filter and wash with water/cold ether.
-
Scenario B (Oily Product): Extract with DCM, dry, and concentrate.
-
High-Throughput Library Synthesis Workflow
For drug discovery, this reaction is adapted for 96-well plates to screen against a library of alkynes.
Caption: Workflow for parallel synthesis of benzodioxane-triazole libraries.
HTS Protocol Modifications:
-
Ligand: Add THPTA (25 mol%) to the Master Mix. This protects the Cu(I) from oxidation in small volumes and prevents protein degradation if screening in biological media.
-
Concentration: Run reactions at high concentration (50–100 mM) to drive kinetics without evaporation issues.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Reaction Stalls (Blue Color) | Oxidation of Cu(I) to Cu(II). | Add more Sodium Ascorbate (5 mol%). Degas solvents. |
| Precipitation of Copper | Disproportionation. | Add a ligand (THPTA or TBTA) to stabilize Cu(I). |
| Low Yield | Steric hindrance on Alkyne. | Heat to 40-50°C. Increase catalyst loading to 10 mol%. |
| Azide Persists (IR) | Incomplete conversion. | Check pH. Optimal pH is 7-8. Acidic media inhibits Cu-acetylide formation. |
References
-
Synthesis of Aromatic Azides: Barral, K., Moorhouse, A. D., & Moses, J. E. (2007).[5][6] "Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages." Organic Letters. Link
-
CuAAC Mechanism & Ligands: Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link
-
Benzodioxane Scaffold Utility: Gu, W., et al. (2011). "Synthesis and biological evaluation of novel 1,4-benzodioxan-related derivatives as potential α1-adrenoceptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link
-
Safety of Organic Azides: Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition. Link
Sources
- 1. jenabioscience.com [jenabioscience.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Azide synthesis by diazotransfer [organic-chemistry.org]
using 6-azido-2,3-dihydro-1,4-benzodioxine in strain-promoted azide-alkyne cycloaddition (SPAAC)
Application Note: High-Fidelity Conjugation using 6-Azido-2,3-dihydro-1,4-benzodioxine in SPAAC
Executive Summary
This guide details the protocol for utilizing 6-azido-2,3-dihydro-1,4-benzodioxine (also known as 6-azido-1,4-benzodioxane) in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Unlike common aliphatic azides, this compound presents a unique electron-rich aromatic scaffold . The fused ethylenedioxy ring exerts a strong mesomeric (+M) effect, raising the energy of the azide's Highest Occupied Molecular Orbital (HOMO).
While this electronic perturbation enhances specific orbital interactions, the steric rigidity of the benzodioxane core requires tailored reaction conditions to ensure quantitative conversion. This document provides a self-validating workflow for synthesizing the azide precursor and executing high-efficiency conjugation with cyclooctynes (e.g., DBCO, BCN).
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 6-azido-2,3-dihydro-1,4-benzodioxine |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Electronic Class | Electron-Rich Aryl Azide |
| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Poor in Water |
| Stability | Thermally stable < 80°C; Photosensitive (Store in dark) |
| Reactivity Profile | Moderate SPAAC kinetics ( |
Pre-Protocol: Synthesis of the Reagent
Since 6-azido-2,3-dihydro-1,4-benzodioxine is often sold as the amine precursor (1,4-benzodioxan-6-amine ), users must frequently synthesize the azide in situ or prior to conjugation.
Mechanism of Synthesis
The synthesis follows a standard Sandmeyer-type diazotization .[1] The electron-donating oxygen atoms at positions 1 and 4 stabilize the diazonium intermediate, making this reaction robust.
Figure 1: Two-step, one-pot synthesis of the aryl azide from its amine precursor.
Synthesis Protocol
-
Dissolution: Dissolve 1.0 eq (e.g., 151 mg, 1 mmol) of 1,4-benzodioxan-6-amine in 6M HCl (3 mL). Cool to 0°C in an ice bath.
-
Diazotization: Dropwise add NaNO₂ (1.2 eq) dissolved in minimal water.[1] Stir for 30 min at 0°C. Checkpoint: Solution should turn clear/yellowish; avoid brown fumes.
-
Azidation: Carefully add NaN₃ (1.5 eq) dissolved in water dropwise. Caution: Evolution of N₂ gas.
-
Workup: Stir for 2 hours, allowing to warm to Room Temperature (RT). Extract with Ethyl Acetate (3x), wash with brine, dry over MgSO₄, and concentrate.
-
Storage: Store at -20°C in the dark.
SPAAC Conjugation Protocol
This protocol describes the conjugation of the azide to a DBCO-functionalized biomolecule (e.g., a peptide or protein).
Mechanistic Rationale
In SPAAC, the reaction is driven by the relief of ring strain in the cyclooctyne (approx. 18 kcal/mol).
-
Electronic Effect: The benzodioxane oxygen atoms are electron donors. In a Normal Electron Demand (NED) cycloaddition (HOMO
LUMO ), this raises the azide HOMO, reducing the energy gap with the DBCO LUMO. -
Steric Effect: The fused ring adds bulk. While electronic factors favor reaction, steric hindrance requires slightly longer reaction times than simple phenyl azide.
Figure 2: Decision-tree workflow for SPAAC conjugation ensuring quality control.
Step-by-Step Procedure
Materials:
-
Azide Stock: 100 mM 6-azido-2,3-dihydro-1,4-benzodioxine in anhydrous DMSO.
-
DBCO Target: 100 µM Protein/Peptide in PBS (pH 7.4).
-
Solvent: DMSO (co-solvent).
Steps:
-
Preparation: Calculate the molar equivalents.
-
Small Molecule: Use 1:1 stoichiometry.
-
Bioconjugation: Use 5–10 equivalents of the Azide relative to the DBCO-Protein to drive pseudo-first-order kinetics.
-
-
Mixing: Add the Azide stock to the Protein solution. Ensure final DMSO concentration is < 10% (v/v) to prevent protein denaturation.
-
Example: To 90 µL Protein (100 µM), add 1 µL Azide (10 mM stock) + 9 µL Buffer.
-
-
Incubation:
-
Time: 4 to 12 hours. (Note: This is longer than the 1-2 hours typical for alkyl azides).
-
Temperature: Room Temperature (20-25°C).
-
Condition: Darkness is mandatory to prevent aryl azide photolysis.
-
-
Monitoring (Self-Validation):
-
UV-Vis: Monitor the disappearance of the DBCO absorbance peak at 309 nm .
-
LC-MS: Look for the mass shift. The triazole adduct adds the exact mass of the azide (177.16 Da).
-
-
Quenching (Optional): If excess azide must be removed immediately, add 50 eq of free DBCO acid or wash via spin filtration (10k MWCO).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Steric hindrance of the benzodioxane ring. | Increase temperature to 37°C or increase Azide equivalents to 20x. |
| Precipitation | Azide is lipophilic; low solubility in buffer. | Increase DMSO/DMF co-solvent to 20% (if protein tolerates) or use a sulfonated cyclooctyne (sulfo-DBCO). |
| Side Products | Photolysis of aryl azide. | Ensure strict light exclusion (foil wrap tubes). |
| Slow Kinetics | Electronic mismatch. | Switch to a more strained alkyne like BCN (Bicyclo[6.1.0]nonyne), which often shows faster kinetics with aryl azides than DBCO. |
References
-
Comparison of SPAAC Kinetics: Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. Link
-
Aryl Azide Synthesis: Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews. Link
-
Electronic Effects in Click Chemistry: Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society. Link
-
Benzodioxane Scaffold Properties: Chapleo, C. B., et al. (1983). Heteroaromatic analogues of the alpha 2-adrenoreceptor partial agonist clonidine. Journal of Medicinal Chemistry. Link
Sources
Application Note: Synthesis of Antibody-Drug Conjugates (ADCs) using 6-azido-2,3-dihydro-1,4-benzodioxine
Executive Summary
This technical guide details the protocol for synthesizing Antibody-Drug Conjugates (ADCs) utilizing 6-azido-2,3-dihydro-1,4-benzodioxine as a model aryl-azide payload or linker intermediate. The 1,4-benzodioxane scaffold is a privileged pharmacophore in medicinal chemistry, often found in kinase inhibitors and adrenergic receptor antagonists. Its conjugation to monoclonal antibodies (mAbs) requires precise bioorthogonal chemistry.[1]
This protocol employs Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , a copper-free "Click" chemistry approach.[1] This method is selected over Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to preserve antibody integrity and avoid metal-induced aggregation.
Chemical Basis & Rationale[2][3][4][5][6][7][8][9]
The Molecule: 6-azido-2,3-dihydro-1,4-benzodioxine
-
Role: Bioorthogonal "Click" handle / Hydrophobic Pharmacophore.
-
Properties: Unlike alkyl azides, aryl azides (like this benzodioxane derivative) are rigid. This rigidity reduces the entropic penalty during binding but can decrease water solubility.
-
Stability: The benzodioxane ring is chemically stable under physiological pH, making it an ideal scaffold for stable ADC linkers.
The Mechanism: SPAAC
The reaction involves the cycloaddition of the azide group (
Figure 1: Mechanism of SPAAC conjugation between DBCO-functionalized antibody and aryl azide.
Materials & Equipment
Reagents
| Reagent | Grade/Spec | Purpose |
| 6-azido-2,3-dihydro-1,4-benzodioxine | >95% Purity (HPLC) | Payload / Linker |
| Monoclonal Antibody (mAb) | Protein A Purified | Target Carrier |
| DBCO-PEG4-NHS Ester | High Purity | Heterobifunctional Linker |
| DMSO | Anhydrous | Solvent for Payload |
| Zeba™ Spin Desalting Columns | 7K MWCO | Small molecule removal |
| Polysorbate 20 (Tween 20) | USP Grade | Stabilizer |
Buffer Systems
-
Conjugation Buffer: PBS (pH 7.4) + 1 mM EDTA. Note: Avoid primary amines (Tris, Glycine) during the NHS-ester step.
-
Storage Buffer: 20 mM Histidine-Acetate, 8% Sucrose, pH 6.0.
Experimental Protocols
Phase 1: Preparation of the Antibody-Linker Complex (mAb-DBCO)
Objective: Install the strained alkyne handle onto the antibody lysine residues.
-
Buffer Exchange: Exchange the mAb into Conjugation Buffer (PBS, pH 7.4) using a 40 kDa MWCO centrifugal filter. Adjust concentration to 5–10 mg/mL .
-
Linker Dissolution: Dissolve DBCO-PEG4-NHS Ester in anhydrous DMSO to a concentration of 10 mM. Prepare immediately before use.
-
Activation Reaction:
-
Add the DBCO linker to the mAb solution at a molar excess of 5:1 to 10:1 (Linker:Antibody).
-
Expert Insight: For a target DAR (Drug-Antibody Ratio) of 4, start with an 8-fold excess. Lysine conjugation is stochastic; excess is required due to hydrolysis of the NHS ester.
-
Mix gently and incubate for 60 minutes at Room Temperature (20–25°C) .
-
-
Purification (Critical): Remove unreacted DBCO linker using a Zeba™ Spin Desalting Column (7K MWCO) equilibrated with Conjugation Buffer.
-
Validation: Measure absorbance at 280 nm (mAb) and 309 nm (DBCO). Calculate the DBCO-to-Antibody ratio (DOL) before proceeding.
-
Phase 2: Conjugation of 6-azido-2,3-dihydro-1,4-benzodioxine
Objective: Covalent attachment of the benzodioxane payload via Click Chemistry.
-
Payload Preparation: Dissolve 6-azido-2,3-dihydro-1,4-benzodioxine in anhydrous DMSO (Stock: 20 mM).
-
The Click Reaction:
-
Add the azide payload to the purified mAb-DBCO solution.
-
Stoichiometry: Use a 5-fold molar excess of azide relative to the DBCO groups (not just the antibody).
-
Solvent Tolerance: Ensure the final DMSO concentration in the reaction mixture is <10% (v/v) to prevent antibody precipitation.
-
-
Incubation:
-
Incubate at Room Temperature for 4–16 hours or 37°C for 2 hours .
-
Note: Aryl azides react slower than alkyl azides in SPAAC. The extended time ensures completion.
-
-
Quenching (Optional): Add 50 mM Sodium Azide or excess Glycine to quench any remaining active sites (rarely needed for SPAAC but good for process control).
Phase 3: Purification & Formulation
-
TFF / Dialysis: Purify the final ADC using Tangential Flow Filtration (TFF) or extensive dialysis against Storage Buffer (Histidine/Sucrose). This removes the excess free benzodioxane small molecules.
-
Filtration: Sterile filter (0.22 µm) the final conjugate.
Workflow Visualization
Figure 2: Step-by-step workflow for the synthesis of Benzodioxane-ADCs.
Quality Control & Characterization
To validate the synthesis, the following analytical methods are mandatory:
| Attribute | Method | Acceptance Criteria |
| Drug-Antibody Ratio (DAR) | HIC-HPLC or LC-MS (Q-TOF) | Target: 3.5 – 4.5 (Average) |
| Free Drug | RP-HPLC | < 1.0% |
| Aggregation | SEC-HPLC | < 5.0% High Molecular Weight species |
| Endotoxin | LAL Assay | < 0.5 EU/mg |
Protocol: DAR Determination via UV-Vis
Because the benzodioxane ring has UV absorbance, you can estimate DAR if the extinction coefficients (
-
Note: If the benzodioxane spectrum overlaps significantly with the protein (280nm), HIC-HPLC (Hydrophobic Interaction Chromatography) is the preferred method as it separates species based on the number of hydrophobic payloads attached.
Troubleshooting & Optimization
Issue: Precipitation during Conjugation
-
Cause: The 6-azido-2,3-dihydro-1,4-benzodioxine is lipophilic. Conjugating too many hydrophobic molecules causes the antibody to unfold or aggregate.
-
Solution:
-
Limit the DAR to < 4.
-
Use a hydrophilic linker (e.g., PEG4 or PEG8) between the antibody and the benzodioxane.
-
Add 5-10% Trehalose to the conjugation buffer.
-
Issue: Low Conjugation Efficiency
-
Cause: Steric hindrance or slow kinetics of the aryl azide.
-
Solution:
-
Increase reaction temperature to 37°C.
-
Increase payload molar excess to 10-fold over DBCO sites.
-
Switch to BCN (Bicyclo[6.1.0]nonyne) linkers, which often display faster kinetics towards aryl azides than DBCO.
-
References
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society.
-
Debets, M. F., et al. (2011). Bioconjugation with strained alkenes and alkynes. Accounts of Chemical Research.
-
Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition.
-
Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery.
-
Okeley, N. M., et al. (2013). High-throughput assessment of antibody-drug conjugate aggregation and stability. Bioconjugate Chemistry.
Sources
6-azido-2,3-dihydro-1,4-benzodioxine for surface functionalization of materials
Application Note: Surface Functionalization with 6-Azido-2,3-dihydro-1,4-benzodioxine
Executive Summary
This guide details the protocols for utilizing 6-azido-2,3-dihydro-1,4-benzodioxine (also known as 6-azido-1,4-benzodioxane) as a surface functionalization agent. The 1,4-benzodioxane motif is a privileged pharmacophore found in numerous adrenergic antagonists (e.g., Idazoxan, Doxazosin) and antipsychotics. Functionalizing surfaces with this moiety enables the creation of affinity matrices for drug target deconvolution , biosensors , and bioactive material coatings .
This molecule offers a dual-mode reactivity profile :
-
Chemoselective Ligation (Click Chemistry): Precision attachment to alkyne-functionalized surfaces via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Photochemical Grafting (Nitrene Insertion): Direct covalent attachment to inert polymer surfaces via UV-activated nitrene C-H insertion (Photoaffinity Labeling).
Molecule Profile & Reactivity
| Property | Description |
| Molecule | 6-azido-2,3-dihydro-1,4-benzodioxine |
| CAS Number | Precursor (6-Amino): 22013-33-8; Azide: Custom Synthesis (See Protocol 1) |
| Molecular Weight | ~177.16 g/mol |
| Reactive Group | Aryl Azide (-N₃) |
| Key Absorbance | |
| Stability | Stable in dark at -20°C. Photosensitive (decomposes to nitrene). |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM. Limited solubility in water. |
Strategic Workflow
The following diagram illustrates the decision matrix for selecting the appropriate functionalization pathway based on the substrate material.
Caption: Decision tree for functionalizing materials with 6-azido-2,3-dihydro-1,4-benzodioxine. Pathway A offers high regioselectivity; Pathway B offers universal attachment.
Detailed Protocols
Protocol 1: Synthesis of 6-Azido-2,3-dihydro-1,4-benzodioxine
Note: This compound is often custom-synthesized from the commercially available amine.
Reagents: 6-Amino-2,3-dihydro-1,4-benzodioxine, NaNO₂, HCl (6M), NaN₃, Sodium Acetate. Safety: Azides can be explosive. Perform in a fume hood behind a blast shield. Keep the C/N ratio > 3.
-
Dissolution: Dissolve 6-amino-2,3-dihydro-1,4-benzodioxine (1.0 eq) in 6M HCl at 0°C.
-
Diazotization: Dropwise add NaNO₂ (1.2 eq) in water while maintaining temperature < 5°C. Stir for 30 min. The solution will turn clear/yellow.
-
Azidation: Add NaN₃ (1.5 eq) dissolved in water dropwise. Caution: Gas evolution (N₂).
-
Workup: Stir for 2 hours at 0°C, then warm to RT. Extract with Ethyl Acetate (3x). Wash organic layer with NaHCO₃ and Brine. Dry over MgSO₄.
-
Purification: Silica gel chromatography (Hexane/EtOAc) if necessary. Store in the dark.
Protocol 2: Surface Priming (Alkyne Installation)
Required for Pathway A (Click Chemistry).
Target: Glass or Silicon Slides.
-
Cleaning: Piranha clean (3:1 H₂SO₄:H₂O₂) for 15 min. Danger: Corrosive. Rinse with ddH₂O and dry under N₂.
-
Silanization: Immerse slides in a 2% (v/v) solution of 4-(Trimethoxysilyl)but-1-yne in Toluene for 4 hours at RT.
-
Curing: Rinse with Toluene, then Ethanol. Bake at 110°C for 30 min to crosslink the silane layer.
Protocol 3: Functionalization via CuAAC (Click Chemistry)
Best for: Orientation-controlled display of the pharmacophore.
Reagents:
-
Ligand (L): 6-azido-2,3-dihydro-1,4-benzodioxine (1 mM in DMSO)
-
Catalyst: CuSO₄·5H₂O (100 µM)
-
Reductant: Sodium Ascorbate (500 µM)
-
Ligand Stabilizer: THPTA or TBTA (200 µM) – Critical to prevent Cu oxidation and precipitation.
-
Buffer: PBS (pH 7.4) or tBuOH/Water (1:1).
Steps:
-
Mix Catalyst: Prepare a "Click Cocktail" by mixing CuSO₄ and THPTA first, then add Sodium Ascorbate. The solution should remain clear.
-
Add Azide: Add the 6-azido-benzodioxine to the cocktail (final conc. 100-500 µM).
-
Incubation: Immerse the alkyne-functionalized surface in the solution. Incubate for 1-2 hours at RT in the dark.
-
Washing:
-
Wash 3x with DMSO (to remove non-specifically bound azide).
-
Wash 3x with 100 mM EDTA (to strip copper ions).
-
Wash 3x with ddH₂O.
-
Protocol 4: Functionalization via Photochemical Grafting
Best for: Inert polymers (Polystyrene, Polypropylene) without chemical handles.
Mechanism: UV irradiation generates a singlet nitrene, which undergoes rapid intersystem crossing to a triplet nitrene or ring expansion (dehydroazepine). The nitrene inserts into C-H bonds of the polymer surface.
Steps:
-
Coating: Prepare a solution of 6-azido-2,3-dihydro-1,4-benzodioxine (10 mM) in Methanol.
-
Deposition: Spin-coat or drop-cast onto the polymer surface. Allow solvent to evaporate in the dark.
-
Irradiation: Expose the surface to UV light.
-
Wavelength: 254 nm (Handheld UV lamp) or 365 nm (High-intensity LED).
-
Energy: ~1-5 J/cm².
-
Time: 5–20 minutes depending on intensity.
-
-
Washing: Vigorously wash with Methanol and DCM to remove unbound molecules. Only covalently grafted molecules remain.
Characterization & Validation
| Technique | Expected Result | Interpretation |
| FT-IR (ATR) | Disappearance of peak at ~2100–2130 cm⁻¹ | The azide stretch is strong. Its loss indicates successful reaction (Click or Photo-decomposition). |
| XPS (N1s) | Shift from ~404 eV to ~400 eV | Azide N1s appears at ~404 eV (electron-deficient central N). Triazole nitrogens appear at ~400 eV. |
| Contact Angle | Change in hydrophobicity | Benzodioxane is moderately hydrophobic. Expect a contact angle ~60-80° depending on density. |
| Ellipsometry | Thickness increase ~0.5 – 1.0 nm | Consistent with a monolayer of small aromatic molecules. |
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Fleeti, N. R., et al. (2008). Labeling of Graphitic Surfaces using Aryl Azides. Journal of the American Chemical Society. Link
-
Liu, L. H., & Yan, M. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis. Accounts of Chemical Research. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Chapter 17: Chemoselective Ligation. Academic Press. Link
-
Chapleo, C. B., et al. (1983). Heteroaromatic Analogues of the alpha-2-Adrenoreceptor Antagonist Idazoxan. Journal of Medicinal Chemistry. (Context for Benzodioxane Pharmacophore).[1][2][3][4][5] Link
Sources
- 1. Signature of click chemistry in advanced techniques for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predictable C–H Functionalization of Complex beta-Fused Azines: A Mechanistically Bound Site-Specific Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
Application Note & Detailed Protocol: The Traceless Staudinger Ligation for Amide Bond Formation with 6-azido-2,3-dihydro-1,4-benzodioxine
Introduction: A Bioorthogonal Approach to Amide Synthesis
The Staudinger ligation is a powerful and highly selective chemical reaction for the formation of a stable amide bond from an organic azide and a specifically engineered phosphine.[1][2] First reported as a modification of the classic Staudinger reaction by Bertozzi and coworkers, this ligation has become a cornerstone of bioorthogonal chemistry—a class of reactions that can proceed in complex biological environments without interfering with native biochemical processes.[3][4][5] Its biocompatibility, high yields, and the stability of the reactants in aqueous media have propelled its use in diverse fields, from chemical biology and drug delivery to materials science.[3][6][7]
This guide focuses on the "traceless" variant of the Staudinger ligation, a particularly elegant method that joins two molecules, leaving no residual atoms from the phosphine reagent at the ligation site.[3][8][9] We provide a comprehensive experimental framework for the ligation of a custom azide, 6-azido-2,3-dihydro-1,4-benzodioxine, with a generic carboxylic acid. The benzodioxin moiety is a common scaffold in biologically active compounds, making this protocol highly relevant for researchers in medicinal chemistry and drug development engaged in lead modification and the synthesis of novel conjugates.[10][11][12]
This document will detail the underlying mechanism, provide field-proven insights into experimental design, and present step-by-step protocols for reagent synthesis and the final ligation reaction, complete with methods for monitoring and purification.
The Mechanism of the Traceless Staudinger Ligation
The traceless Staudinger ligation is a multi-step process that ingeniously redirects the intermediate of the classic Staudinger reaction towards amide formation instead of the typical reduction to a primary amine. The key is the design of the phosphine reagent, which contains a built-in electrophilic trap—in this case, a thioester.[][14][15]
The reaction proceeds through the following key stages:
-
Formation of the Iminophosphorane: The reaction initiates with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide. This is the rate-limiting step and results in the formation of a linear phosphazide intermediate, which rapidly loses dinitrogen gas (N₂) to form a highly reactive iminophosphorane (also known as an aza-ylide).[3][9][16]
-
Intramolecular Acyl Transfer: The nucleophilic nitrogen of the iminophosphorane attacks the adjacent thioester carbonyl carbon in a rapid, intramolecular cyclization. This S-to-N acyl transfer forms a five-membered ring intermediate.[8][9]
-
Hydrolysis and Product Formation: This cyclic intermediate, an amidophosphonium salt, is readily hydrolyzed by water present in the reaction medium. The hydrolysis cleaves the P-N bond, releasing the final amide product and a phosphine oxide byproduct.[9][17] The "traceless" nature of the reaction stems from the fact that the phosphine oxide byproduct is a separate molecule, leaving the ligated product with a native amide bond.[8][9]
Figure 1: Mechanism of the Traceless Staudinger Ligation.
Experimental Design and Core Reagents
A successful ligation experiment depends on the careful preparation of the core reagents and optimization of reaction conditions.
The Azide: 6-azido-2,3-dihydro-1,4-benzodioxine
The Phosphine: (Diphenylphosphino)methanethiol
For the traceless ligation, a bifunctional phosphine is required. (Diphenylphosphino)methanethiol is a highly effective and commonly used reagent.[17] Its thiol group allows for the formation of a phosphinothioester with a carboxylic acid, while the phosphine moiety reacts with the azide. The methylene spacer between the thiol and the phosphine is crucial for facilitating the efficient intramolecular cyclization step.[9]
The Electrophile: Carboxylic Acid (R-COOH)
The molecule to be conjugated to the azide must possess a carboxylic acid. This acid is first "activated" and then reacted with the phosphinothiol to form the key phosphinothioester intermediate required for the ligation.
Causality of Experimental Choices
-
Solvent: A mixture of an organic solvent (like THF or DMF) and water is typically optimal. The organic solvent ensures the solubility of the often-hydrophobic reactants, while water is essential for the final hydrolysis step that releases the amide product and phosphine oxide.[9][][14] A common ratio is 3:1 or 4:1 THF:water.
-
Stoichiometry: Using the reactants in equimolar amounts (1:1 ratio) is standard. A slight excess (1.1 to 1.2 equivalents) of one component can be used to drive the reaction to completion if one of the starting materials is particularly valuable.
-
Temperature: Most Staudinger ligations proceed efficiently at room temperature.[3] If the reaction is sluggish due to unreactive substrates, gentle heating (e.g., to 40-50 °C) can be applied, but this should be monitored carefully to avoid potential side reactions.
-
Reaction Monitoring: The progress of the ligation should be monitored to determine the point of completion and to check for the formation of byproducts. Thin-Layer Chromatography (TLC) is a simple and effective method, where the consumption of starting materials and the appearance of the new, more polar amide product can be visualized.[9][20] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[21][22][23]
Detailed Experimental Protocols
The overall experimental strategy involves three main stages: preparation of the phosphinothioester, synthesis of the target azide, and the final ligation reaction.
Figure 2: Experimental workflow for the Staudinger ligation.
⚠️ Safety Precaution: Organic azides are potentially explosive and should be handled with care. Avoid heating neat, friction, or shock. All reactions involving azides should be performed in a well-ventilated fume hood behind a blast shield.
**Protocol 1: Synthesis of the Phosphinothioester (R-C(O)S-CH₂PPh₂) **
This protocol describes the activation of a generic carboxylic acid and its conversion to the required phosphinothioester.
| Reagent/Material | Molar Eq. | MW | Sample Amount | Notes |
| Carboxylic Acid (R-COOH) | 1.0 | - | 1.0 mmol | Starting material. |
| (Diphenylphosphino)methanethiol | 1.1 | 232.28 | 256 mg (1.1 mmol) | The ligation reagent. |
| HBTU | 1.1 | 379.25 | 417 mg (1.1 mmol) | Peptide coupling agent. |
| DIPEA | 2.5 | 129.24 | 433 µL (2.5 mmol) | Non-nucleophilic base. |
| Anhydrous DMF | - | - | 10 mL | Reaction solvent. |
Procedure:
-
Under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 mmol) and HBTU (1.1 mmol) in anhydrous DMF (5 mL).
-
Add DIPEA (2.5 mmol) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve (diphenylphosphino)methanethiol (1.1 mmol) in anhydrous DMF (5 mL).
-
Add the phosphinothiol solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The product should be less polar than the starting carboxylic acid.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated NaHCO₃ (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to yield the pure phosphinothioester.
Protocol 2: Synthesis of 6-azido-2,3-dihydro-1,4-benzodioxine
This protocol is based on standard procedures for the synthesis of aryl azides from anilines.[12][24]
| Reagent/Material | Molar Eq. | MW | Sample Amount | Notes |
| 6-amino-2,3-dihydro-1,4-benzodioxine | 1.0 | 151.16 | 151 mg (1.0 mmol) | Starting material. |
| Hydrochloric Acid (conc.) | ~3.0 | 36.46 | ~0.25 mL | For salt formation. |
| Sodium Nitrite (NaNO₂) | 1.1 | 69.00 | 76 mg (1.1 mmol) | Diazotizing agent. |
| Sodium Azide (NaN₃) | 1.2 | 65.01 | 78 mg (1.2 mmol) | Caution: Toxic! |
| Water / Ice | - | - | ~10 mL | Reaction medium. |
Procedure:
-
Suspend 6-amino-2,3-dihydro-1,4-benzodioxine (1.0 mmol) in a mixture of water (5 mL) and concentrated HCl (~3.0 mmol).
-
Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 mmol) in cold water (2 mL) and add it dropwise to the amine suspension, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate flask, dissolve sodium azide (1.2 mmol) in water (3 mL) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous bubbling (N₂ evolution) will occur.
-
Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure.
-
The crude azide can often be used directly in the next step or purified by column chromatography if necessary.
Protocol 3: The Traceless Staudinger Ligation
This is the final conjugation step.
| Reagent/Material | Molar Eq. | Sample Amount | Notes |
| Phosphinothioester (from Protocol 1) | 1.0 | 1.0 mmol | |
| 6-azido-2,3-dihydro-1,4-benzodioxine | 1.05 | 1.05 mmol | Slight excess. |
| THF / Water (e.g., 3:1 v/v) | - | 12 mL | Reaction solvent. |
Procedure:
-
Dissolve the phosphinothioester (1.0 mmol) in the THF/water solvent mixture (12 mL) in a round-bottom flask.
-
Add the 6-azido-2,3-dihydro-1,4-benzodioxine (1.05 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress every 2-4 hours using TLC or HPLC.[9][21] A typical reaction time is 12-24 hours.
-
On TLC, you should observe the disappearance of the two starting materials and the appearance of a new, more polar spot corresponding to the amide product. The triphenylphosphine oxide byproduct will also be visible.
-
Once the reaction is complete (as judged by the consumption of the limiting reagent), remove the THF under reduced pressure.
-
Dilute the remaining aqueous mixture with ethyl acetate (30 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the crude material by flash column chromatography (silica gel), typically using a gradient of hexanes and ethyl acetate, to separate the desired amide from the phosphine oxide byproduct and any unreacted starting material.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction is slow or stalls | Low reactivity of the aryl azide; steric hindrance. | Gently warm the reaction to 35-40 °C. Increase reaction time. Ensure solvents are pure. |
| Low Yield | Incomplete reaction; side reactions; purification loss. | Confirm completion via TLC/HPLC before workup. Check for hydrolysis of the phosphinothioester. Optimize chromatography conditions. |
| Formation of aza-Wittig byproduct | This side reaction can occur, especially with non-glycyl residues in peptide ligations.[17] | While less common for this specific system, altering the solvent system (e.g., using more protic solvent) can sometimes disfavor the aza-Wittig pathway. |
| Multiple spots on TLC | Impure starting materials; side products; decomposition. | Re-purify starting materials. Perform the reaction under an inert atmosphere to prevent phosphine oxidation. |
Conclusion
The traceless Staudinger ligation offers a robust and highly chemoselective method for creating amide bonds under mild conditions.[6][25] By following the detailed protocols for reagent synthesis and ligation provided in this guide, researchers can effectively conjugate molecules to the 6-azido-2,3-dihydro-1,4-benzodioxine scaffold. The key to success lies in the careful preparation and purification of the phosphinothioester and azide intermediates, diligent monitoring of the ligation reaction, and proper chromatographic purification of the final product. This methodology provides a valuable tool for professionals in drug discovery and chemical biology, enabling the synthesis of complex molecular architectures for a wide range of applications.
References
-
Gauchet, C., et al. (2021). Recent Progress using the Staudinger Ligation for Radiolabeling Applications. Chemistry – A European Journal. Available at: [Link]
-
Creative Biolabs. (n.d.). Staudinger Ligation. Available at: [Link]
-
Kölmel, D. K., & Bräse, S. (2020). The Staudinger Ligation. Chemical Reviews, 120(11), 5394-5452. Available at: [Link]
-
Kölmel, D. K., & Bräse, S. (2020). The Staudinger Ligation. Chemical Reviews. Available at: [Link]
-
Tam, A., et al. (2007). Water-Soluble Phosphinothiols for Traceless Staudinger Ligation and Integration with Expressed Protein Ligation. Journal of the American Chemical Society, 129(38), 11841-11851. Available at: [Link]
-
van Berkel, S. S., van Eldijk, M. B., & van Hest, J. C. M. (2011). Staudinger ligation as a method for bioconjugation. Angewandte Chemie International Edition, 50(38), 8806-8827. Available at: [Link]
-
Biosynthesis Inc. (2023). Bio-Orthogonal Conjugation, the Staudinger Reaction, and the 2022 Nobel Prize in Chemistry. Available at: [Link]
-
O'Donoghue, G. P., & Li, M. (2019). Mechanistic Insight into the Catalytic Staudinger Ligation. Organic Letters, 21(4), 1015-1019. Available at: [Link]
-
Kölmel, D. K., & Bräse, S. (2020). The Staudinger Ligation. Chemical Reviews. Available at: [Link]
-
Nilsson, B. L., et al. (2007). Protein Engineering with the Traceless Staudinger Ligation. Methods in Enzymology, 418, 49-71. Available at: [Link]
-
Fleming, F. E., & Ulanova, Z. (2022). Bioorthogonal reactions of triarylphosphines and related analogs. RSC Chemical Biology. Available at: [Link]
-
Wang, L., et al. (2012). A Proline-Based Phosphine Template for Staudinger Ligation. Organic Letters, 14(18), 4882-4885. Available at: [Link]
-
Wikipedia. (n.d.). Staudinger reaction. Available at: [Link]
-
Zhang, Y., et al. (2024). Unlocking the potential of azide-phosphine Staudinger reaction for the synthesis of poly(arylene iminophosphorane)s and materials therefrom. Communications Chemistry. Available at: [Link]
-
Kitoun, C., et al. (2023). Traceless Staudinger Ligation to Access Stable Aminoacyl- or Peptidyl-Dinucleotide. ACS Omega, 8(4), 4067-4074. Available at: [Link]
-
Kondo, R., et al. (2023). Site-Selective Staudinger Conjugation of Aryl Azides Driven by Intramolecular Hydrogen Bonding. Chemical and Pharmaceutical Bulletin, 71(12), 922-927. Available at: [Link]
-
Nilsson, B. L., et al. (2000). Staudinger Ligation: A Peptide from a Thioester and Azide. Organic Letters, 2(13), 1939-1941. Available at: [Link]
-
Soellner, M. B., et al. (2006). Staudinger Ligation of Peptides at Non-Glycyl Residues. The Journal of Organic Chemistry, 71(26), 9821-9824. Available at: [Link]
-
ResearchGate. (n.d.). HPLC analyses of the Staudinger ligations. Available at: [Link]
-
ResearchGate. (n.d.). The Staudinger Ligation. Available at: [Link]
-
Wodtke, R., et al. (2016). Strategic Evaluation of the Traceless Staudinger Ligation for Radiolabeling with the Tricarbonyl Core. Molecules, 21(10), 1378. Available at: [Link]
-
Lin, F. L., et al. (2005). Mechanistic Investigation of the Staudinger Ligation. Journal of the American Chemical Society, 127(8), 2686-2695. Available at: [Link]
-
Forrester, A. R., et al. (1982). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. Journal of the Chemical Society, Perkin Transactions 1, 612-615. Available at: [Link]
-
Kumar, R., et al. (2018). Synthesis of 2,3-dihydrobenzo[b][6][26]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][6][26]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(18), 3051-3056. Available at: [Link]
-
Dal-Cason, B., et al. (2017). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Current Organic Synthesis, 14(4), 519-543. Available at: [Link]
-
Mahboob, A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. Brazilian Journal of Pharmaceutical Sciences, 55. Available at: [Link]
-
ResearchGate. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Available at: [Link]
Sources
- 1. Staudinger ligation as a method for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bio-Orthogonal Conjugation, the Staudinger Reaction, and the 2022 Nobel Prize in Chemistry [biosyn.com]
- 3. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 4. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Staudinger Ligation [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Staudinger Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. scielo.br [scielo.br]
- 14. Water-Soluble Phosphinothiols for Traceless Staudinger Ligation and Integration with Expressed Protein Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. lib.ysu.am [lib.ysu.am]
- 17. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unlocking the potential of azide-phosphine Staudinger reaction for the synthesis of poly(arylene iminophosphorane)s and materials therefrom - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Site-Selective Staudinger Conjugation of Aryl Azides Driven by Intramolecular Hydrogen Bonding [jstage.jst.go.jp]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Strategic Evaluation of the Traceless Staudinger Ligation for Radiolabeling with the Tricarbonyl Core - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. hzdr.de [hzdr.de]
Application Note: 6-Azido-2,3-dihydro-1,4-benzodioxine in PROTAC Synthesis
This Application Note and Protocol guide details the strategic use of 6-azido-2,3-dihydro-1,4-benzodioxine (also referred to as 6-azido-1,4-benzodioxane) as a high-value "clickable" scaffold for Proteolysis Targeting Chimera (PROTAC) synthesis.
Executive Summary & Strategic Rationale
The 1,4-benzodioxane moiety is a privileged pharmacophore found in numerous bioactive molecules, including alpha-adrenergic antagonists (e.g., Piperoxan, Idazoxan) and dopamine receptor modulators. In PROTAC development, converting a benzodioxane-based inhibitor into a degrader requires the introduction of a functional handle for linker attachment without abolishing binding affinity.
6-azido-2,3-dihydro-1,4-benzodioxine serves as a critical "Click Chemistry" intermediate. Its azide (-N₃) group allows for rapid, bioorthogonal conjugation to alkyne-functionalized E3 ligase ligands (e.g., Thalidomide or VHL derivatives) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Key Advantages:
-
Bioorthogonality: The azide group is inert to most biological conditions and standard organic synthesis steps (acid/base), allowing for late-stage functionalization.
-
Structural Mimicry: The small size of the azide group often mimics the steric profile of the original amine or nitro group found in the parent pharmacophore, minimizing disruption to the Target Protein (POI) binding pocket.
-
Versatility: Can be used directly in CuAAC or reduced to an amine for amide-based linker construction.
Chemical Properties & Safety Profile[1]
Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | 6-azido-2,3-dihydro-1,4-benzodioxine | |
| Molecular Formula | C₈H₇N₃O₂ | |
| Molecular Weight | 177.16 g/mol | |
| Appearance | Pale yellow to brown oil/solid | Light sensitive |
| Solubility | DMSO, DMF, DCM, Methanol | Poor water solubility |
| Stability | Stable at -20°C (Dark) | Avoid heat/shock |
Safety: Handling Organic Azides
CRITICAL WARNING: While 6-azido-2,3-dihydro-1,4-benzodioxine satisfies the "Rule of Three" (Ratio of (C+O)/N ≈ 3.3), organic azides are potentially explosive.
-
Heat: Do not heat reaction mixtures above 60°C.
-
Concentration: Avoid concentrating pure azide to dryness on a rotary evaporator; use a stream of nitrogen or store as a solution.
-
Light: Store in amber vials to prevent photodecomposition to nitrenes.
Workflow Visualization
The following diagram illustrates the workflow for integrating this scaffold into a PROTAC library.
Caption: Workflow converting the benzodioxane amine precursor to a PROTAC via Azide-Alkyne Cycloaddition.
Experimental Protocols
Protocol A: Synthesis of 6-Azido-2,3-dihydro-1,4-benzodioxine
Targeting the scaffold synthesis if not commercially sourced.
Reagents:
-
1,4-Benzodioxan-6-amine (1.0 equiv)
-
tert-Butyl nitrite (tBuONO) (1.5 equiv)
-
Azidotrimethylsilane (TMSN₃) (1.2 equiv)
-
Acetonitrile (ACN) (Anhydrous)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 1,4-Benzodioxan-6-amine (500 mg, 3.3 mmol) in anhydrous ACN (10 mL).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Diazotization: Dropwise add tert-Butyl nitrite (1.5 equiv). Stir for 15 minutes. The solution will darken, indicating diazonium formation.
-
Azidation: Dropwise add TMSN₃ (1.2 equiv) over 10 minutes. Caution: Gas evolution (N₂) will occur.
-
Reaction: Remove ice bath and allow to warm to room temperature (RT). Stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1). The amine spot (polar) should disappear, replaced by a less polar azide spot.
-
Workup: Dilute with Et₂O, wash with water (2x) and brine (1x). Dry over Na₂SO₄.
-
Purification: Concentrate (do not heat >30°C) and purify via silica flash chromatography (0-10% EtOAc in Hexanes).
-
Yield: Expect ~85-90% yield of a pale oil.
Protocol B: PROTAC Assembly via CuAAC (Click Reaction)
Conjugating the benzodioxane warhead to a Cereblon (CRBN) recruiting linker.
Reagents:
-
Warhead: 6-azido-2,3-dihydro-1,4-benzodioxine (1.0 equiv)
-
Anchor: Thalidomide-O-alkyl-alkyne (e.g., Pomalidomide-C5-alkyne) (1.0 equiv)
-
Catalyst: CuSO₄·5H₂O (0.1 equiv)
-
Reductant: Sodium Ascorbate (0.5 equiv)
-
Ligand: THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) (0.2 equiv) - Stabilizes Cu(I) and prevents oxidation.
-
Solvent: DMSO:Water (1:1) or tBuOH:Water (1:1).
Step-by-Step Procedure:
-
Stock Solutions: Prepare 100 mM stocks of the Azide and Alkyne in DMSO. Prepare fresh 50 mM Sodium Ascorbate in water.
-
Mixing: In a 1.5 mL Eppendorf tube or glass vial, combine:
-
Azide (10 µL, 1 µmol)
-
Alkyne (10 µL, 1 µmol)
-
THPTA/CuSO₄ premix (5 µL)
-
Solvent (DMSO/Water) to reach 100 µL total volume.
-
-
Initiation: Add Sodium Ascorbate (5 µL) last to initiate the reaction.
-
Incubation: Purge headspace with N₂, cap, and stir at RT for 4–16 hours.
-
Monitoring: Analyze 2 µL via LC-MS. Look for the mass shift:
. -
Purification:
-
Dilute reaction 10x with MeOH/Water.
-
Filter through a 0.2 µm syringe filter.
-
Purify via Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).
-
Lyophilize fractions to obtain the final PROTAC powder.
-
Mechanistic Insight: Why the Triazole Linker?
The 1,2,3-triazole ring formed in this protocol is not merely a connector. It possesses specific physicochemical properties beneficial for PROTACs:
-
Rigidity: It adds a rigid constraint to the linker, which can reduce the entropic penalty of ternary complex formation (POI-PROTAC-E3).
-
Hydrogen Bonding: The N2 and N3 atoms of the triazole can act as weak hydrogen bond acceptors, potentially interacting with surface residues on the E3 ligase or POI, improving selectivity [1].
-
Metabolic Stability: Unlike esters or disulfides, the triazole ring is virtually stable to all metabolic hydrolysis in vivo.
Caption: Catalytic cycle of the CuAAC reaction forming the 1,4-disubstituted triazole.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield / Incomplete Reaction | Oxidation of Cu(I) to Cu(II). | Increase Sodium Ascorbate to 1.0 equiv. Degas solvents thoroughly with Argon. |
| Precipitation | Reactants insoluble in water mix. | Switch solvent to DMF or increase DMSO % (up to 80%). |
| Copper Contamination | Ineffective purification. | Use a scavenger resin (e.g., QuadraPure™ TU) or wash with EDTA solution before HPLC. |
| Regioisomer Mix | Thermal cycloaddition (no Cu). | Ensure Cu catalyst is active. Thermal reaction gives 1:1 mix of 1,4- and 1,5-isomers; CuAAC is 1,4-selective. |
References
-
Comparison of Click Chemistry Reagents for PROTAC Synthesis. BenchChem Application Notes. (2025).[1][2] Link
-
Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen, 11(7), e202200131. (2022). Link
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[3] (2022).[2][3][4][5][6] Link
-
Click Chemistry: New Protocol for the Labeling and Modification of Biomolecules. Interchim Technical Guide. Link
-
Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1, 273-312.[7] (2020). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. explorationpub.com [explorationpub.com]
developing fluorescent probes with 6-azido-2,3-dihydro-1,4-benzodioxine
Application Note: Design and Implementation of 6-Azido-2,3-dihydro-1,4-benzodioxine in Advanced Fluorescent Probes
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Bioorthogonal Conjugation and Stimuli-Responsive Fluorogenic Sensing
Executive Summary & Mechanistic Rationale
The development of high-performance fluorescent probes requires precise tuning of photophysical properties and highly selective reactive handles. 6-Azido-2,3-dihydro-1,4-benzodioxine (CAS: 1197233-09-2) has emerged as a highly versatile building block in the synthesis of advanced fluorophores, such as pyridinium salts, coumarins, and aza-BODIPY dyes[1][2].
The integration of this specific moiety is driven by two core causalities:
-
Conformational Restriction (The Benzodioxine Core): Unlike flexible dialkylamino or simple alkoxy electron-donating groups, the fused 1,4-dioxane ring restricts bond rotation. This rigidity minimizes non-radiative decay pathways, significantly enhancing the fluorescence quantum yield (
) of the parent fluorophore[1]. -
Dual-Function Reactivity (The Azido Group): Positioned at the 6-position, the azide group is perfectly conjugated with the aromatic system. It acts as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or as a stimuli-responsive trigger. In the latter, the electron-withdrawing nature of the azide quenches fluorescence via Photoinduced Electron Transfer (PeT); upon reduction by endogenous hydrogen sulfide (H
S) to an electron-donating amine, it restores the Donor- -Acceptor (D- -A) architecture, triggering a massive Intramolecular Charge Transfer (ICT) and fluorescence turn-on[2].
Mechanism of H2S-mediated azide reduction yielding fluorescent activation.
Quantitative Photophysical Data
When 6-azido-2,3-dihydro-1,4-benzodioxine is conjugated to a near-infrared (NIR) aza-BODIPY core, the spectral properties shift dramatically upon analyte interaction. The table below summarizes the causal relationship between the chemical state of the benzodioxine probe and its optical readout[2].
| Chemical State | Analyte Presence | Absorption Max ( | Emission Max ( | Quantum Yield ( | Visual Color |
| Azido-Benzodioxine | None (Baseline) | ~650 nm | ~680 nm (Weak) | < 0.05 | Bright Blue |
| Amino-Benzodioxine | H | ~710 nm | ~740 nm (Strong) | > 0.35 | Purple / NIR |
Note: The profound red-shift is caused by the transition from the azido to the highly electron-donating amino group, which decreases the HOMO-LUMO bandgap of the fluorophore[2].
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include intrinsic controls to verify that the observed fluorescence is a direct result of the targeted chemical interaction, eliminating false positives caused by autofluorescence or non-specific binding.
Protocol A: Live-Cell H S Detection (Stimuli-Responsive Workflow)
This protocol utilizes the reduction of the azido-benzodioxine probe to map endogenous H
Materials:
-
6-Azido-benzodioxine conjugated fluorophore (10 mM stock in anhydrous DMSO).
-
NaHS (Sodium hydrosulfide) as an H
S donor. -
N-ethylmaleimide (NEM) as a thiol scavenger (Negative Control).
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa or A549 cells in a 35 mm glass-bottom confocal dish and culture until 70% confluent.
-
Self-Validation Setup (Crucial): Divide dishes into three cohorts:
-
Cohort 1 (Blank): Incubate with probe only.
-
Cohort 2 (Positive Control): Pre-incubate with 100
M NaHS for 30 mins. -
Cohort 3 (Negative Control): Pre-incubate with 1 mM NEM for 30 mins to scavenge endogenous thiols, wash, then add NaHS.
-
-
Probe Incubation: Add the azido-benzodioxine probe to all cohorts at a final concentration of 5
M. Causality: 5 M ensures sufficient intracellular accumulation without causing DMSO-induced cytotoxicity (final DMSO < 0.1%). -
Reaction Time: Incubate for 45 minutes at 37°C. Causality: The reduction of the aryl azide to an amine by H
S requires time to reach thermodynamic completion. -
Washing: Wash cells 3x with warm PBS (pH 7.4) to remove the unreacted extracellular probe.
-
Imaging: Image using confocal laser scanning microscopy (Excitation: 633 nm laser; Emission collection: 700-750 nm).
Protocol B: CuAAC Bioorthogonal Labeling of Cellular Proteins
This protocol leverages the azide moiety to selectively label alkyne-tagged biomolecules synthesized via metabolic incorporation.
Step-by-step workflow for CuAAC bioorthogonal labeling using the azido probe.
Step-by-Step Methodology:
-
Metabolic Labeling: Incubate cells with an alkyne-containing precursor (e.g., L-homopropargylglycine, HPG) for 24 hours to incorporate alkynes into newly synthesized proteins.
-
Fixation: Treat cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes. Causality: PFA cross-links proteins, preserving cellular architecture without destroying the alkyne tags.
-
Permeabilization: Wash 2x with PBS, then incubate with 0.1% Triton X-100 for 10 minutes. Causality: Permeabilization of the lipid bilayer is mandatory to allow the relatively bulky benzodioxine probe and copper catalyst to access intracellular targets.
-
Click Reaction Cocktail Preparation: Mix the following in order (Order is critical to prevent probe degradation):
-
PBS (pH 7.4)
-
6-Azido-benzodioxine probe (Final: 10
M) -
CuSO
(Final: 1 mM) -
THPTA ligand (Final: 5 mM) - Causality: THPTA stabilizes the Cu(I) oxidation state and prevents the generation of reactive oxygen species (ROS) that would otherwise bleach the fluorophore.
-
Sodium Ascorbate (Final: 10 mM) - Causality: Reduces Cu(II) to the active Cu(I) catalyst in situ[3].
-
-
Conjugation: Apply the cocktail to the cells and incubate in the dark for 1 hour at room temperature.
-
Stringent Washing: Wash 3x with PBS containing 0.5% BSA and 1x with PBS containing 0.1% Tween-20. Causality: BSA blocks non-specific hydrophobic binding of the benzodioxine core, ensuring only covalently "clicked" probes remain.
-
Analysis: Mount coverslips and analyze via fluorescence microscopy.
References
-
Sigma-Aldrich Product Data: 6-azido-2,3-dihydro-1,4-benzodioxine | 1197233-09-2. Sigma-Aldrich.
-
BioRxiv Preprint: Designer Aromatic Cations for Photo-Induced Protein Ligation, Imaging, and Intracellular Labelling at Extended Wavelengths. bioRxiv.
-
Analytical Chemistry: Sensitive Naked Eye Detection of Hydrogen Sulfide and Nitric Oxide by Aza-BODIPY Dyes in Aqueous Medium. ACS Publications.
-
Google Patents: Benzodioxane and benzodioxolane derivatives and uses thereof (WO2006116158A1). Google Patents.
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating Click Chemistry with 6-azido-2,3-dihydro-1,4-benzodioxine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals employing 6-azido-2,3-dihydro-1,4-benzodioxine in click chemistry applications. This resource is designed to provide you with in-depth, field-proven insights to troubleshoot common challenges and mitigate side reactions, ensuring the success of your conjugation experiments. My approach is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions that arise when working with 6-azido-2,3-dihydro-1,4-benzodioxine in click chemistry.
Q1: I am observing a low yield in my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. What are the likely causes?
A1: Low yields in CuAAC reactions are a frequent issue and can often be traced back to a few key factors.[1] The primary culprit is often the deactivation of the copper(I) catalyst.[2][3] Cu(I) is essential for the catalytic cycle, but it is susceptible to oxidation to the inactive Cu(II) state in the presence of oxygen.[1] To counteract this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[3] The use of a reducing agent, such as sodium ascorbate, is standard practice to regenerate Cu(I) from any Cu(II) that forms.[4]
Another consideration is the quality of your reagents. The purity of your 6-azido-2,3-dihydro-1,4-benzodioxine and your alkyne partner is paramount. Impurities can interfere with the catalyst. Additionally, while aryl azides are generally stable, prolonged storage or exposure to harsh conditions can lead to degradation.
Q2: Are there any specific considerations for using 6-azido-2,3-dihydro-1,4-benzodioxine compared to other aryl azides in CuAAC?
A2: Yes, the electronic nature of the 6-azido-2,3-dihydro-1,4-benzodioxine molecule is an important factor. The benzodioxine ring system is electron-rich, which in turn makes the attached aryl azide also electron-rich. While CuAAC is generally tolerant of a wide range of electronic properties in its substrates, highly electron-rich azides can sometimes exhibit slightly different reactivity profiles.[5][6] However, for most standard CuAAC conditions, this is unlikely to be a major impediment. The key is to ensure optimal catalytic activity.
Q3: I am seeing an unexpected byproduct with a mass corresponding to the homocoupling of my alkyne. What is happening?
A3: You are likely observing the Glaser coupling, a common side reaction in CuAAC where two terminal alkyne molecules dimerize in the presence of a copper catalyst and an oxidant (like oxygen).[3] This reaction is more prevalent at higher temperatures and with certain alkyne substrates.[7] To minimize this, ensure your reaction is run under strictly anaerobic conditions. The presence of a suitable ligand can also help to suppress this side reaction by stabilizing the copper(I) catalyst and favoring the desired cycloaddition pathway.[8]
Q4: Can the azide group on my 6-azido-2,3-dihydro-1,4-benzodioxine be reduced during the reaction?
A4: Azide reduction to the corresponding amine is a potential side reaction, particularly if harsh reducing agents are used or if the reaction is run for an extended period in the presence of certain reagents.[9] While sodium ascorbate is a mild reducing agent, its primary role is to reduce Cu(II) to Cu(I). However, under certain conditions, especially at elevated temperatures or with prolonged reaction times, some reduction of the azide may occur. If you suspect this is happening, you can try lowering the reaction temperature or reducing the reaction time.
Q5: I am considering using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with my 6-azido-2,3-dihydro-1,4-benzodioxine. What are the advantages and potential pitfalls?
A5: SPAAC is an excellent alternative to CuAAC, especially for biological applications where the cytotoxicity of copper is a concern.[10][11] The primary advantage is that it is a copper-free reaction.[12] The reaction is driven by the ring strain of a cyclooctyne, which reacts readily with azides at physiological temperatures.[11]
A potential pitfall with SPAAC is the possibility of side reactions with other nucleophiles present in a complex biological system, although this is generally minimal due to the high bioorthogonality of the azide and cyclooctyne groups.[11] The kinetics of SPAAC can also be slower than CuAAC, so you may need to use a higher concentration of your reagents or allow for a longer reaction time.[10] The choice of the strained alkyne is also critical, as different cyclooctynes have varying stability and reactivity.[13][14]
Troubleshooting Guides
This section provides a more structured approach to diagnosing and resolving common issues encountered during your click chemistry experiments with 6-azido-2,3-dihydro-1,4-benzodioxine.
Guide 1: Low or No Product Formation in CuAAC
This guide will walk you through a systematic process to identify the root cause of poor reaction performance.
Step 1: Verify the Integrity of Your Reagents
-
6-Azido-2,3-dihydro-1,4-benzodioxine: Confirm the purity of your azide by LC-MS and ¹H NMR. Ensure it has been stored correctly, protected from light and excessive heat.
-
Alkyne: Check the purity of your alkyne partner. Terminal alkynes can be susceptible to degradation.
-
Copper Source: Use a high-purity source of copper(II) sulfate or a Cu(I) salt.
-
Reducing Agent: Sodium ascorbate solutions should be prepared fresh, as they can degrade upon exposure to air.[15]
-
Solvents: Use anhydrous, degassed solvents to minimize oxygen and water content.
Step 2: Optimize Your Reaction Conditions
-
Degassing: Thoroughly degas all solutions by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.
-
Inert Atmosphere: Maintain the reaction under a positive pressure of an inert gas throughout the experiment.
-
Stoichiometry: While a 1:1 ratio of azide to alkyne is a good starting point, a slight excess (1.1-1.5 equivalents) of one reagent can sometimes drive the reaction to completion.[3]
-
Catalyst Loading: Typically, 1-5 mol% of the copper catalyst is sufficient. Higher loadings can sometimes lead to more side reactions.
-
Ligand: The use of a copper-stabilizing ligand is highly recommended. Tris(benzyltriazolylmethyl)amine (TBTA) is common for organic solvents, while Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is suitable for aqueous systems.[3] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[3][4]
Step 3: Analytical Troubleshooting
-
Reaction Monitoring: Monitor the progress of your reaction by TLC or LC-MS at regular intervals. This will help you determine if the reaction is stalling or if starting materials are being consumed.
-
Control Reactions: Run a control reaction without the copper catalyst to ensure that the reaction is indeed copper-catalyzed. Also, run a reaction with a known good azide and alkyne to confirm that your catalyst system is active.
Guide 2: Identification and Mitigation of Byproducts
This guide will help you identify common byproducts and implement strategies to minimize their formation.
| Observed Byproduct | Potential Cause | Troubleshooting & Mitigation Strategies |
| Alkyne Dimer (Glaser Coupling) | Oxygen contamination leading to oxidative homocoupling of the alkyne.[7] | - Ensure rigorous degassing of all solutions and maintain a strict inert atmosphere. - Use a copper-stabilizing ligand to favor the CuAAC pathway. - Lower the reaction temperature. |
| Reduced Azide (Amine) | Over-reduction of the azide by the reducing agent or other components. | - Use the minimum necessary amount of sodium ascorbate. - Reduce the reaction time and/or temperature. - Consider alternative, non-reducing methods for Cu(I) generation if possible. |
| Unidentified Side Products | Decomposition of starting materials or reaction with impurities. | - Re-purify starting materials. - Ensure all solvents are of high purity and are properly degassed. - If working with biomolecules, consider the possibility of side reactions with amino acid residues like cysteine or methionine.[4] Adding a scavenger like aminoguanidine can sometimes help.[4] |
Visualizing the Process
To further aid in your understanding, the following diagrams illustrate key concepts and workflows.
The Catalytic Cycle of CuAAC
Caption: A step-by-step workflow for troubleshooting low-yield CuAAC reactions.
References
- Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing.
- Technical Support Center: Preventing Side Reactions in Click Chemistry Conjug
- Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. PubMed.
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
- Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing.
- Alkynes and azides: beyond click chemistry. RSC Publishing.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
- Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjug
- Peptide Conjug
- Topics (Click Chemistry). TCI AMERICA.
- Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. PMC.
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
- Click Chemistry Reagents Overview. Sigma-Aldrich.
- Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implic
- troubleshooting failed click chemistry reactions on oligonucleotides. Benchchem.
- Photo-CuAAC reaction kinetics.Complete conversion of the azide species...
- troubleshooting low yield in copper-c
- Click Chemistry Azide-Alkyne Cycloaddition.
- Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
- The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Benchchem.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- Strain-promoted alkyne-azide cycloadditions (SPAAC)
- Click Reaction Looking Weird? Reddit.
- Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry (RSC Publishing).
- A Comprehensive Guide to Click Chemistry Reaction. Labinsights.
- Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC). Enamine.
- A Comprehensive Guide to Click Chemistry Reaction.
- Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. ChemRxiv.
- Dimerization of Two Alkyne Units: Model Studies, Intermediate Trapping Experiments, and Kinetic Studies.
- Click Chemistry (Azide / alkyne reaction). Interchim.
- Click chemistry reagents. chemie-brunschwig.ch.
- Comparative Study of Click Handle Stability in Common Lig
- Introduction to click chemistry: a new method for the labeling and modific
- Click (CuAAC) reactions. a) The reaction of the alkyne-azide (Y a , Y n...
- CuAAC Click Reaction. Alfa Chemistry.
- Click Chemistry. TCI Chemicals.
- Click Chemistry: new protocol for the labeling and modific
- Click Chemistry Methodology: The Novel Paintbrush of Drug Design. PMC.
- New Products – Click Chemistry Upd
- Overview Click Chemistry b ackground inform
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Technical Support Center: Optimizing Conjugation of 6-Azido-2,3-dihydro-1,4-benzodioxine
Welcome to the technical support center for the optimization of conjugation reactions involving 6-azido-2,3-dihydro-1,4-benzodioxine. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile chemical handle for bioconjugation, material science, and pharmaceutical development. Here, we provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to ensure the success of your experiments.
The 2,3-dihydro-1,4-benzodioxine scaffold is a stable and valuable motif in medicinal chemistry.[1][2] When functionalized with an azido group at the 6-position, it becomes a powerful tool for covalent ligation via azide-alkyne cycloaddition reactions, commonly known as "click chemistry." This guide focuses on the two most prevalent forms of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Choosing Your Conjugation Strategy: CuAAC vs. SPAAC
The first critical decision is selecting the appropriate click chemistry variant. Your choice will depend on the nature of your substrates, the biological context of your experiment, and your tolerance for potential cytotoxicity.
Section 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient, high-yielding, and regiospecific reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[3][4] It requires a catalytic amount of Cu(I), which is the reaction's primary limitation in biological applications due to potential cytotoxicity.[5][6]
Frequently Asked Questions (CuAAC)
Question: What are the recommended starting conditions for a CuAAC reaction with 6-azido-2,3-dihydro-1,4-benzodioxine?
Answer: For a robust starting point, we recommend the conditions outlined in the table below. The aryl azide, 6-azido-2,3-dihydro-1,4-benzodioxine, is generally reactive under standard CuAAC conditions. The electron-donating nature of the benzodioxin ring system does not significantly impede the reaction, which proceeds efficiently with a variety of terminal alkynes.[7][8]
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Azide to Alkyne Ratio | 1 : 1.2-1.5 equivalents | A slight excess of the alkyne can help drive the reaction to completion. For very low concentrations, a larger excess of the azide may be needed.[9] |
| Copper Source | CuSO₄·5H₂O (1-5 mol%) | Readily available and easily handled. Must be reduced in situ to the active Cu(I) species.[10] |
| Reducing Agent | Sodium Ascorbate (5-10 mol%) | A biocompatible reducing agent that maintains the copper in the active Cu(I) oxidation state.[11] Always use a freshly prepared solution. |
| Cu(I) Stabilizing Ligand | THPTA or TBTA (5-25 mol%) | Crucial for success. Ligands like THPTA (for aqueous systems) or TBTA (for organic solvents) stabilize the Cu(I) catalyst, prevent oxidation, and accelerate the reaction.[5][10] A 5:1 ligand-to-copper ratio is often optimal.[9] |
| Solvent System | t-BuOH/H₂O (1:1), DMSO, DMF, THF | Co-solvents are often necessary to solubilize both polar and non-polar reactants.[12] Ensure solvents are deoxygenated to prevent catalyst oxidation. |
| Temperature | Room Temperature (20-25 °C) | The reaction is highly exothermic and typically proceeds rapidly at room temperature.[3] Gentle heating (30-40 °C) can be used for sluggish reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the oxidation of the Cu(I) catalyst to the inactive Cu(II) state, which can also promote alkyne homodimerization.[12] |
Question: I am seeing a significant side product. What is it and how can I prevent it?
Answer: The most common side reaction in CuAAC is the oxidative homodimerization of the terminal alkyne, known as Glaser coupling.[12] This is promoted by the presence of Cu(II) and oxygen. To minimize this:
-
Ensure a Deoxygenated Environment: Thoroughly sparge all solvents with an inert gas (N₂ or Ar) and maintain the reaction under an inert atmosphere.
-
Use Fresh Reducing Agent: Ensure your sodium ascorbate solution is freshly prepared, as it degrades over time.
-
Optimize Ligand Concentration: A sufficient concentration of a stabilizing ligand like THPTA is critical to protect the Cu(I) catalyst from oxidation.[9]
Troubleshooting Guide: Low or No Yield in CuAAC
Low yield is the most frequently encountered issue. This workflow provides a systematic approach to identifying and solving the problem.
Detailed Protocol: CuAAC of 6-Azido-2,3-dihydro-1,4-benzodioxine with a Model Alkyne
This protocol describes the conjugation of 6-azido-2,3-dihydro-1,4-benzodioxine with propargyl alcohol as a model system.
Materials:
-
6-azido-2,3-dihydro-1,4-benzodioxine
-
Propargyl alcohol
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: Deionized water (degassed), tert-Butanol (degassed)
-
Inert gas supply (Nitrogen or Argon)
Stock Solution Preparation:
-
Azide Solution: Prepare a 10 mM solution of 6-azido-2,3-dihydro-1,4-benzodioxine in t-BuOH.
-
Alkyne Solution: Prepare a 100 mM solution of propargyl alcohol in deionized water.
-
CuSO₄ Solution: Prepare a 20 mM solution in deionized water.[11]
-
THPTA Solution: Prepare a 100 mM solution in deionized water.[11]
-
Sodium Ascorbate Solution: Prepare fresh. Dissolve sodium ascorbate in deionized water to a final concentration of 300 mM.[11]
Reaction Procedure:
-
To a reaction vial under an inert atmosphere, add 500 µL of the 10 mM azide solution (5 µmol, 1.0 equivalent).
-
Add 6 µL of the 100 mM alkyne solution (0.6 µmol, 1.2 equivalents).
-
Add 12.5 µL of the 100 mM THPTA solution (1.25 µmol, 0.25 equivalents).
-
Add 12.5 µL of the 20 mM CuSO₄ solution (0.25 µmol, 0.05 equivalents). Vortex briefly.
-
Initiate the reaction by adding 10 µL of the freshly prepared 300 mM sodium ascorbate solution (3 µmol, 0.6 equivalents).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting azide is consumed.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[12][13]
Section 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a powerful, metal-free alternative to CuAAC, making it the premier choice for applications in living systems.[14] The reaction's driving force is the high ring strain of a cyclooctyne, which dramatically accelerates the cycloaddition with an azide.[15]
Frequently Asked Questions (SPAAC)
Question: Which cyclooctyne should I use with 6-azido-2,3-dihydro-1,4-benzodioxine?
Answer: The choice of cyclooctyne is a trade-off between reactivity and stability. For aryl azides like 6-azido-2,3-dihydro-1,4-benzodioxine, more reactive cyclooctynes are generally preferred to achieve reasonable reaction times. Electron-withdrawing groups on the aryl azide can accelerate SPAAC, but the electron-donating benzodioxane moiety may slightly slow the reaction compared to electron-poor aryl azides.[16] Therefore, a cyclooctyne with enhanced reactivity is recommended.
| Cyclooctyne Reagent | Structure (Example) | Relative Rate | Key Features & Considerations |
| DBCO (Dibenzocyclooctyne) | Aza-dibenzocyclooctyne | +++ | Excellent choice. High reactivity, good stability, and favorable solubility in many systems. Widely used and commercially available with many derivatives.[14][17] |
| BCN (Bicyclononyne) | Bicyclo[6.1.0]non-4-yne | ++ | Good reactivity and very small size. Can be useful where steric hindrance is a concern.[14] |
| DIFO (Difluorinated Cyclooctyne) | Difluorinated cyclooctyne | ++++ | Very high reactivity due to electron-withdrawing fluorine atoms. However, it can be less stable and more prone to side reactions.[18] |
Question: My SPAAC reaction is very slow. How can I speed it up?
Answer: Slow kinetics can be a challenge with SPAAC, particularly with less reactive partners or at low concentrations.
-
Increase Reactant Concentration: The reaction is bimolecular, so increasing the concentration of one or both reactants will increase the rate.
-
Switch to a More Reactive Cyclooctyne: If you are using a first-generation cyclooctyne, switching to a more reactive one like DBCO or DIFO will provide a significant rate enhancement.[14][18]
-
Increase Temperature: Gently warming the reaction to 37°C can increase the rate without significantly impacting the stability of most biomolecules.
-
Optimize Solvent: While SPAAC is compatible with a wide range of solvents, reaction rates can be solvent-dependent. Screening different aqueous/organic co-solvent mixtures may improve kinetics.[16]
Troubleshooting Guide: Common Issues in SPAAC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | - Low reactant concentration.- Insufficiently reactive cyclooctyne.- Steric hindrance around the azide or alkyne. | - Increase the concentration of one or both reactants.- Switch to a more reactive cyclooctyne (e.g., DBCO).- Increase reaction time and/or temperature (e.g., 37°C). |
| Poor Solubility of Reagents | - The cyclooctyne reagent (often hydrophobic) is precipitating from the aqueous buffer. | - Introduce a co-solvent like DMSO or DMF (keep below 10-20% for biological applications).- Use a sulfonated or PEGylated version of the cyclooctyne to improve aqueous solubility. |
| Non-specific Labeling/Binding | - Hydrophobic interactions of the cyclooctyne (especially DBCO) with proteins or cells. | - Include a blocking agent (e.g., BSA) in the reaction buffer.- Reduce the incubation time or concentration of the cyclooctyne.- Purify the conjugate thoroughly using size-exclusion or affinity chromatography to remove unbound reagents.[] |
Detailed Protocol: SPAAC Conjugation for Live-Cell Labeling
This protocol describes the labeling of cell-surface glycans metabolically engineered to display azido groups with a DBCO-functionalized fluorophore.
Materials:
-
Cells metabolically labeled with an azido sugar (e.g., Ac₄ManNAz) to display surface azides.[15]
-
DBCO-Fluorophore conjugate (e.g., DBCO-PEG4-5/6-TAMRA).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Cell culture medium.
Procedure:
-
Metabolic Labeling: Culture cells in medium supplemented with 25-50 µM of an azido sugar (e.g., Ac₄ManNAz) for 48-72 hours to allow incorporation into cell surface glycans.[15]
-
Cell Preparation: Gently wash the cells three times with warm, serum-free culture medium or PBS to remove any unincorporated azido sugar.
-
SPAAC Reaction:
-
Prepare a 10-50 µM solution of the DBCO-fluorophore in serum-free medium or PBS.
-
Incubate the washed cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C, protected from light.[15]
-
-
Washing: Wash the cells three to four times with fresh PBS to remove any unreacted DBCO-fluorophore. This step is crucial to reduce background fluorescence.
-
Imaging: The cells are now labeled and ready for visualization by fluorescence microscopy.
References
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - SciSpace. (2011, December 15). Retrieved from [Link]
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC. (n.d.). Retrieved from [Link]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs. (n.d.). Retrieved from [Link]
-
Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2 - MDPI. (2022, February 4). Retrieved from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved from [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications. (2022, July 15). Retrieved from [Link]
-
Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - CORE. (2016, March 22). Retrieved from [Link]
-
Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions - MDPI. (2022, February 21). Retrieved from [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (n.d.). Retrieved from [Link]
-
Click Chemistry Protocols. (n.d.). Retrieved from [Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC. (n.d.). Retrieved from [Link]
-
Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - RSC Publishing - Rsc.org. (n.d.). Retrieved from [Link]
-
Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization - MDPI. (2025, November 7). Retrieved from [Link]
-
Optimization of the reaction conditions of click chemistry - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. (n.d.). Retrieved from [Link]
-
Click Chemistry (Azide / alkyne reaction) - Interchim. (n.d.). Retrieved from [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} - SciELO. (n.d.). Retrieved from [Link]
-
Synthesis of 2,3-dihydrobenzo[b][9][20]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][9][20]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC. (n.d.). Retrieved from [Link]
-
Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds - Bentham Science Publisher. (n.d.). Retrieved from [Link]
-
Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents - ResearchGate. (2026, January 17). Retrieved from [Link]
-
How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? - AIR Unimi. (n.d.). Retrieved from [Link]
- EP0329326A1 - Benzodioxole derivatives and processes for preparing the same - Google Patents. (n.d.).
-
Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K. (2024, September 20). Retrieved from [Link]
-
A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation - PubMed. (2001, November 8). Retrieved from [Link]
-
Bioorthogonal Chemistry and Its Applications - ACS Publications. (2021, November 30). Retrieved from [Link]
-
Site-Selective Staudinger Conjugation of Aryl Azides Driven by Intramolecular Hydrogen Bonding - J-Stage. (n.d.). Retrieved from [Link]
-
Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - AIP Publishing. (2021, May 25). Retrieved from [Link]
-
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). Retrieved from [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020, November 12). Retrieved from [Link]
-
Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC. (2023, October 6). Retrieved from [Link]
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- 5. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. mdpi.com [mdpi.com]
troubleshooting low efficiency in SPAAC reactions with benzodioxine azides
Troubleshooting Low Efficiency in SPAAC with Benzodioxine Azides
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using complex, electron-rich aromatic systems like benzodioxine azides. While SPAAC is celebrated for its bioorthogonality and copper-free nature, the unique steric and electronic microenvironments of benzodioxine derivatives can severely bottleneck reaction kinetics[1].
This guide is designed for researchers and drug development professionals. It decodes the causality behind these failures and provides validated, step-by-step protocols to rescue your bioconjugation workflows.
Part 1: Quantitative Diagnostic Matrix
Before altering your workflow, compare your expected reaction kinetics against the baseline data below. Understanding the inherent limitations of your substrate is the first step in troubleshooting.
Table 1: Comparative SPAAC Kinetics & Steric Impact
| Azide Class | Cyclooctyne | Relative Steric Hindrance | Second-Order Rate Constant (
Table 2: Common Interfering Agents in SPAAC
| Interfering Agent | Source | Mechanism of Interference | Troubleshooting Solution |
|---|---|---|---|
| Sodium Azide (NaN₃) | Buffer preservative | Competitive inhibition (reacts with cyclooctyne) | Desalting column / Dialysis |
| Free Thiols | Reducing agents (DTT) | Thiol-yne side reaction with cyclooctyne | Alkylate thiols with iodoacetamide |
| High Organic Solvent | Hydrophobic substrates | Denatures biomolecules, alters kinetics | Limit DMSO/DMF to <10% (v/v) |
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: My SPAAC reaction between a benzodioxine azide and DBCO is yielding <10% product after 24 hours. Why is this happening? A: The failure stems from a dual penalty of steric hindrance and electronic mismatch . DBCO (dibenzocyclooctyne) is highly sterically demanding[1]. While it reacts rapidly with flexible, aliphatic azides, its reaction with rigid, bulky aromatic azides is notoriously sluggish. Furthermore, the benzodioxine ring is an electron-rich aromatic system due to the oxygen heteroatoms donating electron density via resonance. This raises the Lowest Unoccupied Molecular Orbital (LUMO) of the azide, widening the HOMO-LUMO gap and drastically reducing its electrophilicity toward the cyclooctyne's HOMO.
Q2: How can I overcome the poor reactivity of the benzodioxine azide without changing my core molecule? A: Switch your cyclooctyne from DBCO to BCN (bicyclononyne) . Empirical kinetic studies demonstrate that BCN reacts nearly 8 times faster with aromatic azides than DBCO does, which is the exact opposite of the reactivity trend seen with aliphatic azides[3]. BCN lacks the bulky flanking benzene rings of DBCO, allowing the sterically congested benzodioxine azide to access the transition state with significantly lower distortion energy.
Kinetic pathways comparing cyclooctyne steric bulk and azide electronic effects in SPAAC.
Q3: I switched to BCN, but the reaction is still stalling. What else could be inhibiting the cycloaddition? A: The most common hidden culprit is sodium azide (NaN₃) contamination . NaN₃ is ubiquitously used as a preservative in biological buffers (e.g., PBS) and commercial antibodies. SPAAC is exquisitely sensitive to inorganic azides. Because NaN₃ is unhindered, it outcompetes your bulky benzodioxine azide for the cyclooctyne, forming an off-target triazole. Reaction efficiency drops dramatically even at NaN₃ concentrations as low as 0.03 wt% (4.6 mM)[4]. You must perform a rigorous buffer exchange prior to the reaction.
Q4: If I have the flexibility to modify the benzodioxine molecule, what structural change would yield the best SPAAC kinetics?
A: Introduce a PEGylated aliphatic linker between the benzodioxine core and the azide group. By converting the aryl azide to an aliphatic azide, you decouple the azide from the electron-donating resonance of the benzodioxine ring, lowering its LUMO. Additionally, the flexible linker projects the azide away from the bulky bicyclic core, eliminating steric clash and restoring standard SPAAC kinetics (
Decision tree for troubleshooting low SPAAC yields with sterically hindered benzodioxine azides.
Part 3: Self-Validating Experimental Protocols
Protocol 1: Optimized SPAAC Conjugation for Benzodioxine Azides using BCN
Objective: Achieve >90% conjugation efficiency by mitigating steric clash and optimizing the HOMO-LUMO gap. Causality: BCN lacks the bulky flanking benzene rings of DBCO, allowing the sterically congested benzodioxine azide to access the transition state with lower distortion energy[3].
Step-by-Step Methodology:
-
Reagent Validation: Verify the integrity of the benzodioxine azide via FTIR. A sharp, distinct peak at ~2100 cm⁻¹ confirms the azide has not degraded into an amine.
-
Solvent Preparation: Dissolve the benzodioxine azide in anhydrous DMSO to a stock concentration of 10 mM. Causality: Benzodioxine derivatives are highly hydrophobic; aqueous buffers will cause aggregation, sequestering the reactive azide in micellar cores and preventing cycloaddition.
-
Reaction Initiation: In a low-protein-binding microcentrifuge tube, combine the target biomolecule (in PBS, strictly NaN₃-free) with a 5- to 10-fold molar excess of the BCN-functionalized probe.
-
Conjugation: Add the benzodioxine azide stock to the reaction mixture. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent biomolecule denaturation[5].
-
Incubation: Incubate at room temperature (20-25°C) for 12-24 hours with continuous end-over-end rotation.
-
Self-Validation & Quenching: Take a 2 µL aliquot and analyze via LC-MS. The disappearance of the starting mass and appearance of the triazole adduct confirms success. Orthogonally, monitor the reaction via FTIR; the disappearance of the sharp azide stretch at ~2100 cm⁻¹ provides confirmation of complete conversion. Quench unreacted BCN by adding a 100-fold excess of a cheap aliphatic azide (e.g., 2-azidoethanol) for 1 hour.
Protocol 2: Azide Scavenging and Buffer Exchange
Objective: Eliminate competitive inhibition by inorganic sodium azide (NaN₃). Causality: NaN₃ is a small, highly reactive nucleophile that outcompetes bulky aryl azides for cyclooctynes, rapidly depleting your expensive BCN/DBCO reagents[4].
Step-by-Step Methodology:
-
Column Equilibration: Obtain a size-exclusion desalting column (e.g., PD-10 or Zeba Spin) with an appropriate Molecular Weight Cut-Off (MWCO) for your biomolecule. Equilibrate with 5 column volumes of NaN₃-free PBS (pH 7.4).
-
Sample Application: Apply the biomolecule solution to the center of the resin bed.
-
Elution: Centrifuge or elute via gravity flow according to the manufacturer's specifications. The large biomolecule elutes first, while the small NaN₃ molecules are trapped in the resin pores.
-
Self-Validation: To ensure complete removal, perform a mock SPAAC reaction by adding a small aliquot of the eluate to a fluorogenic cyclooctyne (e.g., coumarin-fused cyclooctyne). The absence of rapid fluorescence confirms the buffer is completely free of competing NaN₃.
Part 4: References
-
Benchchem. "The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)." benchchem.com. URL:
-
Benchchem. "impact of steric hindrance on azide-alkyne cycloaddition." benchchem.com. URL:
-
Lumiprobe. "Does azide ion interfere with click chemistry reactions (CuAAC and SPAAC)?" lumiprobe.com. URL:
-
MDPI. "Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals." mdpi.com. URL:
-
Dommerholt, J., et al. "Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides." nih.gov. URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals [mdpi.com]
- 3. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 6-azido-2,3-dihydro-1,4-benzodioxine in aqueous buffers
Subject: Stability & Handling Guide for Aqueous Buffers Document ID: TSC-AZ-BDX-001 Last Updated: March 6, 2026 Audience: Drug Discovery & Chemical Biology Teams
Core Technical Overview
6-azido-2,3-dihydro-1,4-benzodioxine is a specialized aryl azide reagent. While the benzodioxine (benzodioxane) core provides a stable, electron-rich pharmacophore often found in adrenergic antagonists, the azide (-N₃) functional group introduces specific stability liabilities in aqueous environments.
This guide addresses the three primary failure modes reported by users: Photolytic Degradation , Reductive Decomposition , and Aqueous Precipitation .
Quick Reference: Stability Profile
| Parameter | Status | Critical Note |
| Photostability | POOR | Decomposes to nitrenes under UV/Blue light (<400nm). |
| Chemical Stability | MODERATE | Incompatible with thiols (DTT, BME) and Phosphines (TCEP). |
| Hydrolytic Stability | GOOD | Stable at pH 4.0 – 8.0 (Benzodioxine ether linkage is robust). |
| Solubility | LOW | Hydrophobic core; requires organic co-solvent (DMSO/EtOH). |
Troubleshooting & FAQs
Issue A: "My HPLC peak is disappearing or shifting, but I haven't added any reagents."
Diagnosis: Photolytic Degradation (Background Photolysis) Aryl azides are designed to be photo-active. The benzodioxine ring is electron-rich, which can slightly red-shift the absorption maximum, making this molecule sensitive even to ambient fluorescent laboratory lighting.
The Mechanism:
Upon absorption of a photon (
Corrective Protocol:
-
Amber Glass is Mandatory: Store all stock solutions in amber glass vials.
-
The "Red Light" Rule: During critical handling steps (weighing, dilution), work under red safety lights or reduce ambient lighting significantly.
-
Foil Wrap: Wrap reaction vessels in aluminum foil during incubation periods.
Issue B: "I am losing signal in my cell lysis buffer / The azide is not crosslinking."
Diagnosis: Reductive Decomposition (The "Staudinger" Trap)
Users often employ lysis buffers containing DTT (Dithiothreitol) ,
-
Thiols (DTT/BME): Slowly reduce aryl azides to aryl amines (
). -
Phosphines (TCEP): Rapidly reduce azides via the Staudinger reaction. TCEP is not compatible with azides.
The Mechanism: The reduction converts the reactive azide into an inert amine. An aryl amine cannot form a nitrene upon UV irradiation, rendering the photoaffinity labeling experiment null.
Corrective Protocol:
-
Eliminate Reducing Agents: Prepare a "Lysis Buffer A" (minus DTT/TCEP) for the initial incubation with the probe.
-
Sequential Addition:
-
Step 1: Incubate Probe + Protein (Non-reducing buffer).
-
Step 2: UV Irradiation (Crosslinking).
-
Step 3:Then add reducing agents (DTT/TCEP) for downstream SDS-PAGE or MS analysis.
-
Issue C: "The solution turns cloudy upon addition to PBS."
Diagnosis: Aggregative Precipitation The 1,4-benzodioxine core is lipophilic. When a concentrated organic stock (e.g., 100 mM in DMSO) is "shock diluted" into 100% aqueous buffer, the molecules aggregate before they can disperse.
Corrective Protocol:
-
Solvent Match: Ensure the working solution contains a minimum of 1-5% DMSO or Ethanol to maintain solubility.
-
Stepwise Dilution: Do not dilute 1000x in one step. Dilute 10x into an intermediate buffer (e.g., 50% DMSO), vortex, then dilute further into the final aqueous buffer.
Visualizing the Instability Pathways
The following diagram illustrates the fate of 6-azido-2,3-dihydro-1,4-benzodioxine under different stress conditions.
Figure 1: Degradation pathways.[1][2] The primary risks are unintended photolysis (left branch) and chemical reduction (right branch).
Validated Experimental Protocols
Protocol 1: Stability Check via UV-Vis Spectroscopy
Use this protocol to verify if your stock solution has degraded.
-
Baseline: Prepare a 50 µM solution of the compound in 50% DMSO / 50% PBS.
-
Scan: Measure Absorbance from 220 nm to 400 nm.
-
Signature: Look for the characteristic aryl azide absorbance band (typically 250–280 nm , often with a shoulder near 290–310 nm depending on the benzodioxine substitution).
-
Test:
-
Expose half the sample to UV light (365nm) for 5 minutes.
-
Re-scan.
-
Pass Criteria: The UV-exposed sample must show a significant decrease or shift in the primary azide peak. If the peak does not change upon UV exposure, the starting material was already degraded (likely reduced to the amine).
-
Protocol 2: Safe Handling for Biological Assays
Optimized to prevent pre-experiment degradation.
| Step | Action | Technical Rationale |
| 1. Stock Prep | Dissolve in anhydrous DMSO to 10-100 mM. Store at -20°C in amber vials. | Prevents hydrolysis and photolysis during storage. |
| 2. Buffer Prep | Degas PBS; ensure pH is 7.4. Do NOT add DTT/TCEP. | Oxygen removal prevents quenching; absence of thiols prevents reduction. |
| 3. Dilution | Under dimmed light , dilute stock into buffer. Keep DMSO conc. < 5% (unless protein tolerates higher). | Minimizes aggregation while maintaining solubility. |
| 4. Incubation | Incubate with protein in the dark (foil-wrapped tube) for desired time. | Allows equilibrium binding without triggering the "warhead." |
| 5. Activation | Irradiate (typically 365nm or 254nm) for 1-10 mins on ice. | Triggers nitrene formation for covalent crosslinking. |
| 6. Quench | Now you may add DTT-containing loading buffer. | Reduces any remaining unreacted azide and prepares for SDS-PAGE. |
References & Authority
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[3]
-
Authority: The standard reference for photoaffinity labeling chemistries.
-
Relevance: details the kinetics of aryl azide photolysis and the "Staudinger" liability with phosphines.
-
-
Getz, E. B., et al. (1999).[4] "A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry." Analytical Biochemistry, 273(1), 73-80.
-
Authority: Seminal paper comparing TCEP and DTT.
-
Relevance: Establishes the reactivity profile of reductants which inadvertently destroy azide probes.
-
-
Soundararajan, S., et al. (2019).[1] "Aryl Azides as Phosphine-Activated Switches." Scientific Reports, 9, 1470.[1]
-
Authority: Demonstrates the specific reaction between aryl azides and phosphines (like TCEP) in aqueous buffers.
-
Relevance: Confirms that TCEP will destroy the azide functionality via the Staudinger mechanism.
-
-
Guo, J., et al. (2019).[1] "Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides."[5][6] Cellulose, 26, 445–462.
-
Authority: Investigates the reduction of azides by DTT in various solvents.
-
Relevance: Provides experimental proof that DTT reduces azides to amines, validating the incompatibility warning.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aryl Azides as Phosphine-Activated Switches for Small Molecule Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mstechno.co.jp [mstechno.co.jp]
- 4. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 5. Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Poisoning in CuAAC with 6-Azido-2,3-dihydro-1,4-benzodioxine
Executive Summary & Mechanistic Insight
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is widely celebrated for its robustness and functional group tolerance[1]. However, drug development professionals frequently encounter severe yield drop-offs when working with heteroatom-rich substrates like 6-azido-2,3-dihydro-1,4-benzodioxine .
The fundamental issue lies in the molecular anatomy of the substrate. While the azide group is primed for cycloaddition, the 1,4-benzodioxine moiety contains two ether oxygens. Copper(I) is a borderline soft Lewis acid that typically prefers soft ligands (like alkynes)[1]. However, in the absence of strongly coordinating stabilizing ligands, the high local concentration of the bidentate-like oxygen atoms on the benzodioxine ring can outcompete the alkyne for Cu(I) coordination. This drives the formation of stable, off-cycle adducts that act as a thermodynamic sink, sequestering the catalyst and halting the reaction[2]. Furthermore, this prolonged resting state leaves the unprotected Cu(I) highly vulnerable to disproportionation or oxidation to catalytically inactive Cu(II)[1].
Below is the diagnostic logic and mechanistic visualization to help you troubleshoot and rescue your stalled reactions.
Diagnostic workflow for troubleshooting stalled CuAAC reactions involving chelating azides.
Frequently Asked Questions (FAQs)
Q: Why does my reaction stall at 15-20% conversion despite using standard CuSO₄/Ascorbate conditions? A: Standard conditions rely on the alkyne and transient solvent interactions to stabilize the Cu(I) intermediate. When 6-azido-2,3-dihydro-1,4-benzodioxine is introduced, its ether oxygens act as competitive Lewis bases, forming an off-cycle Cu(I)-benzodioxine chelate[2]. Once ~20% of the substrate is consumed, the remaining unreacted azide sequesters the entirety of the active Cu(I) pool, effectively poisoning the catalytic cycle.
Q: My reaction mixture turns green/blue after 30 minutes. What is happening mechanically? A: A green or blue hue is the universal visual indicator of Cu(II) formation. Because the benzodioxine ring sequesters Cu(I) into a stalled resting state, the metal center cannot rapidly turn over via reductive elimination. This prolonged exposure allows trace dissolved oxygen to oxidize the unstable Cu(I) to Cu(II)[1]. The reaction is now dead, not just stalled.
Q: Can I just increase the copper loading to 20 mol% to overcome the poisoning? A: While brute-force catalyst loading can saturate the chelating sites and force the reaction forward, it is highly discouraged. High copper concentrations promote the oxidative Glaser-Hay homocoupling of your terminal alkyne[2], consuming your starting material and creating complex purification challenges. Instead, you must use a tetradentate ligand (like TBTA or THPTA) to shield the copper.
Quantitative Performance Data
To illustrate the causality of ligand choice on reaction efficiency, review the baseline metrics for 6-azido-2,3-dihydro-1,4-benzodioxine cycloadditions:
| Reaction Condition | Ligand System | Cu Loading (mol%) | Ascorbate (mol%) | Time to >95% Conv. | Primary Byproducts |
| Standard (Unoptimized) | None | 5.0 | 10.0 | Stalled at ~20% | Glaser coupling, Cu(II) salts |
| Brute-Force Loading | None | 20.0 | 40.0 | 24 hours | High Glaser coupling |
| Ligand-Accelerated (Org) | TBTA | 1.0 | 5.0 | 4 hours | None |
| Ligand-Accelerated (Aq) | THPTA | 1.0 | 5.0 | 2 hours | None |
Self-Validating Experimental Protocols
To prevent the ether oxygens of the benzodioxine ring from poisoning the catalyst, you must employ Ligand-Accelerated Catalysis . The following protocols are designed as self-validating systems, ensuring you can visually and chemically confirm success at each step.
Protocol A: Ligand-Accelerated CuAAC (Rescue Protocol)
Use this protocol when working in aqueous/organic mixtures (e.g., t-BuOH/H₂O or DMSO/H₂O). We utilize THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) because its tetradentate nature binds Cu(I) strongly enough to outcompete the benzodioxine oxygens, while still allowing the alkyne to coordinate.
Step 1: Catalyst Pre-Complexation (Critical Causality Step)
-
Action: In a separate vial, mix CuSO₄·5H₂O (1.0 mol%) and THPTA ligand (1.5 mol%) in degassed water.
-
Why: Pre-complexing ensures the copper is immediately shielded by the tetradentate ligand before it ever encounters the chelating benzodioxine moiety.
-
Validation: The solution should appear pale blue, confirming the formation of the Cu(II)-THPTA complex.
Step 2: Substrate Priming
-
Action: In your main reaction flask, dissolve your terminal alkyne (1.0 equiv) and 6-azido-2,3-dihydro-1,4-benzodioxine (1.05 equiv) in the chosen solvent mixture. Degas by sparging with N₂ or Argon for 10 minutes.
-
Why: Removing dissolved oxygen prevents the irreversible oxidation of Cu(I) to Cu(II)[1].
Step 3: Catalyst Introduction and Reduction
-
Action: Add the pre-complexed Cu/THPTA solution to the main reaction flask. Immediately add freshly prepared Sodium Ascorbate (5.0 mol%) in degassed water.
-
Why: Ascorbate reduces the shielded Cu(II) to the active Cu(I) species[1].
-
Validation: Self-Validating Checkpoint: The solution must transition from pale blue to colorless or pale yellow within 30 seconds. If the solution remains blue, your ascorbate is degraded, or oxygen is present. Do not proceed; prepare fresh ascorbate.
Step 4: Reaction Monitoring
-
Action: Stir at room temperature. The reaction should reach >95% conversion within 2-4 hours.
Protocol B: Continuous Reductant Feeding (For Highly Oxidative Environments)
If your reaction must be run in open air or if the solution turns green mid-reaction, use this modification.
-
Action: Instead of a single bolus of Sodium Ascorbate, prepare a 1M solution of Ascorbate in a syringe pump. Feed the reductant continuously at a rate of 2 mol% per hour.
-
Why: Continuous feeding maintains a constant reductive pressure, ensuring any Cu(I) that temporarily dissociates from the THPTA ligand and gets oxidized is immediately reduced back into the catalytic cycle[1].
-
Validation: The reaction mixture will maintain a steady pale yellow color throughout the duration of the synthesis.
Mechanistic Pathway Visualization
CuAAC cycle vs. off-cycle catalyst poisoning by benzodioxine ether oxygen chelation.
References
- Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes - ACS Public
- Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing).
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC.
Sources
challenges in scaling up reactions with 6-azido-2,3-dihydro-1,4-benzodioxine
Executive Summary & Molecule Profile[1]
6-azido-2,3-dihydro-1,4-benzodioxine is a specialized aryl azide intermediate used primarily in "Click" chemistry (CuAAC) to attach the pharmacologically active 1,4-benzodioxane scaffold to diverse drug linkers. While aryl azides are generally more stable than their alkyl counterparts, the electron-rich nature of the benzodioxane ring significantly lowers the activation energy for decomposition.
Scaling this reaction from milligram to multigram (or kilogram) quantities introduces non-linear risks, primarily thermal runaway and hydrazoic acid (
Physicochemical Profile
| Parameter | Specification | Critical Note |
| Molecular Weight | 177.16 g/mol | Low MW increases energy density. |
| C/N Ratio | ~2.66 | Warning: Ratio < 3 indicates high explosive potential. |
| Decomposition Onset | ~140–150 °C (Est.) | Exothermic decomposition can trigger shock sensitivity. |
| State | Oil or Low-Melting Solid | Oils are harder to purify; avoid distillation. |
Safety Protocol: The "Zero-Tolerance" Rules
Before attempting any scale-up (>5g), you must validate your safety parameters. The benzodioxane moiety is electron-donating, which can destabilize the azide group relative to a simple phenyl azide.[1]
Critical Safety Logic (DOT Diagram)
Figure 1: Decision logic for scaling aryl azide reactions. DSC = Differential Scanning Calorimetry.[1][2][3]
Primary Hazards[5]
-
Hydrazoic Acid (
): If you synthesize the azide via diazotization of 6-amino-1,4-benzodioxane using and acid (e.g., or ), you generate in situ.[4]-
Threshold:
is volatile (B.P. 37°C) and explosive. -
Control: Maintain reactor temperature <10°C during addition. Use a caustic scrubber (NaOH) for off-gassing.
-
-
Metal Azides: Do not use metal spatulas or copper tubing/fittings during the synthesis step. Reacting
with heavy metals forms highly shock-sensitive explosives.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Concentration Limits: Never concentrate the reaction mixture to dryness if the purity is unknown. Keep azide concentration <0.5 M in solution during reaction.
Synthesis & Scale-Up Workflow
The most robust route to 6-azido-2,3-dihydro-1,4-benzodioxine is the diazotization of the commercially available amine.
Experimental Protocol: Diazotization Scale-Up (10g Scale)
Reagents:
-
6-amino-2,3-dihydro-1,4-benzodioxine (1.0 eq)
- (1.2 eq)
- (1.2 eq)
-
(6 M, aqueous) or
(20%)
Step-by-Step Methodology:
-
Amine Dissolution: In a 3-neck round bottom flask equipped with an internal thermometer and overhead stirrer (magnetic stirring is insufficient for slurries), dissolve the amine in acid at 0°C.
-
Why: Overhead stirring prevents "hot spots" where diazonium salts can decompose.
-
-
Diazotization: Add
(aq) dropwise, maintaining internal temp <5°C.-
Checkpoint: Verify diazotization with starch-iodide paper (turns blue/black instantly).
-
-
Azidation: Add
solution dropwise. CAUTION: Nitrogen gas evolution will be vigorous.-
Foam Control: Add a defoamer (e.g., octanol) if needed. Ensure headspace is purged with
to a scrubber.
-
-
Workup: Extract with Ethyl Acetate or MTBE. Wash with saturated
to remove trace acid (prevents carryover). -
Isolation: Do NOT distill. Evaporate solvent at reduced pressure (bath <30°C) only until a concentrated oil is obtained. Use this crude oil directly or purify via silica plug.
Synthesis Workflow Diagram (DOT)
Figure 2: Synthetic pathway from amine precursor to Click chemistry product.
Technical Support: Troubleshooting & FAQs
Q1: The reaction mixture turned dark black/tarry during diazotization. What happened?
Diagnosis: Decomposition of the diazonium intermediate ("Schiemann-like" decomposition). Root Cause: The internal temperature likely exceeded 5–10°C during the exothermic addition of nitrite, or the stirring was inefficient. Solution:
-
Check Cooling: Use an acetone/dry ice bath or a cryostat, not just wet ice.
-
Stirring: Switch to an overhead mechanical stirrer. Magnetic bars often decouple in thick slurries.
-
Rate: Slow down the addition rate of
.
Q2: I see a sudden pressure spike during the azide addition.
Diagnosis: Rapid nitrogen evolution (
-
Ventilation: Ensure the system is open to a scrubber (do not seal the vessel!).
-
Dosing: Use a dropping funnel with a pressure-equalizing arm. Add
only as fast as the gas evolution allows.
Q3: My "Click" reaction (CuAAC) with this azide is stalling or turning green.
Diagnosis: Catalyst poisoning or oxidation. Root Cause: The benzodioxane oxygen atoms can weakly chelate copper, potentially altering the catalyst geometry. Green color indicates Cu(II) formation (inactive). Solution:
-
Reducing Agent: Increase Sodium Ascorbate loading to 2–5 equivalents to keep Copper in the Cu(I) state.
-
Ligand: Use a stabilizing ligand like TBTA or THPTA to protect the Cu(I) from oxidation and chelation interference.
-
Deoxygenation: Sparge solvents with Argon for 15 mins before adding the catalyst.
Q4: How do I remove Copper residues from the benzodioxane product?
Diagnosis: Benzodioxane derivatives often retain metals. Solution:
-
Wash: Use aqueous EDTA or dilute Ammonium Hydroxide (
) during workup. -
Scavengers: Stir the organic phase with "QuadraSil MP" or similar thiourea-based scavengers before evaporation.
Q5: Can I store the isolated azide?
Recommendation:
-
Short Term: Yes, in solution (e.g., EtOAc or DCM) at 4°C, protected from light.
-
Long Term: Not recommended. Aryl azides can degrade slowly. Prepare fresh if possible.
-
Pure Form: Avoid storing >5g of neat oil. It is safer to store as a stock solution.
References
-
Safety of Azide Scale-Up
-
Benzodioxane Synthesis
-
Thermal Stability Data
-
General Click Chemistry Safety
-
Azide Compounds - Environmental Health and Safety. Florida State University. Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SYNTHESIS OF 2-R-AMINO-5,6-ETHYLENE-1,4-DIOXYBENZTHIAZOLANE FROM 6-AMINO-1,4-BENZODIOXANE [es.vestnik-tnu.com]
- 10. oligofastx.com [oligofastx.com]
- 11. scielo.br [scielo.br]
- 12. chimia.ch [chimia.ch]
- 13. beilstein-archives.org [beilstein-archives.org]
- 14. hsrm.umn.edu [hsrm.umn.edu]
Technical Support Center: Post-Conjugation Purification of 6-Azido-2,3-dihydro-1,4-benzodioxine Bioconjugates
This technical support guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals engaged in the purification of bioconjugates synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) utilizing 6-azido-2,3-dihydro-1,4-benzodioxine. The effective removal of the copper catalyst is a critical step to ensure the integrity, functionality, and safety of the final bioconjugate for downstream applications.
Troubleshooting Guide: Navigating Challenges in Copper Catalyst Removal
The removal of copper catalysts can present several challenges, from product loss to incomplete purification. This section provides a systematic approach to identifying and resolving common issues.
Decision-Making Workflow for Copper Removal Strategy
The selection of an appropriate copper removal strategy is contingent on the nature of the bioconjugate and the specific experimental context. The following workflow provides a decision-making framework.
Caption: Decision tree for selecting a suitable copper removal method.
Common Issues and Solutions
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| Low recovery of bioconjugate | 1. Precipitation during chelation: Changes in pH or ionic strength upon addition of a chelating agent like EDTA can cause the bioconjugate to precipitate.[1] | Solution: Perform a buffer screen to determine the optimal pH and buffer composition for your bioconjugate's stability before scaling up the purification. |
| 2. Non-specific binding: The bioconjugate may be binding to the copper chelating resin.[2] | Solution: Pre-block the resin with a non-specific protein such as Bovine Serum Albumin (BSA) before introducing your sample. Alternatively, screen different types of chelating resins.[2] | |
| 3. Loss during dialysis/SEC: The molecular weight cut-off (MWCO) of the dialysis membrane or the pore size of the SEC resin may be too large for the bioconjugate.[1] | Solution: Ensure the MWCO of the dialysis membrane or the pore size of the SEC resin is appropriate for your bioconjugate to prevent its loss.[1] | |
| Incomplete copper removal | 1. Inefficient chelation: The concentration of the chelating agent (e.g., EDTA) may be insufficient, or the pH may not be optimal for complex formation.[1][3] | Solution: Increase the concentration of EDTA (typically in the range of 10-50 mM) and ensure the pH is around 8.0 for optimal chelation.[1][4] Performing multiple washes with fresh EDTA solution can also improve efficiency. |
| 2. Saturation of chelating resin: The binding capacity of the resin may have been exceeded by the amount of copper in the reaction.[1] | Solution: Use a larger volume of resin or perform the purification in multiple batches. Refer to the manufacturer's specifications for the resin's binding capacity. | |
| 3. Strong association of copper with the bioconjugate: Some biomolecules may have sites that strongly coordinate with copper, making it difficult to remove. | Solution: Combine methods for more effective removal. For instance, perform an initial wash with a chelating agent followed by size-exclusion chromatography or dialysis.[1] | |
| Bioconjugate degradation | 1. Copper-catalyzed generation of reactive oxygen species (ROS): Residual copper can catalyze the formation of ROS, which can damage the bioconjugate.[1][5] | Solution: Expedite the copper removal process immediately after the conjugation reaction. The inclusion of a Cu(I)-stabilizing ligand like THPTA or BTTAA during the reaction can also help protect the biomolecule from ROS.[5] |
| Altered bioconjugate activity | 1. Denaturation or aggregation: The presence of copper ions can lead to protein aggregation and denaturation, resulting in a loss of biological activity.[1] | Solution: Prompt and thorough removal of copper is essential. Analyze the purified bioconjugate using techniques like dynamic light scattering (DLS) to check for aggregation. |
Frequently Asked Questions (FAQs)
Q1: Why is it imperative to remove the copper catalyst after the bioconjugation reaction?
A1: Residual copper ions can be highly detrimental for several reasons:
-
Cellular Toxicity: Copper ions are toxic to cells, which is a significant concern for bioconjugates intended for use in cell-based assays or as therapeutic agents.[1][3]
-
Biomolecule Integrity: Copper can promote the aggregation and denaturation of proteins, leading to a loss of their biological function.[1]
-
Generation of Reactive Oxygen Species (ROS): Copper can catalyze the formation of ROS, which can lead to oxidative damage of the bioconjugate and other molecules in the sample.[1][5]
-
Interference with Downstream Applications: The presence of copper can interfere with various analytical techniques and biological assays, such as fluorescence-based methods, leading to unreliable results.[3]
Q2: What are the most common methods for removing copper catalysts from bioconjugate samples?
A2: The primary methods for copper catalyst removal include:
-
Chelating Agent Washes: Using solutions of chelating agents like Ethylenediaminetetraacetic acid (EDTA) to form a stable, water-soluble complex with copper ions, which can then be separated from the bioconjugate.[1][3]
-
Copper Chelating Resins: Employing solid-phase resins that have a high affinity for copper ions to capture the catalyst from the reaction mixture.[1] These are often referred to as metal scavengers.[6]
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size, allowing the larger bioconjugate to be separated from the smaller copper ions and catalyst complexes.[1]
-
Dialysis/Buffer Exchange: This method involves exchanging the reaction buffer with a copper-free buffer, often containing a chelating agent, to gradually remove the copper catalyst.[1][7]
Q3: How do I choose the most suitable copper removal method for my specific bioconjugate?
A3: The choice of method depends on several factors, including the properties of your bioconjugate (e.g., solubility, stability, and size), the scale of your reaction, and the required level of purity.[8] For large biomolecules like proteins and antibodies, dialysis and SEC are often preferred.[1] For smaller, organic-soluble bioconjugates, aqueous washes with a chelating agent or filtration through a silica plug can be effective.[2][8] For aqueous-soluble small molecules, copper chelating resins are a good option.[1]
Q4: Can the 6-azido-2,3-dihydro-1,4-benzodioxine moiety itself interact with the copper catalyst?
A4: While the primary interaction of the copper catalyst is with the azide and alkyne groups to facilitate the cycloaddition, it's worth noting that certain azide-containing molecules can act as chelating agents for copper, which can accelerate the "click" reaction.[5][9] The ether oxygens in the 2,3-dihydro-1,4-benzodioxine ring system are not strong copper chelators in the same way as specifically designed picolyl azides are.[10] However, it is always good practice to ensure thorough removal of copper to prevent any potential low-affinity interactions that could affect the bioconjugate's properties.
Experimental Protocols
Protocol 1: Copper Removal using EDTA Chelation Wash
This protocol is suitable for bioconjugates that are soluble in an organic solvent immiscible with water.
-
Reaction Quenching: Once the CuAAC reaction is complete, dilute the reaction mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 0.5 M EDTA solution (pH 8.0).
-
Extraction: Vigorously shake the separatory funnel and then allow the layers to separate. The aqueous layer may develop a blue or green color, indicating the formation of the copper-EDTA complex. Drain and collect the aqueous layer.[8]
-
Repeat: Repeat the aqueous wash two more times with fresh EDTA solution to ensure complete removal of the copper.[8]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified bioconjugate.[8]
Protocol 2: Copper Removal using a Copper Chelating Resin
This protocol is suitable for both aqueous and organic-soluble bioconjugates.
-
Resin Equilibration: Equilibrate the copper chelating resin according to the manufacturer's instructions. This typically involves washing the resin with the same buffer or solvent as your reaction mixture.
-
Incubation: Add the crude reaction mixture containing the bioconjugate and copper catalyst to the equilibrated resin. Incubate the mixture with gentle agitation for 30-60 minutes at room temperature.[1]
-
Separation: Separate the resin from the solution containing the purified bioconjugate. This can be done by filtration or centrifugation, depending on the resin format.
-
Washing: Wash the resin with a small amount of fresh solvent or buffer to recover any bioconjugate that may have been retained. Combine this wash with the solution from the previous step.
-
Further Processing: The solution now contains the purified bioconjugate, which can be further processed as needed (e.g., buffer exchange, concentration).
Protocol 3: Copper Removal by Dialysis
This protocol is ideal for larger biomolecules such as proteins and antibodies.
-
Sample Preparation: Place the crude reaction mixture into a dialysis tubing with an appropriate molecular weight cut-off (MWCO) that will retain your bioconjugate but allow small molecules like the copper catalyst and excess reagents to pass through.
-
Dialysis Setup: Immerse the sealed dialysis tubing in a large volume of a suitable buffer (e.g., PBS, pH 7.4) containing 5-10 mM EDTA. Stir the buffer gently.
-
Buffer Exchange: Dialyze for at least 4 hours or overnight at 4°C. Change the dialysis buffer to one without EDTA and continue to dialyze for another 4 hours or overnight to remove the EDTA-copper complex and any remaining EDTA.[7][11]
-
Repeat Buffer Exchange: Perform at least one more buffer exchange with fresh, cold buffer without EDTA to ensure complete removal.
-
Sample Recovery: Carefully remove the dialysis tubing from the buffer and recover the purified bioconjugate solution.
References
- BenchChem. (2025). Removing excess copper catalyst from But-2-yn-1-ylglycine labeling. BenchChem.
- ResearchGate. (2022). Is there another way to get rid of the remnants of the copper catalyst?. ResearchGate.
- BenchChem. (2025). Technical Support Center: Copper Catalyst Removal from CuAAC Reactions. BenchChem.
- ECHEMI. (n.d.). How can I remove copper from a click reaction mixture using EDTA?. ECHEMI.
- Besanceney-Webler, C., et al. (2011). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Journal of the American Chemical Society.
- BenchChem. (2025). Technical Support Center: Copper Catalyst Removal in Click Chemistry. BenchChem.
- Biotage. (2023). Metal Scavengers: An alternative to recrystallization for removing metals?. Biotage.
- Technology Networks. (n.d.). SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Technology Networks.
- Biotage. (n.d.). Metal Scavenger User Guide. Biotage.
- Sigma-Aldrich. (n.d.). Metal Scavengers. Sigma-Aldrich.
- ResearchGate. (2014). How to remove copper after CuAAc click reaction?. ResearchGate.
- ResearchGate. (2017). Procedures for EDTA removal from protein samples and detection of.... ResearchGate.
- Ting Laboratory. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Ting Laboratory.
- DSpace@MIT. (n.d.). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. DSpace@MIT.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Metal scavengers | Johnson Matthey | Johnson Matthey [matthey.com]
- 5. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling [dspace.mit.edu]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Bioconjugation of 6-Azido-2,3-dihydro-1,4-benzodioxine: A Comparative Guide to CuAAC vs. SPAAC
For researchers and drug development professionals, the precise modification of pharmacologically active scaffolds is a critical step in therapeutic design. 6-Azido-2,3-dihydro-1,4-benzodioxine (CAS: 1197233-09-2) is a highly versatile building block 1. The benzodioxine moiety is a privileged structure frequently found in CNS therapeutics and alpha-adrenergic antagonists, while its terminal azide group serves as a bioorthogonal handle for "click chemistry" bioconjugation.
When conjugating this molecule to fluorophores, targeting peptides, or polymers, scientists must choose between the two pillars of azide-alkyne cycloaddition: CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) and SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition). This guide provides an objective, data-driven comparison of these methodologies, detailing the causality behind experimental choices to ensure self-validating and reproducible workflows.
Mechanistic Pathways & Logical Grounding
While both CuAAC and SPAAC yield a highly stable triazole linkage, their activation mechanisms dictate their kinetics, regioselectivity, and biocompatibility 2.
The CuAAC Pathway
CuAAC relies on a Copper(I) catalyst to lower the activation energy of the cycloaddition. The Cu(I) species coordinates with a terminal alkyne to form a highly reactive copper-acetylide intermediate, which then reacts with the azide handle of the benzodioxine derivative 3.
Caption: CuAAC mechanism: Cu(I) catalyzes the rapid, regioselective cycloaddition of azide and alkyne.
The SPAAC Pathway
To circumvent the cytotoxicity of copper, SPAAC utilizes the inherent thermodynamic instability of strained cyclooctynes (e.g., DBCO or BCN). The massive ring strain (~18 kcal/mol) forces the alkyne into a bent geometry, providing the necessary driving force to react with the azide without any metal catalyst 4.
Caption: SPAAC mechanism: Inherent ring strain drives the catalyst-free cycloaddition, yielding regioisomers.
Quantitative Data Comparison
The selection between CuAAC and SPAAC is a calculated trade-off between reaction speed, structural bulk, and biological compatibility 2.
| Parameter | CuAAC | SPAAC |
| Second-Order Rate Constant | ||
| Catalyst Requirement | Cu(I) (e.g., from CuSO | None (Catalyst-free) |
| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of 1,4- and 1,5-regioisomers |
| Biocompatibility | Limited (Cu toxicity, ROS generation) | Excellent (Safe for in vivo and live cells) |
| Reagent Steric Bulk | Minimal (Terminal alkyne is small) | High (Cyclooctynes are bulky/hydrophobic) |
| Typical Reaction Time | 30 minutes – 2 hours | 2 hours – 12+ hours |
Note: CuAAC reactions proceed approximately 100-fold faster than SPAAC reactions, making them ideal for dilute in vitro conjugations [[5]]().
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every critical reagent choice is grounded in mechanistic causality.
Protocol A: CuAAC Conjugation of 6-Azido-2,3-dihydro-1,4-benzodioxine
Best for: In vitro synthesis, material science, and applications requiring absolute structural uniformity (single regioisomer).
Causality & Logic:
-
THPTA Ligand: Cu(I) is highly unstable in aqueous aerobic environments and rapidly oxidizes to Cu(II), generating reactive oxygen species (ROS) that degrade biomolecules. THPTA coordinates Cu(I), shielding it from oxidation and accelerating the click reaction by lowering the activation barrier 5.
-
Fresh Ascorbate: Sodium ascorbate reduces Cu(II) to the active Cu(I) species. It must be prepared fresh because it readily oxidizes in air; degraded ascorbate will stall the catalytic cycle 5.
Step-by-Step Workflow:
-
Preparation: Dissolve 6-azido-2,3-dihydro-1,4-benzodioxine (100 µM final) and your terminal alkyne-probe (120 µM final) in a degassed PBS/DMSO (80:20) buffer.
-
Catalyst Complexation: In a separate tube, pre-mix 1 mM CuSO
with 5 mM THPTA ligand. Incubate for 5 minutes. Pre-complexation ensures Cu(I) is immediately stabilized upon reduction. -
Initiation: Add the Cu/THPTA complex to the reaction vessel. Immediately initiate the reaction by adding freshly prepared Sodium Ascorbate (10 mM final).
-
Incubation: Stir at room temperature for 1 hour.
-
Self-Validation (QC Step): Extract a 10 µL aliquot and quench with 5 mM EDTA (to strip the copper catalyst). Analyze via LC-MS.
-
Validation Metric: Confirm the complete disappearance of the
177.16 peak (unreacted azide) and the emergence of a single, sharp product peak corresponding to the exclusively formed 1,4-triazole conjugate.
-
Protocol B: SPAAC Conjugation of 6-Azido-2,3-dihydro-1,4-benzodioxine
Best for: In vivo labeling, live-cell imaging, and radiopharmaceutical development where metal toxicity or catalyst interference is unacceptable.
Causality & Logic:
-
DBCO Selection: DBCO (Dibenzocyclooctyne) is chosen over standard cyclooctyne (OCT) because the fused aromatic rings impart massive angle strain, providing a higher second-order rate constant to compensate for the lack of a metal catalyst 4.
-
Regioisomer Awareness: Because SPAAC lacks the coordinating metal that forces regiocontrol, it will inherently produce a mixture of 1,4- and 1,5-regioisomers 6.
Step-by-Step Workflow:
-
Preparation: Combine 6-azido-2,3-dihydro-1,4-benzodioxine (100 µM) and the DBCO-modified probe (150 µM) in a PBS/DMSO (90:10) buffer. No reducing agents or inert atmosphere are required.
-
Incubation: Incubate the mixture at room temperature for 4 to 6 hours with gentle agitation.
-
Self-Validation (QC Step): Monitor the reaction progression via UV-Vis spectroscopy and LC-MS.
-
Validation Metric 1 (UV-Vis): The characteristic absorbance peak of the DBCO alkyne bond at 309 nm will steadily decrease as the cycloaddition consumes the strained ring.
-
Validation Metric 2 (LC-MS): The chromatogram must reveal the formation of two closely eluting peaks with identical mass. Recognizing this validates the expected formation of the 1,4- and 1,5-regioisomers and prevents misinterpreting the chromatogram as containing an impurity 6.
-
Strategic Conclusion
When modifying 6-azido-2,3-dihydro-1,4-benzodioxine, the choice of conjugation chemistry dictates the downstream utility of the molecule. CuAAC remains the gold standard for in vitro synthesis due to its unparalleled speed and absolute regiocontrol, ensuring the benzodioxine derivative maintains a uniform pharmacokinetic profile. However, if the end goal involves live-cell assays or in vivo biological environments where copper toxicity is a limiting factor, SPAAC is the mandatory alternative, provided the researcher accounts for the slower kinetics and the steric bulk introduced by the cyclooctyne moiety.
References
-
Creative Biolabs. "Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)." Creative-biolabs.com. Available at:[Link]
-
ACS Publications. "Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications." Acs.org. Available at: [Link]
-
MDPI. "Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction." Mdpi.com. Available at: [Link]
Sources
Publish Comparison Guide: Stability Assessment of Triazole Linkages Derived from 6-Azido-2,3-Dihydro-1,4-Benzodioxine
Executive Summary
This guide evaluates the physicochemical and metabolic stability of the 1,2,3-triazole linkage generated from 6-azido-2,3-dihydro-1,4-benzodioxine . As a pharmacophore, the 1,4-benzodioxine scaffold is ubiquitous in alpha-adrenergic antagonists and antidepressants. When conjugated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the resulting 1,4-disubstituted 1,2,3-triazole serves as a robust bioisostere to traditional amide or ester linkages.
Key Findings:
-
Chemical Stability: The triazole linkage exhibits superior resistance to hydrolysis across a broad pH range (pH 2–12) compared to amides and esters.
-
Metabolic Stability: Unlike amides, which are susceptible to amidases, the triazole ring is inert to proteolytic cleavage. However, the electron-rich benzodioxine core requires monitoring for Phase I oxidative metabolism (hydroxylation).
-
Structural Integrity: The planar nature of the triazole-benzodioxine conjugate mimics the steric and electronic profile of trans-amides while eliminating the liability of cis-trans isomerization.
Technical Background: The Benzodioxine-Triazole Scaffold
The precursor, 6-azido-2,3-dihydro-1,4-benzodioxine , is a specialized building block. The electron-donating oxygen atoms in the benzodioxine ring increase the electron density of the attached aromatic system. When this azide reacts with a terminal alkyne, it forms a 1,4-disubstituted 1,2,3-triazole.[1]
Synthesis Pathway (CuAAC)
The stability of the linkage is inherent to the aromaticity of the triazole ring formed during the reaction.
Caption: Formation of the chemically inert triazole linkage via CuAAC reaction.
Comparative Stability Analysis
The following analysis compares the 6-azido-2,3-dihydro-1,4-benzodioxine derived triazole against standard bioconjugation linkages.
Chemical & Enzymatic Stability Matrix
| Feature | 1,2,3-Triazole (Benzodioxine) | Amide Linkage | Ester Linkage | Hydrazone |
| Hydrolytic Stability (pH 7.4) | High ( | High | Moderate | Low (pH dependent) |
| Acid Stability (pH < 4) | High (Resistant) | High | Moderate | Unstable (Hydrolyzes) |
| Protease Resistance | Complete (Non-substrate) | Susceptible (Amidases) | Susceptible (Esterases) | N/A |
| Redox Stability | High (Resistant to reduction) | High | High | Moderate |
| Metabolic Liability | Low (Ring hydroxylation possible) | Moderate (Cleavage) | High (Cleavage) | High (Hydrolysis) |
Mechanistic Insight
-
Triazole vs. Amide: While amides are stable chemically, they are prime targets for endogenous proteases and amidases in vivo. The triazole ring mimics the dipole moment and planarity of a trans-amide bond (approx. 5 Debye) but lacks the scissile bond required for enzymatic hydrolysis [1].
-
Benzodioxine Effect: The 2,3-dihydro-1,4-benzodioxine moiety is electron-rich. While the triazole linker itself is stable, the benzodioxine ring can be a substrate for CYP450 enzymes (specifically CYP2D6 and CYP3A4), potentially leading to hydroxylation at the aromatic ring positions. However, the linkage connecting the pharmacophore remains intact [2].
Experimental Protocols for Stability Assessment
To validate the stability of your specific conjugate, the following standardized protocols are recommended.
Protocol A: Chemical Stability (pH Stress Test)
Objective: Determine non-enzymatic hydrolytic stability.
-
Preparation: Dissolve the benzodioxine-triazole conjugate (10 µM) in buffers of varying pH (PBS pH 7.4, Acetate pH 4.0, Borate pH 9.0) containing 10% DMSO.
-
Incubation: Incubate at 37°C and 60°C (accelerated stability).
-
Sampling: Aliquot samples at t=0, 24h, 48h, and 7 days.
-
Analysis: Analyze via RP-HPLC or LC-MS/MS.
-
Criteria: Linkage is considered stable if >95% parent compound remains after 7 days at 37°C.
Protocol B: Microsomal Stability (Metabolic)
Objective: Assess susceptibility to Phase I metabolism (CYP450).
-
System: Pooled Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.
-
Reaction: Pre-incubate microsomes with test compound (1 µM) for 5 min at 37°C.
-
Initiation: Add NADPH-regenerating system (1 mM NADPH final).
-
Timepoints: Quench reaction at 0, 15, 30, and 60 min using ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine
and intrinsic clearance ( ).
Expected Outcome:
-
Triazole Linker: No cleavage fragments (amine/alkyne) should be detected.
-
Benzodioxine Core: Monitor for +16 Da mass shifts (hydroxylation) or -2 Da (dehydrogenation), which indicates core metabolism rather than linker failure.
Decision Logic & Degradation Pathways
The diagram below illustrates the divergent degradation pathways between the Triazole linkage and its alternatives, highlighting why the Triazole is preferred for harsh physiological environments.
Caption: Comparison of degradation pathways. The triazole linkage resists cleavage, maintaining payload connectivity even during core metabolism.
Conclusion
For applications requiring high physiological stability, the triazole linkage derived from 6-azido-2,3-dihydro-1,4-benzodioxine is superior to amide and ester equivalents. It functions as a non-classical bioisostere that retains the geometry of an amide bond without the susceptibility to enzymatic hydrolysis.
Recommendation: Use this linkage when the therapeutic payload must survive systemic circulation to reach a target tissue, or when designing inhibitors where the linker participates in rigid H-bonding interactions within a protein pocket.
References
-
Electronic and Steric Properties of 1,2,3-Triazoles: Title: 1,2,3-Triazoles as Amide Bioisosteres: Discovery of a New Class of Potent HIV-1 Vif Antagonists.[2] Source: National Institutes of Health (PMC) URL:[Link]
-
Benzodioxine Scaffold Applications: Title: Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds.[3] Source: Current Organic Chemistry URL:[Link]
-
Triazole Physicochemical Properties: Title: Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.[4][5] Source: ACS Publications URL:[Link]
Sources
- 1. New 1,2,3-Triazoles from (R)-Carvone: Synthesis, DFT Mechanistic Study and In Vitro Cytotoxic Evaluation | MDPI [mdpi.com]
- 2. 1,2,3-Triazoles as amide bioisosteres: discovery of a new class of potent HIV-1 Vif antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Optimizing Bioconjugation Efficiency: A Head-to-Head Comparison of Azide Linkers
The selection of an appropriate azide linker is a foundational decision in the design of bioconjugation workflows, antibody-drug conjugates (ADCs), and surface functionalization strategies. While the azide moiety (–N₃) is universally recognized for its bioorthogonality, the structural context of the azide—whether aliphatic, aromatic, sterically hindered, or PEGylated—dictates the reaction kinetics, aqueous solubility, and ultimate conjugation yield.
As an application scientist, I often see bioconjugation failures attributed to the "click" reaction itself, when the true culprit is an incompatible azide linker. This guide provides an objective, data-driven comparison of azide linkers, exploring the causality behind their performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Mechanistic Foundations: The Role of the Azide Linker
The utility of azide-containing reagents lies in their ability to participate in highly selective 1,3-dipolar cycloadditions. However, the mechanism of activation differs drastically depending on the chosen pathway, which in turn dictates which azide linker will perform best.
-
CuAAC: Relies on a copper(I) catalyst to form a highly reactive copper-acetylide intermediate. This pathway is highly sensitive to the electronic properties of the azide.
-
SPAAC: Utilizes ring strain (e.g., DBCO, BCN) to lower the activation energy, bypassing the need for toxic copper. This pathway is overwhelmingly dominated by steric hindrance1.
Mechanistic pathways of CuAAC and SPAAC highlighting catalyst dependence and triazole products.
Head-to-Head Comparison: Azide Classes
To make informed decisions, we must evaluate azides across three critical parameters: intrinsic reaction rate, steric profile, and microenvironmental behavior (hydrophilicity).
Aliphatic Azides (Primary vs. Secondary vs. Tertiary)
In SPAAC, the bulky nature of cyclooctynes (like DBCO) requires a clear trajectory to the azide dipole. Primary alkyl azides (e.g., benzyl azide) exhibit superior reactivity because the terminal nitrogen is highly accessible. As steric bulk increases (secondary azides), the second-order rate constant drops by up to 10-fold. Tertiary azides are virtually unreactive in SPAAC, yielding less than 10% product even after days of incubation 1.
Aromatic Azides (Aryl Azides)
Aryl azides are highly stable and feature delocalized electrons. In CuAAC, electron-withdrawing groups on the aryl ring accelerate the reaction. However, in SPAAC, their performance depends heavily on the cyclooctyne used. While DBCO prefers aliphatic azides, endo-BCN demonstrates significantly faster kinetics with aromatic azides due to favorable orbital overlap and its smaller steric footprint 2.
PEGylated Azides (Azide-PEG)
When conjugating small molecules to large, globular proteins, short aliphatic azides often fail. The causality is simple: hydrophobic alkyl chains tend to bury themselves into the hydrophobic pockets of the protein surface, rendering the azide sterically inaccessible to the incoming alkyne. Azide-PEGs solve this by providing a highly hydrophilic, flexible spacer that extends the azide moiety into the aqueous bulk phase 3. While the intrinsic rate constant of the azide doesn't change, the apparent conjugation yield dramatically increases due to a higher effective collision frequency.
Quantitative Data Summary
| Azide Class | Representative | SPAAC Rate Constant (M⁻¹s⁻¹) | Steric Hindrance | Typical Yield | Primary Use Case |
| Primary Alkyl | Benzyl Azide | ~0.1 - 1.0 | Low | >90% | Standard small-molecule bioconjugation |
| Secondary Alkyl | 1-Azidoethylbenzene | ~0.05 - 0.5 | Moderate | >85% | Specialized labeling |
| Tertiary Alkyl | 2-Azido-2-methylpropane | < 0.01 | High | <10% | Avoid in SPAAC workflows |
| Aryl Azide | Phenyl Azide | ~0.1 - 0.8 | Low | >90% | CuAAC (electron-withdrawing) or BCN |
| PEG-Azide | Azido-PEG4-NHS | ~0.1 - 1.0* | Low (Extended) | >95% | Bulky biomolecule / ADC conjugation |
*Note: The intrinsic kinetic rate of the PEG-azide moiety mirrors primary alkyls, but the apparent yield in macromolecular conjugation increases due to enhanced aqueous solubility and reduced steric shielding.
Experimental Validation: Self-Validating Kinetic Protocol
To empirically determine the efficiency of an azide linker for your specific application, you must measure its second-order rate constant. The following protocol utilizes UV-Vis spectroscopy (or inline ATR-IR for complex biological fluids) under pseudo-first-order conditions 4.
Why is this self-validating? By running the reaction with a massive excess of azide, the reaction mathematically collapses to a first-order decay. If you plot the natural log of absorbance versus time and the line is not straight, your fundamental assumptions (e.g., reagent purity, lack of side reactions like triazoline formation 5) are flawed, instantly alerting you to an experimental error.
Self-validating experimental workflow for real-time kinetic monitoring of SPAAC reactions.
Step-by-Step Methodology:
-
Preparation: Prepare a 50 µM stock solution of DBCO (or BCN) in PBS (pH 7.4). Prepare a 1.0 mM stock solution of your chosen Azide linker (e.g., Azido-PEG4-acid) in the same buffer. Note: The azide must be at least 20x concentrated relative to the cyclooctyne to ensure pseudo-first-order conditions.
-
Baseline Measurement: Blank the UV-Vis spectrophotometer with PBS. Measure the initial absorbance of the DBCO solution at 305 nm (
). (If using ATR-IR, monitor the azide stretch at ~2100 cm⁻¹). -
Initiation: Rapidly inject the Azide solution into the DBCO cuvette. Mix by inversion for 3 seconds and immediately begin continuous spectral scanning.
-
Data Acquisition: Record the absorbance at 305 nm every 10 seconds for 15 minutes. The absorbance will decay as the DBCO is consumed to form the triazole product.
-
Data Analysis:
-
Fit the decay curve to the exponential equation:
-
Extract the observed rate constant (
). -
Calculate the true second-order rate constant (
) by dividing by the concentration of the azide: .
-
Application Scientist Insights: Causality & Selection Logic
When designing a bioconjugation strategy, do not default to the cheapest alkyl azide. Consider the physics of the microenvironment:
-
Beware of Maleimide-Azide Kits: If you are using a bifunctional linker containing both a maleimide and an azide, be aware of unintended side reactions. The electron-rich diene-like system of the maleimide can undergo a slow (3+2) cycloaddition with the azide to form a triazoline ring. These linkers must be generated in situ and used immediately 5.
-
The PEG Advantage in ADCs: In antibody-drug conjugates, the payload is often highly hydrophobic. If you attach a hydrophobic payload via a hydrophobic alkyl azide, the resulting conjugate will likely aggregate, leading to poor pharmacokinetics and rapid clearance. Utilizing an Azide-PEG linker not only improves the SPAAC conjugation yield by extending the reactive moiety away from the antibody surface, but it also masks the hydrophobicity of the payload, maintaining the colloidal stability of the ADC 3.
-
Matching Alkyne to Azide: If your protocol forces you to use an aromatic azide (e.g., due to synthetic constraints of your small molecule), avoid DBCO. Switch your cyclooctyne to endo-BCN, which has significantly faster kinetics with aromatic azides due to reduced steric clashing 2.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry Validation of Protein Labeling with 6-azido-2,3-dihydro-1,4-benzodioxine
This guide provides an in-depth technical comparison and validation workflow for protein labeling using 6-azido-2,3-dihydro-1,4-benzodioxine, a specialized photoaffinity labeling (PAL) probe. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the methodology, objective comparisons with alternative reagents, and detailed experimental protocols to ensure robust and reliable results in identifying and characterizing protein-ligand interactions.
The Principle of Photoaffinity Labeling: Covalently Capturing Molecular Interactions
Photoaffinity labeling is a powerful technique for identifying the cellular targets of small molecules and mapping their binding sites.[1] The core principle involves a ligand analog equipped with a photo-activatable group. This probe is introduced to a biological system where it binds non-covalently to its target protein. Subsequent irradiation with UV light activates the photoreactive group, which then forms a stable, covalent bond with amino acid residues in close proximity within the binding pocket.[1][2] This permanent linkage allows for the isolation and identification of the target protein, which would otherwise be lost during purification due to the transient nature of the original interaction.[2]
Mass spectrometry (MS) is the definitive tool for analyzing these covalently modified proteins. It not only identifies the target protein but can also pinpoint the exact amino acid residues that have been labeled, providing high-resolution structural information about the binding site.[3][4]
The Reagent in Focus: 6-azido-2,3-dihydro-1,4-benzodioxine
The 6-azido-2,3-dihydro-1,4-benzodioxine scaffold is a valuable tool in chemical biology and drug discovery. The 2,3-dihydro-1,4-benzodioxin moiety is found in numerous biologically active compounds, making it a relevant core structure for designing probes to investigate specific protein targets.[5][6] The key functional component for photoaffinity labeling is the aryl azide group (-N₃).
Upon irradiation with UV light (typically ~254-300 nm), the aryl azide releases nitrogen gas (N₂) to generate a highly reactive nitrene intermediate.[7] This nitrene can then insert into various chemical bonds, including C-H, N-H, and O-H bonds of nearby amino acid residues, forming a stable covalent linkage.[8] The choice of an aryl azide offers a balance of stability in the dark, preventing premature reaction, with efficient activation under specific UV conditions.
Experimental Workflow: From Labeling to Mass Spectrometry Validation
A successful photoaffinity labeling experiment relies on a meticulously planned and controlled workflow. The following protocol provides a step-by-step guide, emphasizing the rationale behind each critical stage.
Sources
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of peptide-protein interactions using photoaffinity labeling and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. The Synthesis of 3H-Labelled 8-Azido-N6-Benzyladenine and Related Compounds for Photoaffinity Labelling of Cytokinin-Binding Proteins [mdpi.com]
Comparative Study of 6-Azido-2,3-dihydro-1,4-benzodioxine and NHS Ester Linkers in Bioconjugation
Executive Summary
In the rapidly evolving landscape of bioconjugation, Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs), the selection of linker chemistry dictates the stability, efficacy, and pharmacokinetic profile of the final construct. Historically, stochastic conjugation via N-hydroxysuccinimide (NHS) esters has been the industry standard for amine-reactive crosslinking. However, the demand for site-specific, bioorthogonal conjugation has driven the adoption of azide-alkyne "click" chemistry.
This guide provides an in-depth comparative analysis between standard NHS ester linkers and the specialized 6-azido-2,3-dihydro-1,4-benzodioxine linker. By contrasting the flexible, stochastic nature of NHS acylation with the rigid, highly specific bioorthogonal cycloaddition of the benzodioxine-azide, this manual equips drug development professionals with the mechanistic insights needed to optimize their conjugation workflows.
Mechanistic Foundations & Causality
The Stochastic Acylation: NHS Ester Linkers
NHS esters facilitate nucleophilic acyl substitution, primarily targeting the
-
Causality in pH Selection: The reaction is highly dependent on pH. A buffer range of 7.2–8.0 is required to ensure the primary amines are sufficiently deprotonated (nucleophilic) while minimizing the competing rate of ester hydrolysis (1[1]).
-
Drawbacks: Because large proteins (like monoclonal antibodies) possess dozens of surface lysines, NHS ester conjugation yields a heterogeneous mixture of products with variable Drug-to-Antibody Ratios (DAR), which can complicate regulatory approval and batch-to-batch reproducibility (2[2]).
The Bioorthogonal Approach: 6-Azido-2,3-dihydro-1,4-benzodioxine
The 6-azido-2,3-dihydro-1,4-benzodioxine linker utilizes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Bioorthogonality: The azide group is biologically inert. It will not react with native amino acids, allowing for absolute site-specificity when reacting with an engineered alkyne handle (2[2]).
-
Structural Causality: Unlike highly flexible, aliphatic PEG-NHS linkers, the benzodioxine core provides a rigid, bicyclic scaffold. In the design of PROTACs, rigidifying the linker reduces the entropic penalty of ternary complex formation and lowers the Topological Polar Surface Area (TPSA), thereby dramatically improving cellular permeability and preventing "linker collapse" (3[3]).
Figure 1. Mechanistic pathways of Azide-alkyne cycloaddition vs. NHS ester acylation.
Comparative Performance Data
To facilitate rational linker selection, the quantitative and qualitative performance metrics of both conjugation systems are summarized below.
| Parameter | 6-Azido-2,3-dihydro-1,4-benzodioxine | Standard NHS Ester (e.g., PEG-NHS) |
| Reaction Mechanism | Bioorthogonal Cycloaddition | Nucleophilic Acyl Substitution |
| Target Residue | Engineered Alkyne handles | Primary Amines (Lysines, N-terminus) |
| Optimal pH Range | 4.0 – 11.0 (Insensitive) | 7.2 – 8.0 (Highly sensitive) |
| Specificity | Extremely High (Site-specific) | Low to Moderate (Stochastic) |
| Linkage Stability | High (Triazole ring is metabolically stable) | High (Amide bond), but precursor is prone to hydrolysis |
| Linker Rigidity | High (Benzodioxine core prevents collapse) | Low (Flexible aliphatic/PEG backbones) |
| Aqueous Stability | Excellent (Azides do not hydrolyze) | Poor (Half-life of minutes to hours in water) |
Experimental Methodologies: Self-Validating Protocols
The following protocols are engineered to be self-validating systems. By adhering strictly to the buffer constraints and stoichiometric ratios, researchers can isolate the variables of conjugation efficiency.
Protocol A: Site-Specific Conjugation via 6-Azido-2,3-dihydro-1,4-benzodioxine (CuAAC)
This protocol utilizes a copper-catalyzed click reaction to attach the rigid benzodioxine linker to an alkyne-functionalized protein (4[4]).
-
Reagent Preparation: Dissolve 6-azido-2,3-dihydro-1,4-benzodioxine in anhydrous DMSO to a 10 mM stock. Prepare fresh stocks of CuSO4 (20 mM in water), THPTA ligand (50 mM in water), and Sodium Ascorbate (100 mM in water).
-
Catalyst Complexation (Critical Step): Pre-mix the CuSO4 and THPTA at a 1:5 molar ratio before adding to the protein. Causality: THPTA coordinates the Cu(I) intermediate, preventing the generation of reactive oxygen species (ROS) that would otherwise degrade the protein backbone.
-
Reaction Assembly: To the alkyne-modified protein (1 mg/mL in PBS, pH 7.4), add 5 molar equivalents of the azide linker.
-
Initiation: Add the Cu/THPTA complex (final Cu concentration 1 mM), followed immediately by Sodium Ascorbate (final concentration 5 mM) to reduce Cu(II) to the active Cu(I) species.
-
Incubation & Purification: Incubate for 1 hour at room temperature. Quench with 5 mM EDTA to chelate copper, then purify via Size Exclusion Chromatography (SEC).
Protocol B: Stochastic Conjugation via NHS Ester
This protocol details the optimal acylation of native lysines using a standard NHS-ester linker.
-
Buffer Exchange (Critical Step): Ensure the target protein is in an amine-free buffer (e.g., 100 mM HEPES or PBS, pH 7.5). Causality: Tris or glycine buffers contain primary amines that will aggressively outcompete the protein for the NHS ester, neutralizing the reaction (1[1]).
-
Linker Preparation: Dissolve the NHS-ester linker in anhydrous DMSO immediately before use. Causality: NHS esters rapidly hydrolyze in the presence of ambient moisture, converting into unreactive carboxylic acids.
-
Conjugation: Add a 10- to 20-fold molar excess of the NHS ester to the protein solution. Mix gently.
-
Incubation: Incubate for 2 hours at 4°C or 1 hour at room temperature.
-
Quenching & Purification: Add 50 mM Tris-HCl (pH 7.5) for 15 minutes to quench unreacted NHS esters, followed by SEC or dialysis to remove small-molecule byproducts.
Figure 2. Parallel experimental workflows for Azide-Click and NHS-Ester bioconjugation.
References
- Azide vs.
- Source: PMC (National Institutes of Health)
- Current strategies for the design of PROTAC linkers: a critical review Source: ExplorationPub URL
- Benzodioxin-Annulated Naphthalimides as Potent DNA Replication Stress Inducers Source: MDPI URL
Sources
Determining the Degree of Labeling (DoL) with 6-Azido-2,3-dihydro-1,4-benzodioxine: A Comparative Analytical Guide
For researchers and drug development professionals utilizing bioorthogonal chemistry, 6-azido-2,3-dihydro-1,4-benzodioxine (CAS: 1197233-09-2) serves as a highly specialized building block. Featuring a benzodioxine pharmacophore and a reactive azide moiety, it is primarily used to functionalize alkyne-bearing biomolecules, polymers, or small-molecule therapeutics via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [1].
However, determining the Degree of Labeling (DoL)—the average number of benzodioxine molecules attached per target molecule—presents a unique analytical challenge. Unlike standard fluorescent dyes (e.g., Alexa Fluor or Cy-dyes) or cyclooctynes like DBCO (
As a Senior Application Scientist, I have structured this guide to objectively compare alternative DoL determination methods, moving beyond flawed UV-Vis approximations to robust, field-proven techniques like High-Resolution Mass Spectrometry (HRMS) and fluorescence back-titration.
Comparative Analysis of DoL Analytical Methods
To establish a self-validating analytical pipeline, one must select a DoL method based on the optical and physical properties of the label. Below is a mechanistic comparison of the three primary approaches evaluated for 6-azido-2,3-dihydro-1,4-benzodioxine.
Alternative A: UV-Vis Spectrophotometry (The Standard, but Flawed Baseline)
-
Mechanism: Relies on the Beer-Lambert law to quantify the concentration of the label versus the protein using distinct molar extinction coefficients.
-
Causality of Failure: Because 6-azido-2,3-dihydro-1,4-benzodioxine absorbs strongly at 280 nm, it artificially inflates the apparent protein concentration (
). Without a secondary, non-overlapping absorption peak (like the 500-700 nm peaks seen in fluorophores), mathematical deconvolution using a correction factor (CF) becomes highly error-prone, often yielding DoL variances of .
Alternative B: High-Resolution Mass Spectrometry (The Gold Standard)
-
Mechanism: Intact mass analysis via ESI-TOF (Electrospray Ionization Time-of-Flight) measures the exact molecular weight of the conjugate [3].
-
Causality of Success: CuAAC and SPAAC are pure addition reactions; no leaving groups are lost. The exact monoisotopic mass of 6-azido-2,3-dihydro-1,4-benzodioxine is 177.16 Da (
). By measuring the mass shift between the unlabeled alkyne-protein and the conjugated protein, the DoL is calculated with absolute precision by dividing the total mass shift by 177.16.
Alternative C: Fluorescent Alkyne Back-Titration (The Indirect Method)
-
Mechanism: If HRMS is unavailable, DoL can be measured indirectly. The target is first reacted with 6-azido-2,3-dihydro-1,4-benzodioxine. Subsequently, any unreacted alkynes on the target are "back-titrated" using a highly fluorescent azide (e.g., Sulfo-Cy5 Azide).
-
Causality of Success: By comparing the fluorescence of the back-titrated sample against a control (target reacted only with the fluorescent azide), you quantify the exact number of alkynes consumed by the benzodioxine label.
Table 1: Quantitative Comparison of DoL Methods for Benzodioxine-Azide
| Analytical Method | Principle | Accuracy for Benzodioxine | Sample Requirement | Throughput | Primary Limitation |
| HRMS (ESI-TOF) | Direct mass shift (+177.16 Da/label) | High (>98%) | 10–50 µg | Low/Medium | Requires expensive instrumentation and pure samples. |
| Back-Titration | Indirect fluorescence quantification | Medium-High (~90%) | 5–20 µg | High (Microplate) | Requires accurate baseline of initial alkyne functionalization. |
| UV-Vis | Direct absorbance at 280 nm | Low (<50%) | >50 µg | High | Severe spectral overlap with native protein |
Experimental Workflows & Logical Relationships
The following Graphviz diagram illustrates the self-validating workflow, demonstrating how the initial click reaction branches into the two viable analytical pathways for accurate DoL determination.
Caption: Workflow for labeling and DoL determination of 6-azido-2,3-dihydro-1,4-benzodioxine conjugates.
Step-by-Step Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: Direct DoL Determination via Intact Mass Spectrometry (ESI-TOF)
This protocol assumes the target is an alkyne-functionalized monoclonal antibody (mAb).
-
Conjugation: React 1 mg/mL of alkyne-functionalized mAb with a 10-fold molar excess of 6-azido-2,3-dihydro-1,4-benzodioxine in PBS (pH 7.4). Add CuAAC catalysts: 100 µM
, 500 µM THPTA ligand, and 5 mM Sodium Ascorbate. Incubate for 2 hours at room temperature. -
Purification: Remove unreacted small molecules using a 40 kDa MWCO Zeba™ Spin Desalting Column. Critical Step: MS requires complete removal of copper and ascorbate to prevent ion suppression.
-
Deglycosylation (Optional but Recommended): Treat the labeled mAb with PNGase F overnight at 37°C to collapse the native glycoform heterogeneity, simplifying the mass spectra.
-
LC-MS Analysis: Inject 2 µg of the purified conjugate onto a reversed-phase column (e.g., PLRP-S) coupled to an ESI-TOF mass spectrometer.
-
Data Deconvolution & Calculation:
-
Deconvolute the raw multiply-charged spectra to zero-charge intact mass using maximum entropy algorithms.
-
Identify the mass of the unlabeled alkyne-mAb (
). -
Identify the mass of the major conjugate peaks (
). -
DoL Formula:
-
Protocol 2: Indirect DoL Determination via Fluorescent Back-Titration
Use this method if HRMS is inaccessible. It requires a mock-labeled control to establish the 100% alkyne baseline.
-
Baseline Establishment (Control): Take an aliquot of the unlabeled alkyne-target. React it with an excess of Sulfo-Cy5-Azide under standard CuAAC conditions. Purify, and measure the fluorescence (Ex: 646 nm / Em: 662 nm). This value represents
(total available alkynes). -
Primary Conjugation: React the main batch of alkyne-target with 6-azido-2,3-dihydro-1,4-benzodioxine as described in Protocol 1. Purify thoroughly.
-
Back-Titration: Take an aliquot of the purified, benzodioxine-labeled target. React it with an excess of Sulfo-Cy5-Azide under identical CuAAC conditions. Purify, and measure the fluorescence. This value represents
(alkynes missed by the benzodioxine). -
DoL Calculation:
-
Calculate the percentage of alkynes consumed:
-
Multiply this percentage by the known initial number of alkynes per target to yield the absolute DoL.
-
Conclusion
When working with UV-overlapping, non-fluorescent click reagents like 6-azido-2,3-dihydro-1,4-benzodioxine, traditional UV-Vis spectrophotometry must be abandoned in favor of mass-based or indirect fluorescence methodologies. Intact Mass Spectrometry provides the highest fidelity, leveraging the exact +177.16 Da mass shift of the cycloaddition event to deliver unambiguous DoL metrics, ensuring downstream experimental integrity in drug development and probe design.
References
-
Hu, M., et al. (2017). Antibody Quantum Dot Conjugates Developed via Copper-free Click Chemistry for Rapid Analysis of Biological Samples Using a Microfluidic Microsphere Array System. Bioconjugate Chemistry. Retrieved from[Link]
-
Flaxman, H. A., et al. (2020). Labeling Preferences of Diazirines with Protein Biomolecules. ChemRxiv. Retrieved from[Link]
bioorthogonality of 6-azido-2,3-dihydro-1,4-benzodioxine in cellular environments
Title: Bioorthogonality of 6-Azido-2,3-dihydro-1,4-benzodioxine in Cellular Environments: A Comparative Guide
Executive Summary
6-Azido-2,3-dihydro-1,4-benzodioxine (6-ABD) is a highly versatile, bifunctional chemical handle that bridges bioorthogonal click chemistry and photoaffinity labeling (PAL). Because the benzodioxine scaffold is a privileged pharmacophore (commonly found in α-adrenergic antagonists like doxazosin), 6-ABD is uniquely positioned for small-molecule target deconvolution. This guide objectively compares 6-ABD against alternative bioorthogonal handles, detailing the mechanistic causality behind its reactivity and providing self-validating experimental workflows for cellular environments.
Mechanistic Causality: The Dual Nature of 6-ABD
To effectively utilize 6-ABD, researchers must understand the distinct chemical physics governing its two primary reaction modalities:
A. Bioorthogonal Click Chemistry (CuAAC & SPAAC) While alkyl azides are the gold standard for long-term metabolic labeling due to their extreme aqueous stability, aryl azides like 6-ABD offer distinct kinetic advantages in specific contexts. The electron-rich nature of the benzodioxine ring modulates the azide's reactivity, often accelerating Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Staudinger ligations compared to unactivated alkyl azides. However, this kinetic boost comes at the cost of aqueous stability; aryl azides generally exhibit shorter half-lives in water (e.g., ~4 hours) compared to their highly stable benzylic or alkyl counterparts[1]. Consequently, 6-ABD is optimal for acute, short-term labeling rather than multi-day metabolic incorporation.
B. Photoaffinity Labeling (PAL) via Nitrenium Ions Upon UV irradiation (250–350 nm), aryl azides expel nitrogen gas to form a highly reactive singlet nitrene. In unsubstituted phenyl azides, this nitrene rapidly undergoes ring expansion to form a long-lived ketenimine. Because ketenimines have longer half-lives, they can diffuse away from the primary binding site, leading to high non-specific background labeling[2].
However, 6-ABD possesses a benzodioxine ring equipped with strong electron-donating ether oxygens. Aryl azides with powerful electron-donating groups deviate from the standard ketenimine expansion pathway. Instead, they form basic nitrenes that rapidly protonate in physiological (aqueous) media to yield highly localized, electrophilic nitrenium ions[3]. This causality explains why 6-ABD achieves superior spatial resolution and higher cross-linking yields with nucleophilic protein residues (like tyrosine or lysine) compared to standard phenyl azides.
Visualizing the Reaction Pathways
Dual pathways of 6-ABD: UV-induced nitrenium cross-linking and bioorthogonal click cycloaddition.
Comparative Performance Data
The following table synthesizes the performance metrics of 6-ABD against common alternative handles in cellular environments.
| Feature / Handle | 6-ABD (Electron-Rich Aryl Azide) | Alkyl Azides | Diazirines | Benzophenones |
| Primary Application | Dual (PAL & Click) | Click Chemistry | PAL | PAL |
| Aqueous Stability | Moderate (Half-life ~hours)[1] | High (Stable for days) | High | High |
| Click Reactivity (SPAAC) | Fast (Electronically tuned) | Moderate | N/A | N/A |
| PAL Activation Wavelength | 250–350 nm | Inactive | ~350 nm | 350–365 nm[2] |
| Reactive Intermediate | Nitrenium Ion (Highly localized)[3] | N/A | Carbene | Triplet Diradical[2] |
| Non-Specific Background | Low (Minimal diffusion) | N/A | Low | Moderate (Reversible) |
| Steric Bulk | Moderate (Bicyclic ring) | Very Small | Very Small | Large |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol for live-cell target deconvolution using 6-ABD is designed as a self-validating system. It embeds critical controls directly into the workflow to rule out false positives caused by UV damage or non-specific click background.
Methodology: Live-Cell Photoaffinity Cross-linking and SPAAC Enrichment
Step 1: Probe Incubation & Competition (In Situ Binding)
-
Seed target cells (e.g., HeLa or HEK293) in 6-well plates and culture to 80% confluency.
-
Prepare three parallel conditions to ensure self-validation:
-
Experimental: Treat cells with 10 µM 6-ABD-conjugated probe.
-
Control 1 (Competition): Pre-treat cells with 100 µM unmodified parent drug for 30 mins, followed by 10 µM 6-ABD probe. (Validates specific receptor binding).
-
Control 2 (No UV): Treat with 10 µM 6-ABD probe, but keep entirely in the dark. (Validates light-dependent cross-linking).
-
-
Incubate all plates at 37°C for 1 hour to allow equilibrium binding.
Step 2: Photoactivation (Covalent Cross-linking)
-
Wash cells gently with ice-cold PBS to remove unbound probe.
-
Place plates on ice (to minimize membrane fluidity and receptor internalization).
-
Irradiate the Experimental and Control 1 plates with a 300 nm UV lamp (e.g., Stratalinker) for 5 minutes at a distance of 5 cm. Note: Short pulsing prevents UV-induced protein degradation.
Step 3: Cell Lysis & Bioorthogonal SPAAC
-
Lyse cells using RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 mins to clear lysates.
-
Normalize protein concentrations across all samples using a BCA assay.
-
Add 50 µM DBCO-Biotin (Dibenzocyclooctyne-Biotin) to the lysates.
-
Control 3 (No Click): Omit DBCO-Biotin in a parallel experimental lysate. (Validates that enrichment is strictly SPAAC-dependent).
-
Incubate at room temperature for 2 hours with gentle rotation.
Step 4: Target Isolation & Analysis
-
Add 50 µL of pre-washed Streptavidin magnetic beads to each sample. Incubate for 1 hour at room temperature.
-
Perform stringent washing: 2x with RIPA buffer, 2x with high-salt PBS (500 mM NaCl), and 2x with standard PBS to remove non-covalently bound proteins.
-
Boil beads in 1x SDS-PAGE sample buffer to elute cross-linked targets.
-
Analyze via Western Blot or LC-MS/MS. A true target will appear in the Experimental lane, but be significantly diminished in Control 1, and completely absent in Control 2 and Control 3.
Self-validating experimental workflow for 6-ABD target deconvolution using PAL and SPAAC.
Conclusion
6-Azido-2,3-dihydro-1,4-benzodioxine is a powerful tool for chemical biologists. While it lacks the long-term aqueous stability of alkyl azides, its unique electronic structure provides rapid SPAAC kinetics and drives a high-fidelity nitrenium ion photoaffinity pathway. By employing the self-validating protocols outlined above, researchers can confidently leverage 6-ABD to map complex protein-small molecule interactomes.
References[3] Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing.https://pubs.rsc.org/en/content/articlelanding/2023/SC/D2SC05613F[5] Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived from a 4-Amino-3-nitrophenylazide to Afford Reactive Nitrenium Ion Pairs. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2830725/[4] Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6039116/[2] An azide-modified nucleoside for metabolic labeling of DNA. PubMed.https://pubmed.ncbi.nlm.nih.gov/24733767/[1] Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. Chemical Communications (RSC Publishing).https://pubs.rsc.org/en/content/articlelanding/2024/CC/D4CC03359K
Sources
- 1. An azide-modified nucleoside for metabolic labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity Labeling via Nitrenium Ion Chemistry: Protonation of the Nitrene Derived from a 4-Amino-3-nitrophenylazide to Afford Reactive Nitrenium Ion Pairs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
6-azido-2,3-dihydro-1,4-benzodioxine proper disposal procedures
This comprehensive technical guide outlines the operational safety, stability assessment, and proper disposal procedures for 6-azido-2,3-dihydro-1,4-benzodioxine (CAS: 1197233-09-2). Designed for researchers and drug development professionals, this document synthesizes established Environmental Health and Safety (EHS) protocols with mechanistic chemical principles to ensure safe laboratory operations.
Stability Assessment & Causality
Organic azides are energy-rich molecules capable of violent decomposition when exposed to heat, shock, friction, or light [1]. Before establishing a disposal protocol, the inherent stability of the specific azide must be evaluated using established stoichiometric guidelines: the Carbon-to-Nitrogen (C/N) Ratio and the Rule of Six [1], [2].
Chemical Profile: 6-Azido-2,3-dihydro-1,4-benzodioxine
-
Molecular Formula: C₈H₇N₃O₂
-
Molecular Weight: 177.16 g/mol [4]
-
Structural Class: Aromatic Azide
| Stability Metric | Formula / Rule | Value for C₈H₇N₃O₂ | Safety Threshold | Assessment |
| C/N Ratio (Extended) | Pass. The molecule has sufficient carbon and oxygen atoms to dilute the energetic nitrogen content [1]. | |||
| Rule of Six | Carbons per energetic group | Pass. The presence of 8 carbon atoms per azide group provides adequate dilution to render the compound relatively stable for isolation[2]. |
Operational Causality: While 6-azido-2,3-dihydro-1,4-benzodioxine passes both stability thresholds and can be isolated and stored (ideally
Critical Incompatibilities in Waste Segregation
The most common severe incidents involving organic azides occur due to improper waste mixing. 6-azido-2,3-dihydro-1,4-benzodioxine waste must never be co-mingled with the following:
-
Acids: Protonation of the azide ion or residual unreacted sodium azide (from synthesis) forms hydrazoic acid (HN₃) , which is highly volatile, extremely toxic (similar to hydrogen cyanide), and explosively unstable [2], [5].
-
Halogenated Solvents: Dichloromethane (CH₂Cl₂) and chloroform (CHCl₃) must be strictly avoided in azide waste streams. They can react with residual azide ions to form diazidomethane or triazidomethane , which are highly shock-sensitive explosives [2], [5].
-
Heavy Metals: Contact with copper, brass, or lead (often found in older plumbing or metal spatulas) can form heavy metal azides, which are notoriously friction- and shock-sensitive [2], [5].
Step-by-Step Disposal Methodologies
Laboratories have two primary pathways for disposing of 6-azido-2,3-dihydro-1,4-benzodioxine: Direct Segregation (for trace amounts/dilute solutions) or Chemical Deactivation (for bulk material or concentrated stocks).
Method A: Direct Waste Segregation (Dilute Solutions)
For dilute solutions (
-
Container Selection: Use a dedicated, explicitly labeled High-Density Polyethylene (HDPE) waste container specifically marked for "Organic Azide Waste Only" [5].
-
Solvent Compatibility: Ensure the waste stream contains only compatible organic solvents (e.g., THF, Ethyl Acetate, Toluene). Verify zero presence of halogenated solvents or acids.
-
Storage: Store the waste container in a secondary containment tray within a ventilated fume hood, away from heat and direct light. Do not tightly cap the container if there is any risk of gas evolution (use a vented cap).
Method B: Chemical Deactivation via Staudinger Reduction (Bulk/Concentrated)
For concentrated stocks or bulk material, chemical deactivation is the safest EHS practice before disposal. The Staudinger reduction converts the energetic azide into a stable primary amine (2,3-dihydro-1,4-benzodioxin-6-amine) with the evolution of nitrogen gas [3].
Protocol:
-
Preparation: Conduct this procedure in a well-ventilated fume hood behind a blast shield. Purge a multi-neck round-bottom flask with inert gas (N₂ or Argon).
-
Solvent Dilution: Dissolve the 6-azido-2,3-dihydro-1,4-benzodioxine waste in a compatible, non-halogenated solvent (e.g., THF) to a concentration of
M. -
Reagent Addition: Weigh 1.1 to 1.5 molar equivalents of Triphenylphosphine (PPh₃). Dissolve the PPh₃ in a small amount of THF.
-
Controlled Reaction: Slowly add the PPh₃ solution to the azide solution via a dropping funnel while stirring continuously.
-
Mechanistic Note: This step forms an intermediate aza-ylide and is highly exothermic, accompanied by the vigorous evolution of N₂ gas. The addition rate must be strictly controlled to prevent thermal runaway and over-pressurization [3].
-
-
Hydrolysis: Once gas evolution ceases (typically 1-2 hours), slowly add an excess of water to the reaction mixture. Stir for an additional 2-4 hours at room temperature. This hydrolyzes the aza-ylide into the stable amine and triphenylphosphine oxide [3].
-
Verification & Disposal: Verify the disappearance of the azide functional group (e.g., via IR spectroscopy, checking for the absence of the distinct
cm⁻¹ stretch). The deactivated mixture can now be safely transferred to standard, non-halogenated organic waste [3].
Workflow Visualization
Decision matrix and operational workflow for the safe disposal and quenching of organic azides.
References
-
Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link] [1]
-
University of Pittsburgh Environmental Health and Safety. (2013). Guidelines for the Safe Handling of Azides. Retrieved from [Link] [2]
-
Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue October 2021. Retrieved from [Link] [4]
-
University of California, Santa Barbara (UCSB) Environmental Health & Safety. (n.d.). Standard Operating Procedure: Azides. Retrieved from [Link] [5]
Personal protective equipment for handling 6-azido-2,3-dihydro-1,4-benzodioxine
Comprehensive Safety and Operational Guide for Handling 6-Azido-2,3-dihydro-1,4-benzodioxine
As a Senior Application Scientist, I frequently consult on the safe integration of energetic building blocks into drug discovery pipelines. 6-Azido-2,3-dihydro-1,4-benzodioxine (CAS: 1197233-09-2) is a highly versatile aromatic azide used extensively in click chemistry (CuAAC) and Staudinger ligations. However, the azido functional group carries inherent risks of violent decomposition and severe toxicity[1].
This guide provides a field-proven, self-validating system for the safe handling, reaction, and disposal of this specific compound, moving beyond basic compliance to establish a deep understanding of the chemical causality behind each safety protocol.
Physicochemical Hazard & Stability Assessment (The "Why")
Before handling any organic azide, you must evaluate its structural stability. We rely on two fundamental predictive metrics established by institutions like : the "Rule of Six" and the (C+O)/N ratio[2].
For 6-azido-2,3-dihydro-1,4-benzodioxine (Molecular Formula: C8H7N3O2)[3], the assessment is as follows:
Table 1: Stability Assessment of 6-azido-2,3-dihydro-1,4-benzodioxine
| Metric | Calculation | Threshold for Stability | Result & Scientific Implication |
| Rule of Six | 8 Carbons / 1 Azide group = 8 | ≥ 6 | Pass. Sufficient carbon dilution exists to mitigate the explosive potential of the energetic functional group[4]. |
| (C+O)/N Ratio | (8 C + 2 O) / 3 N = 3.33 | ≥ 3 | Pass. The compound is considered stable enough to be isolated and stored in its pure form (typically < 20g)[2]. |
| Structural Class | Aromatic Azide | Aliphatic > Aromatic | Caution. Aromatic azides are inherently more sensitive to light and thermal stress than aliphatic azides[2]. |
Causality Check: While the molecule passes both mathematical stability thresholds, its aromatic nature means UV light or thermal stress can trigger nitrogen gas extrusion, leading to rapid pressurization or violent decomposition[4]. Furthermore, the azide anion exhibits acute toxicity akin to cyanide, binding to hemoglobin and inhibiting cellular oxygen uptake[4].
Required Personal Protective Equipment (PPE) & Engineering Controls
Standard laboratory PPE is insufficient for azide manipulation. Every piece of equipment must be chosen to break a specific chain of causality leading to exposure or detonation.
Table 2: Mandatory PPE and Engineering Controls
| Category | Requirement | Scientific Rationale (Causality) |
| Hand Protection | Nitrile gloves (Double-gloved). Silver Shield® for large scale. | Azides are readily absorbed through the skin. Double-gloving prevents permeation during incidental contact[5]. |
| Eye/Face | ANSI Z87.1 Safety Goggles + Face Shield. | Protects against splash hazards and micro-shrapnel in the event of rapid decomposition[5]. |
| Body | Flame-resistant (FR) lab coat. | Mitigates severe burn risks if an explosive decomposition ignites surrounding flammable solvents[5]. |
| Engineering | Certified Chemical Fume Hood + Portable Blast Shield. | Contains toxic vapors (e.g., accidental hydrazoic acid formation) and directs explosive force away from the operator[5]. |
Operational Protocols: Step-by-Step Methodologies
Every manipulation of 6-azido-2,3-dihydro-1,4-benzodioxine must be designed to eliminate friction, heat, and incompatible chemicals.
Protocol A: Safe Weighing and Transfer
-
Workspace Verification: Ensure the fume hood is completely clear of all Brønsted acids, heavy metals (e.g., Cu, Pb, Ag), and halogenated solvents (e.g., dichloromethane, chloroform).
-
Causality: Halogenated solvents can react with trace azide salts to form highly explosive diazidomethane or triazidomethane[6].
-
-
Tool Selection: Obtain a plastic or ceramic spatula .
-
Crucial: NEVER use a metal spatula. Metal spatulas transfer stronger mechanical stress (friction) and can react with the azide to form highly shock-sensitive metal azides[7].
-
-
Glassware Setup: Use glassware equipped with rubber septa. Avoid ground-glass joints.
-
Causality: The friction generated by a glass-on-glass joint can provide enough activation energy to detonate trace azide trapped in the joint[8].
-
-
Transfer: Weigh the required amount of 6-azido-2,3-dihydro-1,4-benzodioxine behind a portable blast shield[5].
-
Immediate Solvation: Immediately dissolve the compound in an appropriate anhydrous solvent (e.g., THF, DMF).
-
Causality: Solvation desensitizes the azide (phlegmatization), drastically reducing its shock and friction sensitivity[7].
-
Protocol B: Reaction Execution (e.g., CuAAC Click Chemistry)
-
Atmosphere: Purge the reaction vessel with Argon or Nitrogen to prevent oxidative side reactions[1].
-
Catalyst Addition: If performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), add the copper catalyst only after the azide and alkyne are fully solvated.
-
Temperature Control: Maintain the reaction temperature strictly below 65°C. Do not use a rotary evaporator to concentrate the raw, unreacted azide; only concentrate the final, stabilized triazole product[8].
Emergency Spill Response & Waste Disposal
Protocol C: Small Spill Cleanup (< 50 mL or < 5 g)
-
Isolate: Alert nearby personnel and lower the fume hood sash to the lowest possible level[5].
-
Alkaline Dampening: Dampen an absorbent pad with a slightly basic buffer solution (pH > 9).
-
Causality: Azides react with acids to form hydrazoic acid (HN3), a highly toxic, volatile, and explosive gas. Maintaining a basic pH strictly prevents HN3 formation[9].
-
-
Wipe, Do Not Sweep: Gently wipe the spill. Never sweep dry azide powder, as this generates friction and inhalable toxic dust[10].
-
Containment: Place all contaminated pads into a dedicated, non-metal "Azide Waste" container[10].
Protocol D: Waste Disposal
-
Segregation: Collect all 6-azido-2,3-dihydro-1,4-benzodioxine waste in a dedicated, clearly labeled waste container. Do not mix with general organic waste streams containing acids or heavy metals[5].
-
pH Maintenance: Ensure the aqueous waste container contains a small amount of dilute NaOH to maintain a pH > 9 at all times[5].
-
Hardware: Ensure the waste container utilizes a plastic cap. Do not use metal lids[5].
Process Visualization
Workflow for the safe handling, reaction, and disposal of 6-azido-2,3-dihydro-1,4-benzodioxine.
References
-
Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]
-
Sodium Azide and Organic Azides. UC Santa Barbara Environmental Health & Safety.[Link]
-
Azide Safety and Research. Karlsruhe Institute of Technology (KIT). [Link]
-
Safe Handling of Azides. University of Pittsburgh Environmental Health and Safety.[Link]
-
Azides Safe Work Procedure. University of Victoria Occupational Health, Safety & Environment.[Link]
-
Azides Fact Sheet. Wayne State University Office of Environmental Health and Safety. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. research.wayne.edu [research.wayne.edu]
- 8. uvic.ca [uvic.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
